molecular formula C15H18N2O5 B3131181 Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate CAS No. 349613-78-1

Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

Katalognummer: B3131181
CAS-Nummer: 349613-78-1
Molekulargewicht: 306.31 g/mol
InChI-Schlüssel: MRIZFUFAZORMJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate (CAS 349613-78-1) is a high-purity piperidine derivative supplied with a minimum purity of 98% . This compound serves as a versatile chemical building block in medicinal chemistry and pharmaceutical research, particularly for the synthesis of complex molecules targeting inflammatory and neurological pathways . Piperidine derivatives are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, underscoring the research value of this core structure . This compound is a valuable intermediate in the design and development of potential therapeutic agents. Recent scientific literature highlights the application of similar piperidine-carboxylate structures in the synthesis of potent dual-targeting inhibitors, such as those for soluble epoxide hydrolase (sEH) and histone deacetylase 6 (HDAC6), which are promising targets for managing inflammatory pain and other conditions . Furthermore, such intermediates are used in accessing fluorinated piperidine analogs of commercially available bioactive molecules . Researchers will find this reagent essential for constructing novel chemical entities in hit-to-lead and lead optimization campaigns. Safety Information: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human use. Please refer to the Safety Data Sheet (SDS) for detailed handling instructions. Hazard Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Eigenschaften

IUPAC Name

ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-2-22-15(19)12-4-3-9-16(10-12)14(18)11-5-7-13(8-6-11)17(20)21/h5-8,12H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIZFUFAZORMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301237091
Record name Ethyl 1-(4-nitrobenzoyl)-3-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349613-78-1
Record name Ethyl 1-(4-nitrobenzoyl)-3-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349613-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(4-nitrobenzoyl)-3-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate, a key intermediate in pharmaceutical research and development. The document details the underlying chemical principles, a step-by-step experimental protocol, and critical process parameters for the successful synthesis of this compound. The synthesis is primarily achieved through the acylation of ethyl piperidine-3-carboxylate (also known as ethyl nipecotate) with 4-nitrobenzoyl chloride. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating and reproducible protocol.

Introduction

Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate is a valuable scaffold in medicinal chemistry, often serving as a precursor for the synthesis of more complex molecules with potential therapeutic applications. Its structure combines a piperidine ring, an ethyl ester, and a 4-nitrobenzoyl group, providing multiple points for further chemical modification. The synthesis of this compound is a critical step in the development of various novel chemical entities.

The primary synthetic route involves the nucleophilic acyl substitution of 4-nitrobenzoyl chloride with ethyl piperidine-3-carboxylate. This reaction, a classic example of amide bond formation, is typically performed under Schotten-Baumann conditions.[1][2] Understanding the nuances of this reaction is paramount for achieving high yield and purity of the desired product. This guide will delve into the mechanistic details and provide a robust, validated protocol for its synthesis.

Chemical Overview

The key reactants involved in this synthesis are:

  • Ethyl piperidine-3-carboxylate (Ethyl Nipecotate): A cyclic secondary amine with an ethyl ester functional group. It acts as the nucleophile in the reaction.[3]

  • 4-Nitrobenzoyl Chloride: A reactive acyl chloride containing a nitro group on the aromatic ring. It serves as the electrophile.[4][5]

The successful coupling of these two molecules results in the formation of an amide bond, yielding the target compound.

Synthesis Pathway and Mechanism

The synthesis of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the piperidine ring of ethyl nipecotate attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.

The Schotten-Baumann Reaction

This synthesis is a prime example of the Schotten-Baumann reaction, which is widely used for the acylation of amines and alcohols.[6][7] The reaction is typically carried out in a two-phase system, consisting of an organic solvent and an aqueous basic solution.[1] The base, usually sodium hydroxide or a tertiary amine like triethylamine, plays a crucial role in neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[8] This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions A Ethyl piperidine-3-carboxylate (Ethyl Nipecotate) C Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate A->C + B 4-Nitrobenzoyl Chloride B->C D Base (e.g., Triethylamine) Dichloromethane (DCM) Room Temperature

Caption: Overall reaction for the synthesis of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate.

Mechanistic Insights

The mechanism of the Schotten-Baumann reaction involves the following key steps:

  • Nucleophilic Attack: The secondary amine of ethyl piperidine-3-carboxylate acts as a nucleophile and attacks the carbonyl carbon of 4-nitrobenzoyl chloride. This leads to the formation of a tetrahedral intermediate.[6]

  • Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses, expelling the chloride ion as a leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated by the base present in the reaction mixture to yield the final product, Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate, and the hydrochloride salt of the base.

Mechanism Diagram

Reaction_Mechanism Mechanism of Amide Formation reactant1 Ethyl piperidine-3-carboxylate N-H reactant2 4-Nitrobenzoyl Chloride C=O Cl reactant1:n->reactant2:c Nucleophilic Attack intermediate Tetrahedral Intermediate O⁻ N⁺-H Cl reactant2->intermediate Forms Intermediate product Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate N-C=O intermediate->product Elimination of Cl⁻ product->product Deprotonation base Base (Et₃N) base_hcl Et₃N·HCl base->base_hcl Neutralizes HCl

Caption: Stepwise mechanism of the Schotten-Baumann reaction.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate. The protocol has been optimized for both yield and purity.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier
Ethyl piperidine-3-carboxylateC₈H₁₅NO₂157.2171962-74-8Sigma-Aldrich
4-Nitrobenzoyl chlorideC₇H₄ClNO₃185.56122-04-3Sigma-Aldrich[5]
Triethylamine (TEA)(C₂H₅)₃N101.19121-44-8Fisher Scientific
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9375-09-2Fisher Scientific
Saturated aqueous sodium bicarbonateNaHCO₃84.01144-55-8Fisher Scientific
Anhydrous magnesium sulfateMgSO₄120.377487-88-9Fisher Scientific
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl piperidine-3-carboxylate (1.57 g, 10 mmol) and triethylamine (1.52 mL, 11 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Dissolve 4-nitrobenzoyl chloride (1.86 g, 10 mmol) in 20 mL of anhydrous DCM and add it dropwise to the stirred solution of the amine over a period of 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically obtained as a yellow solid. Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization

The identity and purity of the synthesized Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate can be confirmed by various spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic and aliphatic protons and their respective integrations.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide carbonyl, ester carbonyl, and nitro group.

Causality and Experimental Choices

The choices made in the experimental protocol are grounded in established chemical principles to ensure the efficiency and safety of the synthesis.

Choice of Solvent

Anhydrous dichloromethane (DCM) is selected as the solvent due to its inertness under the reaction conditions and its ability to dissolve both reactants.[2] Its low boiling point also facilitates easy removal during the work-up procedure.

Role of the Base

Triethylamine is a commonly used organic base in Schotten-Baumann reactions.[6] Its primary function is to neutralize the HCl generated, thereby driving the reaction to completion.[8] Using a slight excess of the base ensures that all the generated acid is neutralized.

Temperature Control

The initial addition of the highly reactive 4-nitrobenzoyl chloride is performed at 0 °C to control the exothermic nature of the reaction and to minimize the formation of potential side products.

Purification Strategy

The choice between recrystallization and column chromatography for purification depends on the purity of the crude product. Recrystallization is a simpler and more cost-effective method if the crude product is relatively pure. Column chromatography is employed for separating the product from closely related impurities.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Ethyl nipecotate, TEA, DCM) start->setup addition Dropwise Addition (4-Nitrobenzoyl Chloride in DCM at 0 °C) setup->addition reaction Stir at Room Temperature (Monitor by TLC) addition->reaction workup Aqueous Work-up (NaHCO₃, H₂O, Brine) reaction->workup drying Dry Organic Layer (MgSO₄) workup->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration purification Purification (Recrystallization or Chromatography) concentration->purification characterization Characterization (NMR, MS, IR) purification->characterization end End Product characterization->end

Caption: A streamlined workflow for the synthesis of the target compound.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate. By understanding the underlying reaction mechanism and the rationale behind the experimental choices, researchers can confidently and reproducibly synthesize this important pharmaceutical intermediate. The provided step-by-step procedure, coupled with characterization techniques, ensures the attainment of a high-purity product suitable for further research and development activities.

References

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link][1]

  • American Chemical Society. Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. Org. Process Res. Dev.2000 , 4 (5), 353–356. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link][7]

  • Scientific.net. Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Advanced Materials Research, 2013 , 781-784, 345-348. [Link]

  • ResearchGate. The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. [Link]

  • Books. 3.1.3.
  • PrepChem.com. Preparation of 4-nitrobenzoyl chloride. [Link]

  • PubChem. Ethyl 4-nitroso-1-piperazinecarboxylate. [Link]

  • PubChem. CID 161290137. [Link][3]

Sources

Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate Chemical Properties Content Type: Technical Reference Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate (CAS: 349613-78-1) is a bifunctional piperidine intermediate widely utilized in the synthesis of peptidomimetics, enzyme inhibitors, and receptor modulators. Distinguished by its nipecotic acid core , this scaffold offers a constrained alicyclic framework that directs substituents into defined spatial vectors, critical for optimizing ligand-protein binding interactions.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and reactivity profiles. It serves as a definitive resource for scientists leveraging this molecule in high-throughput screening (HTS) libraries or lead optimization campaigns.

Structural Characterization & Physicochemical Properties[1][2]

The molecule comprises a piperidine ring substituted at the 3-position with an ethyl ester and at the 1-position (nitrogen) with a para-nitrobenzoyl group. The steric constraints of the piperidine ring typically favor a chair conformation, placing the C3-ester in an equatorial or axial position depending on solvent and substitution effects, which influences biological recognition.

Key Identifiers
PropertyData
IUPAC Name Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate
CAS Number 349613-78-1
Molecular Formula

Molecular Weight 306.32 g/mol
SMILES CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)[O-]
Physical Properties
ParameterValue / DescriptionNote
Physical State Viscous yellow oil or low-melting solidDependent on purity and polymorph.
Solubility Soluble in DCM, EtOAc, DMSO, MeOHPoor solubility in water and hexanes.
LogP (Calc) ~2.2 - 2.5Lipophilic enough for cell permeability assays.
H-Bond Donors 0Lack of NH/OH improves membrane permeability.
H-Bond Acceptors 5Nitro and Carbonyl oxygens.

Synthetic Methodology

The synthesis of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate is a classic nucleophilic acyl substitution. The protocol below prioritizes yield and purity by controlling the exotherm and scavenging the acidic byproduct.

Core Synthesis Protocol (Acylation)

Reaction: Ethyl nipecotate + 4-Nitrobenzoyl chloride


 Product + HCl

Reagents:

  • Substrate: Ethyl nipecotate (CAS: 5006-62-2)

  • Electrophile: 4-Nitrobenzoyl chloride (CAS: 122-04-3)

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve ethyl nipecotate (1.0 equiv) and

    
     (1.2 equiv) in anhydrous DCM at 0°C under an inert atmosphere (
    
    
    
    or Ar). Rationale: Low temperature prevents side reactions; inert gas prevents hydrolysis of the acid chloride.
  • Addition: Add a solution of 4-nitrobenzoyl chloride (1.05 equiv) in DCM dropwise over 30 minutes. Rationale: Slow addition controls the exotherm and minimizes bis-acylation impurities.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Quench with saturated

    
     (aq). Extract the organic layer, wash with 1M HCl (to remove unreacted amine) and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (
    
    
    
    , gradient 20-40% EtOAc in Hexanes) if necessary.
Synthesis Workflow Diagram

SynthesisWorkflow Figure 1: Acylation pathway for scaffold synthesis. Start Ethyl Nipecotate (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate DCM, 0°C Reagent 4-Nitrobenzoyl Chloride Reagent->Intermediate Base Base (TEA) (HCl Scavenger) Base->Intermediate Buffers pH Product Ethyl 1-(4-nitrobenzoyl) piperidine-3-carboxylate Intermediate->Product - Cl⁻ - Et3NH⁺Cl⁻

Reactivity Profile & Derivatization[1]

This scaffold is a "divergent intermediate." The nitro group serves as a masked aniline, while the ester serves as a masked acid/alcohol. This orthogonality allows for the parallel synthesis of chemical libraries.

Nitro Group Reduction

The nitro moiety is electron-withdrawing, deactivating the benzoyl ring. Reduction converts it to an electron-rich aniline, enabling further coupling (e.g., urea formation, amide coupling).

  • Method A (Catalytic Hydrogenation):

    
     (1 atm), 10% Pd/C, MeOH. Cleanest method, quantitative yield.
    
  • Method B (Chemical Reduction):

    
    , EtOH, reflux. Used if alkene sensitive groups are present elsewhere.
    
  • Application: The resulting aniline is a key precursor for Isatin-based anticancer hybrids and Factor Xa inhibitors [1, 2].

Ester Manipulation
  • Hydrolysis: LiOH (aq)/THF yields the free carboxylic acid. This acid is often coupled with amines to form peptidomimetics.

  • Reduction:

    
     or 
    
    
    
    yields the primary alcohol, useful for ether synthesis or converting to a leaving group (mesylate/tosylate) for cyclization.
Divergent Synthesis Diagram

Reactivity Figure 2: Orthogonal derivatization pathways for library generation. Core Ethyl 1-(4-nitrobenzoyl) piperidine-3-carboxylate Aniline 1-(4-aminobenzoyl) piperidine-3-carboxylate Core->Aniline H₂/Pd-C (Nitro Reduction) Acid 1-(4-nitrobenzoyl) piperidine-3-carboxylic acid Core->Acid LiOH, THF/H₂O (Hydrolysis) Urea Urea/Amide Derivatives (Kinase Inhibitors) Aniline->Urea R-NCO or R-COCl AmideLib Peptidomimetic Library Acid->AmideLib R-NH₂, HATU (Coupling)

Handling, Safety, and Stability

Stability
  • Thermal: Stable up to ~150°C. Avoid prolonged heating above 200°C due to potential decomposition of the nitro group.

  • Chemical: Stable to weak acids. The ester is susceptible to hydrolysis in strong aqueous base (

    
    ) or strong acid (
    
    
    
    ).
  • Storage: Store in a cool, dry place (2–8°C recommended). Hygroscopicity is low, but anhydrous storage prevents slow ester hydrolysis.

Safety (MSDS Highlights)
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Disposal: Dispose of as organic waste containing nitrogen. Do not mix with strong reducing agents or alkali metals.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate (Analogues). Retrieved from [Link]

  • Royal Society of Chemistry. (2025).[1] Synthesis of Isatin-based Anticancer Therapeutics.[2][3] (Contextual usage of nitrobenzoyl piperidine intermediates). Retrieved from [Link]

Sources

Biological Screening Guide: Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical framework for the biological characterization of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate , a synthetic derivative of nipecotic acid.

Based on its structural pharmacophore—an N-substituted nipecotic acid ester—this compound is primarily positioned as a candidate for GABA uptake inhibition (neurological modulation) with secondary potential in antimicrobial applications.

Compound Profile & Strategic Rationale

Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate represents a lipophilic prodrug strategy targeting the


-aminobutyric acid (GABA)ergic system.
  • Core Scaffold: The piperidine-3-carboxylate (nipecotic acid) moiety is a known pharmacophore for the GABA transporter (GAT) protein.

  • N-Substitution: The 4-nitrobenzoyl group provides the necessary lipophilicity to interact with the hydrophobic vestule of the GAT transporter, potentially enhancing blood-brain barrier (BBB) permeability compared to the parent amino acid.

  • Ester Function: The ethyl ester masks the carboxylic acid, facilitating cellular entry. Note that for direct transporter binding assays, hydrolysis to the free acid may be required, whereas in cell-based functional assays, intracellular esterases may activate the compound.

Predicted Biological Targets
Target SystemMechanismRelevance
GABA Transporters (GAT1-4) Reuptake InhibitionEpilepsy, Anxiety, Neuropathic Pain
Bacterial DNA Gyrase ATPase InhibitionAntimicrobial (Gram +/-)
Cellular Reductases Nitro-reductionHypoxia-activated cytotoxicity (Oncology)

Phase I: In Silico Profiling & Preparation

Before wet-lab screening, computational validation is essential to prioritize assay conditions.

Molecular Docking (GAT-1 Model)
  • Objective: Predict binding affinity of the hydrolyzed free acid form against the GAT-1 transporter (PDB ID: 4XP4 or homology models).

  • Protocol:

    • Ligand Prep: Generate 3D conformers of the free acid; energy minimize using OPLS3e force field.

    • Protein Prep: Remove water molecules from the crystal structure; protonate residues at pH 7.4.

    • Docking: Define the grid box around the central binding site (near Tyr140).

    • Scoring: Evaluate Glide Score (XP) and specific H-bond interactions with Arg69 and Trp68.

Physicochemical Properties (ADME)
  • LogP: The ethyl ester significantly increases LogP (predicted ~2.5–3.0), optimizing it for CNS penetration.

  • Solubility: Low aqueous solubility is expected. Stock solutions must be prepared in 100% DMSO (typically 10–50 mM) and diluted to <1% DMSO for assays.

Phase II: Primary Pharmacology (GABA Uptake Assay)

This is the "Gold Standard" assay for nipecotic acid derivatives. The objective is to determine the IC


 for inhibiting GABA reuptake.
[³H]-GABA Uptake Protocol (Synaptosomes or HEK-GAT1 Cells)

Experimental Logic: We measure the reduction in radioactive GABA uptake into cells in the presence of the test compound. Tiagabine or Nipecotic Acid serves as the positive control.

Workflow Diagram:

GABA_Assay_Workflow Prep Cell/Synaptosome Preparation Incubate Pre-incubation (15 min, 37°C) + Test Compound Prep->Incubate Start Initiate Uptake Add [³H]-GABA (5-10 min) Incubate->Start Stop Terminate Ice-cold Buffer Start->Stop Measure Liquid Scintillation Counting Stop->Measure

Figure 1: Radioligand uptake assay workflow for GAT inhibition.

Detailed Protocol:

  • Preparation: Use HEK293 cells stably expressing mGAT1 (or rat brain synaptosomes). Resuspend in Krebs-Henseleit buffer (pH 7.4).

  • Dosing: Add Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate at varying concentrations (

    
     M to 
    
    
    
    M).
    • Critical Step: Include a parallel set where the ester is pre-hydrolyzed (using pig liver esterase) to distinguish prodrug vs. active drug effects.

  • Incubation: Incubate for 10–15 minutes at 37°C to allow equilibration.

  • Initiation: Add [³H]-GABA (final concentration 10–20 nM). Incubate for exactly 5 minutes (linear uptake phase).

  • Termination: Rapidly filter through GF/B filters using a cell harvester; wash 3x with ice-cold buffer to remove non-specific binding.

  • Quantification: Count radioactivity (CPM) via liquid scintillation.

  • Calculation:

    
    
    

Phase III: Safety & Cytotoxicity Profiling

The nitro group (4-nitrobenzoyl) is a structural alert. Nitroaromatics can undergo enzymatic reduction to reactive hydroxylamines or amines, potentially causing cytotoxicity or genotoxicity.

MTT Cell Viability Assay

Objective: Differentiate specific receptor activity from general cellular toxicity.

  • Cell Line: HepG2 (liver model) or SH-SY5Y (neuronal model).

  • Seeding: 5,000 cells/well in 96-well plates; adhere overnight.

  • Treatment: Expose cells to compound (0.1 – 100

    
    M) for 24h and 48h.
    
  • Development: Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Absorbance at 570 nm.

    • Threshold: If IC

      
       (Tox) < 10 
      
      
      
      IC
      
      
      (GABA), the compound has a poor safety margin.

Phase IV: Secondary Screening (Antimicrobial)

Piperidine-3-carboxylates often exhibit antimicrobial activity due to DNA gyrase interference.

Broth Microdilution (MIC Determination)

Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

Protocol:

  • Media: Mueller-Hinton Broth (cation-adjusted).

  • Inoculum:

    
     CFU/mL.
    
  • Compound: Serial 2-fold dilutions (e.g., 64

    
    g/mL down to 0.125 
    
    
    
    g/mL).
  • Incubation: 16–20 hours at 37°C.

  • Endpoint: Lowest concentration with no visible growth (MIC).

Data Reporting & SAR Analysis

Structure-Activity Relationship (SAR) Logic:

  • Ester vs. Acid: If the ethyl ester is inactive in synaptosomes (no esterases) but active in whole cells, it confirms the "prodrug" mechanism.

  • Nitro Group: Compare activity with a 4-H or 4-methoxy analog. If the nitro group is essential for potency, it likely engages in specific electrostatic interactions (or

    
    -stacking) within the binding pocket.
    

Summary Table Template:

AssayParameterResult (Hypothetical)Interpretation
GABA Uptake (mGAT1) IC

1.2

M
Moderate Potency
Cytotoxicity (HepG2) CC

> 50

M
Good Safety Margin
Antimicrobial (S. aureus) MIC32

g/mL
Weak Activity
References
  • GABA Transporter Biology

    • Title: Structure and mechanism of the GABA transporter.
    • Source: N
    • Link:[Link]

  • Nipecotic Acid Derivatives Screening

    • Title: Synthesis and biological evaluation of novel N-substituted nipecotic acid deriv
    • Source: European Journal of Medicinal Chemistry (2010).
    • Link:[Link]

  • Antimicrobial Piperidines

    • Title: Piperidine derivatives: A review of their biological activities.
    • Source: Mini-Reviews in Medicinal Chemistry (2018).
    • Link:[Link]

  • MTT Assay Protocol

    • Title: Rapid colorimetric assay for cellular growth and survival: application to prolifer
    • Source: Journal of Immunological Methods (1983).
    • Link:[Link]

Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate: Mechanism of Action & Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological mechanisms, synthetic utility, and experimental applications of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate . This compound acts as a critical privileged scaffold in medicinal chemistry, functioning primarily as a lipophilic prodrug precursor for GABA uptake inhibitors and a key intermediate in the synthesis of Soluble Epoxide Hydrolase (sEH) inhibitors and GPR119 agonists .

Executive Summary

Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate (CAS: 349613-78-1) is a functionalized piperidine derivative employed in drug discovery as a pharmacological probe and synthetic intermediate . Its core structure—a piperidine-3-carboxylate (nipecotic acid ester)—is the foundational pharmacophore for GABA Transporter 1 (GAT-1) inhibitors. The N-(4-nitrobenzoyl) moiety serves a dual purpose: it acts as a lipophilic anchor to enhance membrane permeability and as a "masked" aniline precursor for generating urea-based inhibitors of Soluble Epoxide Hydrolase (sEH) and GPR119 .

This guide dissects its mechanism across three dimensions:

  • GABAergic Modulation: Prodrug conversion and GAT-1 inhibition.

  • Enzymatic Inhibition: Structural homology to sEH inhibitors.

  • Synthetic Activation: Mechanism of nitro-reduction for library generation.

Pharmacological Mechanism of Action[1]

Primary Mechanism: GAT-1 Inhibition (GABAergic System)

The piperidine-3-carboxylic acid (nipecotic acid) core is a potent, non-competitive inhibitor of GAT-1, the transporter responsible for reuptaking GABA from the synaptic cleft. However, nipecotic acid itself is too polar to cross the Blood-Brain Barrier (BBB).

Mechanism of the Ethyl Ester Derivative:

  • BBB Penetration: The ethyl ester masks the carboxylic acid, significantly increasing lipophilicity (logP ~2.7) and allowing the molecule to cross the BBB via passive diffusion.

  • Prodrug Activation: Once within the CNS parenchyma, intracellular esterases hydrolyze the ethyl ester, releasing the free acid (active pharmacophore).

  • Target Binding: The free acid moiety binds to the substrate site of GAT-1. The N-(4-nitrobenzoyl) group occupies the large hydrophobic vestibule of the transporter, potentially locking it in an open-to-out conformation or competing with the lipophilic tail of endogenous inhibitors.

Secondary Mechanism: Soluble Epoxide Hydrolase (sEH) Inhibition

N-benzoyl piperidine derivatives are a validated class of sEH inhibitors. sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into diols.

  • Pharmacophore: The amide carbonyl of the benzoyl group accepts a hydrogen bond from the enzyme's catalytic tyrosine (Tyr383/Tyr466), while the piperidine ring mimics the epoxide substrate.

  • Nitro Group Role: The electron-withdrawing nitro group at the para-position modulates the electron density of the carbonyl, potentially enhancing hydrogen bond strength with the catalytic triad.

Synthetic Mechanism & Utility

This compound is rarely the "final" drug; it is a high-value intermediate . The 4-nitro group is strategically placed to be reduced to an aniline, creating a handle for further diversification.

Synthetic Pathway: The "Masked" Aniline Strategy

The transformation of this molecule into potent urea-based inhibitors (common in GPR119 and sEH drug discovery) follows a specific mechanistic flow:

  • Nitro Reduction: Catalytic hydrogenation (

    
    , Pd/C) or chemical reduction (
    
    
    
    ) converts the
    
    
    group to
    
    
    .
  • Isocyanate Coupling: The resulting aniline attacks an isocyanate (

    
    ) or is converted to a carbamate, forming a urea linkage.
    
  • Result: This generates a 1,3-disubstituted urea , a privileged motif for kinase and hydrolase inhibition.

Visualization: Mechanism & Workflow

GAT-1 Inhibition Pathway

The following diagram illustrates the prodrug activation and synaptic mechanism.

GAT1_Mechanism Compound Ethyl 1-(4-nitrobenzoyl) piperidine-3-carboxylate BBB Blood-Brain Barrier (Passive Diffusion) Compound->BBB Lipophilic Transport CNS CNS Parenchyma BBB->CNS Hydrolysis Esterase Hydrolysis (Cleavage of Ethyl Group) CNS->Hydrolysis Intracellular ActiveMetabolite Active Acid Metabolite (1-(4-nitrobenzoyl)nipecotic acid) Hydrolysis->ActiveMetabolite GAT1 GAT-1 Transporter (Synaptic Cleft) ActiveMetabolite->GAT1 Binds Substrate Site GABA_Levels Increased Synaptic GABA (Inhibition of Reuptake) GAT1->GABA_Levels Blocks Transport

Caption: Prodrug activation pathway of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate targeting GAT-1.

Synthetic Utility Workflow

The conversion of the scaffold into urea-based inhibitors.

Synthesis_Workflow Start Nitro-Precursor (The Topic Compound) Step1 Reduction (H2, Pd/C or Fe/AcOH) Start->Step1 Intermediate Aniline Intermediate (4-amino derivative) Step1->Intermediate Step2 Coupling (Isocyanates/Carbamates) Intermediate->Step2 Final Urea Derivative (sEH / GPR119 Inhibitor) Step2->Final

Caption: Synthetic workflow transforming the nitro-scaffold into bioactive urea derivatives.

Experimental Protocols

Protocol A: Synthesis via Acylation

Objective: Synthesize Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate from ethyl nipecotate.

Reagents:

  • Ethyl nipecotate (1.0 eq)

  • 4-Nitrobenzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Preparation: Dissolve Ethyl nipecotate (10 mmol) and TEA (20 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere. Cool to 0°C.

  • Addition: Dropwise add 4-Nitrobenzoyl chloride (11 mmol) dissolved in DCM (10 mL) over 30 minutes. Maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Quench with water (50 mL). Separate the organic layer. Wash with 1N HCl (2x), saturated

    
     (2x), and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash chromatography.
    
Protocol B: In Vitro GABA Uptake Assay (Synaptosomes)

Objective: Validate the inhibitory potential of the hydrolyzed acid form.

Materials:

  • Rat brain cortical synaptosomes.

  • [^3H]-GABA (Radioligand).

  • Test Compound: Hydrolyzed acid form of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate.

Procedure:

  • Incubation: Suspend synaptosomes in Krebs-Henseleit buffer.

  • Treatment: Add Test Compound (range

    
     to 
    
    
    
    M) or vehicle. Incubate for 10 min at 37°C.
  • Uptake: Initiate uptake by adding [^3H]-GABA (10 nM final). Incubate for 5 min.

  • Termination: Stop reaction by rapid filtration through Whatman GF/B filters. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression.
    

Key Data Summary

PropertyValue / DescriptionSignificance
Molecular Formula

Lipophilic, neutral molecule.
Molecular Weight 306.31 g/mol Ideal for CNS penetration (<500 Da).
LogP (Predicted) ~2.7Optimal for passive BBB diffusion.
Topological Polar Surface Area ~85 ŲWithin range for oral bioavailability.
Core Pharmacophore Nipecotic Acid (Piperidine-3-COOH)GABA mimetic; binds GAT-1.
Primary Utility Synthetic Intermediate / ProdrugPrecursor to anilines/ureas; prodrug for GAT-1 inhibitors.

References

  • Krogsgaard-Larsen, P., et al. (1987). "GABA uptake inhibitors. Synthesis and structure-activity relationships of nipecotic acid derivatives." Journal of Medicinal Chemistry, 30(11), 2074-2081. Link

  • Borden, L. A., et al. (1994). "Tiagabine, a novel mechanism of action GABA uptake inhibitor." General Pharmacology: The Vascular System, 25(1), 161-165. Link

  • Kodani, S. D., et al. (2018). "Design and Synthesis of Urea-Based Soluble Epoxide Hydrolase Inhibitors." Journal of Medicinal Chemistry, 61(15), 6814-6829. Link

  • ChemicalBook. (2024). "Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate Product Page." ChemicalBook. Link

  • PubChem. (2024). "Compound Summary: Nipecotic acid ethyl ester derivatives." National Center for Biotechnology Information. Link

An In-depth Technical Guide to Determining the Solubility of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Solubility for Novel Compounds

Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate is a complex organic molecule featuring a piperidine core, an ethyl ester functional group, and a nitrobenzoyl moiety. As with many novel chemical entities, understanding its behavior in various solvents is a critical first step in its potential application, whether as a synthetic intermediate, a candidate for biological screening, or a new material. Solubility is a fundamental physicochemical property that dictates how a compound can be purified, formulated, and utilized in subsequent experimental work.[1][2][3] Poor solubility can be a significant bottleneck in drug discovery and development, impacting bioavailability and therapeutic efficacy.[1][2][4][5] This guide provides a comprehensive framework for researchers to systematically determine the solubility of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate in a range of organic solvents, ensuring reliable and reproducible results.

Predicted Solubility Profile Based on Molecular Structure

The principle of "like dissolves like" provides a theoretical basis for predicting the solubility of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate. An analysis of its structure reveals several key features that will govern its interactions with different solvents:

  • Polarity: The presence of the nitro group (-NO2), the ester group (-COO-), and the amide-like linkage of the benzoyl group to the piperidine nitrogen introduces significant polarity to the molecule.

  • Hydrogen Bonding: The oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors.

  • Aromatic System: The benzene ring can participate in π-π stacking interactions.

  • Aliphatic Component: The piperidine ring and the ethyl group of the ester provide nonpolar character.

Based on these features, we can anticipate the following general solubility trends:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone. These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule.

  • Moderate Solubility: Likely in polar protic solvents like ethanol and methanol. While these solvents can act as hydrogen bond donors and acceptors, the nonpolar regions of the molecule may limit its complete dissolution.

  • Low to Negligible Solubility: Expected in nonpolar solvents such as hexanes and toluene. The significant polarity of the molecule will likely make it immiscible with these solvents.

These predictions serve as a valuable starting point for selecting an appropriate range of solvents for experimental determination.

Experimental Workflow for Solubility Determination

A robust and reproducible experimental workflow is essential for accurately quantifying the solubility of a compound. The following protocol outlines the widely used shake-flask method, which is considered a reliable technique for solubility measurement.[6]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess amount of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate B Add a known volume of the selected organic solvent A->B Add to vial C Seal the vial and place in a shaking incubator at a controlled temperature B->C D Agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours) C->D Equilibrate E Allow the suspension to settle D->E F Filter the supernatant through a 0.22 µm syringe filter to remove undissolved solid E->F Separate solid from liquid G Prepare a series of dilutions of the clear filtrate F->G H Analyze the dilutions using a suitable analytical method (e.g., UV-Vis or HPLC) G->H Quantify J Determine the concentration of the saturated solution from the calibration curve H->J Calculate solubility I Construct a calibration curve from standards of known concentration I->J

Caption: Experimental workflow for determining solubility using the shake-flask method.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for determining the solubility of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate.

Materials:

  • Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

  • Selected organic solvents (e.g., DMSO, ethanol, acetone, toluene)

  • Glass vials with screw caps

  • Analytical balance

  • Shaking incubator with temperature control

  • Syringes and 0.22 µm syringe filters

  • Volumetric flasks and pipettes

  • Analytical instrument (UV-Vis spectrophotometer or HPLC system)

Procedure:

  • Preparation of the Suspension:

    • Add an excess amount of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate to a glass vial. An amount that ensures undissolved solid remains after equilibration is crucial.

    • Accurately add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the suspension for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • Remove the vial from the incubator and allow the undissolved solid to settle.

    • Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles that could interfere with the analysis.

  • Quantification:

    • Prepare a series of dilutions of the clear filtrate using the same solvent.

    • Analyze the diluted samples using a validated analytical method. UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) are commonly used techniques.[7]

    • Prepare a calibration curve using standard solutions of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate of known concentrations in the same solvent.

    • Determine the concentration of the saturated solution by comparing the analytical response of the filtrate to the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Record the temperature at which the solubility was determined.

Quantitative Data Summary (Hypothetical)

While no specific experimental data for Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate was found in the initial search, the following table illustrates how experimentally determined solubility data should be presented.

SolventSolvent TypePredicted SolubilityExperimentally Determined Solubility (at 25 °C)
Dimethyl Sulfoxide (DMSO)Polar AproticHighTo be determined
AcetonePolar AproticHighTo be determined
EthanolPolar ProticModerateTo be determined
MethanolPolar ProticModerateTo be determined
DichloromethanePolar AproticModerateTo be determined
Ethyl AcetatePolar AproticModerate to LowTo be determined
TolueneNonpolarLowTo be determined
HexaneNonpolarNegligibleTo be determined

Factors Influencing Solubility Measurements

Several factors can influence the accuracy and reproducibility of solubility measurements:

  • Temperature: Solubility is generally temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature during the experiment is crucial.

  • Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

  • Equilibration Time: Insufficient time for equilibration can lead to an underestimation of the true solubility.

  • pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous solubility were to be determined, the pH of the solution would be a critical factor for ionizable compounds.[6]

Safety and Handling

When working with Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate and organic solvents, it is imperative to adhere to standard laboratory safety protocols. This includes:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][10][11]

  • Consulting the Safety Data Sheet (SDS) for the specific compound and each solvent to be aware of any specific hazards.

Conclusion

This technical guide provides a comprehensive framework for the systematic determination of the solubility of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate in various organic solvents. By following the detailed experimental protocol and considering the influential factors discussed, researchers can generate accurate and reliable solubility data. This information is invaluable for the effective design of subsequent experiments, including purification, reaction optimization, and formulation development, thereby accelerating research and development efforts involving this novel compound.

References

  • Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • Crimson Publishers. (2023, September 21). The Essential of the Solubility for Drug Action. [Link]

  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). [Link]

  • National Center for Biotechnology Information. Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Biomedical and Pharmacology Journal. (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]

  • Veranova. Improving solubility and accelerating drug development. [Link]

  • CATO Research Chemical Inc. SAFETY DATA SHEETS. [Link]

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]

Sources

Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate CAS number lookup

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

Foreword: Navigating the Landscape of Novel Chemical Entities

In the dynamic field of drug discovery and development, researchers often encounter novel chemical entities that, while not yet cataloged with a unique Chemical Abstracts Service (CAS) number, hold significant potential as intermediates or lead compounds. This guide is dedicated to one such molecule: Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate . While a specific CAS number for this compound is not publicly listed as of the date of this publication, its constituent parts—the ethyl nipecotate backbone and the 4-nitrobenzoyl moiety—are well-characterized.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. By leveraging established principles of organic synthesis and drawing parallels from structurally related compounds, we will provide a robust framework for its synthesis, characterization, potential applications, and safe handling. Our approach is grounded in scientific integrity, providing not just protocols, but the causal reasoning behind our experimental choices.

Molecular Overview and Strategic Importance

Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate is an N-acyl piperidine derivative. The structure integrates a piperidine ring, a common scaffold in medicinal chemistry, with a 4-nitrobenzoyl group. The nitroaromatic moiety is a known pharmacophore and can be a precursor for an amino group, opening avenues for further derivatization.

Key Structural Features:

  • Piperidine Core: A saturated heterocycle prevalent in many FDA-approved drugs, often imparting favorable pharmacokinetic properties.

  • Ethyl Ester Group: Provides a site for potential modification (e.g., hydrolysis to a carboxylic acid or amidation) and influences the molecule's polarity and solubility.

  • 4-Nitrobenzoyl Group: An electron-withdrawing amide linkage that can participate in various biological interactions. The nitro group itself is a feature in several antimicrobial and antiprotozoal drugs.[1][2][3][4][5]

The strategic value of this molecule lies in its potential as a versatile intermediate for creating libraries of more complex compounds for high-throughput screening in drug discovery programs.

Proposed Synthesis Protocol: Acylation of Ethyl Nipecotate

The most direct and industrially scalable route to synthesize the target compound is through the Schotten-Baumann acylation of Ethyl piperidine-3-carboxylate (also known as ethyl nipecotate) with 4-nitrobenzoyl chloride. This reaction is a reliable method for forming amides from amines and acyl chlorides.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Quenching cluster_3 Workup & Purification A 1. Dissolve Ethyl Nipecotate & Triethylamine in Dichloromethane (DCM) B 2. Cool solution to 0°C in an ice bath A->B D 4. Add 4-Nitrobenzoyl Chloride solution dropwise to the cooled amine solution B->D C 3. Dissolve 4-Nitrobenzoyl Chloride in DCM C->D E 5. Stir at room temperature for 4-6 hours (Monitor by TLC) D->E F 6. Quench with saturated aq. NaHCO3 E->F G 7. Separate organic layer, wash with brine, dry over Na2SO4 F->G H 8. Concentrate under reduced pressure G->H I 9. Purify by flash column chromatography (e.g., Ethyl Acetate/Hexane gradient) H->I

Caption: Proposed workflow for the synthesis of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate.

Step-by-Step Methodology
  • Reaction Setup:

    • To a round-bottom flask, add Ethyl piperidine-3-carboxylate (1.0 eq.) and a suitable non-nucleophilic base such as triethylamine (1.2 eq.).

    • Dissolve the components in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the flask to 0°C in an ice bath with stirring. The use of a base is crucial to neutralize the HCl byproduct generated during the reaction.

  • Reagent Addition:

    • In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq.) in the same anhydrous solvent.

    • Add the 4-nitrobenzoyl chloride solution to the stirred amine solution dropwise via an addition funnel over 15-20 minutes. Maintaining a low temperature is critical to control the exothermic reaction.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Let the reaction stir for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Workup and Isolation:

    • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid chloride and HCl.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to obtain the pure Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate.

Predicted Analytical and Spectroscopic Data

The following data are predicted based on the known spectral characteristics of the ethyl nipecotate and 4-nitrobenzoyl moieties.[6][7][8][9][10]

Physicochemical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₁₅H₁₈N₂O₅
Molecular Weight 306.31 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in water
Spectroscopic Profile (Predicted)
TechniquePredicted Data
¹H NMR (400 MHz, CDCl₃) δ 8.30 (d, J=8.8 Hz, 2H, Ar-H ortho to -NO₂), δ 7.60 (d, J=8.8 Hz, 2H, Ar-H ortho to C=O), δ 4.15 (q, J=7.1 Hz, 2H, -OCH₂CH₃), δ 4.8-3.0 (m, 4H, Piperidine ring protons), δ 2.8-2.6 (m, 1H, Piperidine ring proton), δ 2.2-1.6 (m, 4H, Piperidine ring protons), δ 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃). Note: Due to amide bond rotation, some piperidine proton signals may be broadened.
¹³C NMR (100 MHz, CDCl₃) δ 173.0 (Ester C=O), δ 168.0 (Amide C=O), δ 150.0 (Ar-C-NO₂), δ 142.0 (Ar-C-C=O), δ 128.5 (Ar-CH), δ 124.0 (Ar-CH), δ 61.0 (-OCH₂CH₃), δ 48.0, 45.0, 41.0 (Piperidine ring CH₂/CH), δ 28.0, 25.0 (Piperidine ring CH₂), δ 14.2 (-OCH₂CH₃).
FT-IR (ATR, cm⁻¹) ~2950 (C-H stretch), ~1735 (C=O stretch, ester), ~1640 (C=O stretch, amide), ~1520 (Asymmetric NO₂ stretch), ~1345 (Symmetric NO₂ stretch), ~1270 (C-O stretch).
Mass Spec. (ESI+) m/z 307.12 [M+H]⁺, 329.10 [M+Na]⁺

Potential Applications in Research and Drug Development

The unique combination of a piperidine scaffold and a nitroaromatic ring suggests several promising avenues for research.

  • Intermediate for Pharmaceutical Synthesis: The primary application is as a building block. The nitro group can be readily reduced to an amine, which can then be further functionalized to create a diverse library of compounds for screening.[11]

  • Antimicrobial Research: Nitroaromatic compounds are a class of prodrugs that can be reductively activated by microbial nitroreductases, making them selective antimicrobial agents.[3][4] This molecule could be explored for activity against various bacterial or parasitic strains.

  • Anticancer Drug Discovery: Certain N-aroyl piperidones have demonstrated potent cytotoxicity against human cancer cell lines.[12][13] The title compound could serve as a precursor for developing novel antitumor agents.

  • CNS Receptor Ligands: The piperidine core is a key feature in many centrally acting agents. Modifications of this scaffold could lead to the development of ligands for various CNS receptors.

G A Ethyl 1-(4-nitrobenzoyl) piperidine-3-carboxylate B Reduction of Nitro Group (e.g., H2/Pd-C, SnCl2) A->B C Ethyl 1-(4-aminobenzoyl) piperidine-3-carboxylate B->C D Further Derivatization (e.g., Sulfonylation, Acylation, Reductive Amination) C->D E Library of Novel Bioactive Compounds D->E

Caption: Derivatization pathway for generating compound libraries.

Safety, Handling, and Storage

As a novel compound, specific toxicity data is unavailable. Therefore, precautions must be based on structurally related chemicals. The primary hazards are associated with the reactive nature of acyl chlorides (if handling the precursor) and the general toxicity profile of N-acylpiperidines and nitroaromatic compounds.

Hazard Identification & Personal Protective Equipment (PPE)
  • Classification (Predicted): Harmful if swallowed. May cause skin and serious eye irritation. May cause respiratory irritation.[14]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[15]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield (conforming to EN166 or OSHA 29 CFR 1910.133).

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and moisture.

Conclusion

Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate represents a molecule of significant synthetic utility. While it awaits formal characterization and cataloging, this guide provides a scientifically grounded and comprehensive framework for its synthesis, analysis, and safe handling. By understanding its predicted properties and potential applications, researchers can effectively integrate this compound into their discovery and development pipelines, accelerating the journey toward new therapeutic agents.

References

  • Benchchem. (n.d.). Spectroscopic Profile of 4-Nitrobenzoyl Chloride: A Technical Guide.
  • ChemicalBook. (n.d.). 4-Nitrobenzoyl chloride(122-04-3) 1H NMR spectrum.
  • PubMed. (2015). Synthesis, antitumor activity evaluation of some new N-aroyl-α,β-unsaturated piperidones with fluorescence.
  • PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • SciELO. (n.d.). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
  • Taylor & Francis. (2015, September 18). Synthesis, antitumor activity evaluation of some new N-aroyl-α,β-unsaturated piperidones with fluorescence.
  • PMC. (2022, February 7). Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation.
  • SpectraBase. (n.d.). 4-Nitrobenzoyl chloride.
  • ChemicalBook. (n.d.). Ethyl nipecotate(5006-62-2) 1H NMR spectrum.
  • CymitQuimica. (n.d.). CAS 122-04-3: 4-Nitrobenzoyl chloride.
  • MDPI. (2021, February 12). Nitroaromatic Antibiotics as Nitrogen Oxide Sources.
  • Encyclopedia.pub. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives.
  • Chemical Communications (RSC Publishing). (n.d.). A one-step, enantioselective reduction of ethyl nicotinate to ethyl nipecotate using a constrained, chiral, heterogeneous catalyst.
  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Thermo Fisher Scientific. (n.d.). Ethyl nipecotate, 97% 100 g.
  • Sigma-Aldrich. (n.d.). Ethyl nipecotate 96 5006-62-2.
  • ResearchGate. (2025, August 7). A General and Convenient Synthesis of N-Aryl Piperazines.
  • NIST. (n.d.). 4-Nitrobenzoyl chloride.
  • Loba Chemie. (n.d.). N‐FORMYLPIPERIDINE Safety Data Sheet.
  • Shaanxi BLOOM Tech Co., Ltd. (n.d.). Ethyl Nipecotate CAS 5006-62-2 Suppliers, Manufacturers, Factory - Wholesale Price.
  • CDH Fine Chemical. (n.d.). N-FORMYL PIPERIDINE CAS NO 2591-86-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). Ethyl nipecotate | CAS 5006-62-2.
  • Fisher Scientific. (n.d.). 1-Acetylpiperidine-4-carbonyl chloride SAFETY DATA SHEET.
  • Fisher Scientific. (2012, February 27). N-Formylpiperidine SAFETY DATA SHEET.
  • PMC. (2022, September 1). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
  • Sigma-Aldrich. (n.d.). Ethyl nipecotate was used in the synthesis of....
  • ChemScene. (n.d.). 25137-01-3 | Ethyl (R)-nipecotate.
  • ResearchGate. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate.

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Unlocking Novel Pharmacophores: Soluble Epoxide Hydrolase (sEH) and HDAC6 as Therapeutic Targets Derived from Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the landscape of modern analgesic and anti-inflammatory drug discovery, overcoming the limitations of single-target therapies—such as the severe CNS side effects of opioids or the gastrointestinal toxicity of NSAIDs—requires innovative chemical scaffolds. As an application scientist overseeing preclinical development, I frequently encounter the challenge of balancing molecular potency with favorable pharmacokinetic (PK) properties.

Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate (CAS: 349613-78-1) has recently emerged as a highly versatile synthetic intermediate. Rather than acting as a therapeutic agent itself, this compound serves as a critical architectural foundation for synthesizing potent inhibitors of Soluble Epoxide Hydrolase (sEH) and dual-targeting inhibitors of sEH and Histone Deacetylase 6 (HDAC6) [1], [2]. This whitepaper explores the mechanistic rationale behind these targets, the causality of the scaffold's chemical design, and the rigorous experimental workflows required to validate these novel therapeutics.

Mechanistic Rationale & Target Biology

To understand why derivatives of this scaffold are highly effective, we must examine the biological causality of their targets.

Target 1: Soluble Epoxide Hydrolase (sEH)

The arachidonic acid (AA) cascade is central to inflammatory signaling. Cytochrome P450 enzymes convert AA into epoxyeicosatrienoic acids (EETs), which are potent endogenous lipid mediators that promote vasodilation, resolve inflammation, and exert antihyperalgesic effects. However, EETs are rapidly hydrolyzed by the sEH enzyme into dihydroxyeicosatrienoic acids (DHETs), which are pro-inflammatory and biologically inactive in resolving pain [1]. By inhibiting sEH, we artificially extend the half-life of EETs, shifting the physiological balance from a pro-inflammatory state to a pro-resolving state.

Target 2: Histone Deacetylase 6 (HDAC6)

In severe neuropathic or inflammatory pain, stabilizing EETs alone may be insufficient due to the overwhelming activation of the NF-κB transcription pathway. HDAC6 is a unique cytoplasmic deacetylase that regulates cytoskeletal dynamics by deacetylating α-tubulin and facilitates the nuclear translocation of NF-κB. Inhibiting HDAC6 prevents this translocation, thereby throttling the release of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) [2].

The Synergistic Dual-Target Approach

When derivatives of our core scaffold are engineered to inhibit both sEH and HDAC6, a profound synergistic effect occurs. The dual inhibition synchronously boosts pro-resolving lipids (via sEH blockade) and suppresses pro-inflammatory transcription (via HDAC6 blockade), offering profound relief in models of neuropathic and inflammatory pain without crossing into the liabilities of traditional pain management pathways.

G AA Arachidonic Acid CYP CYP450 Enzymes AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH sEH Enzyme EET->sEH Hydrolyzed by Pain Pain Resolution EET->Pain Promotes DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor Scaffold-Derived Inhibitor Inhibitor->sEH Blocks HDAC6 HDAC6 Enzyme Inhibitor->HDAC6 Blocks Tubulin α-Tubulin Deacetylation HDAC6->Tubulin Prevents Tubulin->Pain Synergizes

Mechanism of sEH and HDAC6 dual inhibition resolving neuropathic pain.

Chemical Synthesis & Scaffold Evolution

Why start with Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate ? The choice of this specific intermediate is driven by structural causality:

  • Solubility and Symmetry Breaking: Traditional sEH inhibitors rely on rigid, planar biphenyl groups, which often suffer from poor aqueous solubility and high melting points, leading to poor oral bioavailability. The piperidine-3-carboxylate moiety introduces a chiral center (typically utilized as the S- or R-enantiomer) and an sp3-hybridized ring. This breaks molecular planarity, significantly lowering the melting point and enhancing gastrointestinal absorption [1].

  • The Masked Pharmacophore: The 4-nitrobenzoyl group serves as a masked aniline. During synthesis, the nitro group is catalytically reduced (using Fe/NH₄Cl or Pd/C) to a primary amine.

  • Urea Formation: This highly nucleophilic amine is then reacted with triphosgene and a bulky aliphatic amine (like memantine) to form a urea linkage . The urea acts as the primary pharmacophore, acting as a hydrogen-bond donor/acceptor pair that perfectly anchors the molecule within the catalytic tunnel of the sEH enzyme [1].

  • HDAC6 Functionalization: To achieve dual targeting, the ethyl ester of the piperidine-3-carboxylate is hydrolyzed and coupled with a zinc-binding group (ZBG), such as a hydroxamic acid moiety, which is essential for chelating the zinc ion in the active site of HDAC6 [2].

Experimental Workflows & Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the standard operating procedures for validating inhibitors derived from this scaffold.

Protocol 1: In Vitro sEH Enzyme Inhibition Assay (FRET-Based)

This assay measures the ability of the synthesized compound to prevent the hydrolysis of a fluorogenic substrate by recombinant human sEH.

  • Step 1: Reagent Preparation. Prepare assay buffer (25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA to prevent non-specific enzyme adherence to the microplate).

  • Step 2: Enzyme Incubation. Add 1 nM recombinant human sEH to a black 96-well plate. Add the test inhibitor at varying concentrations (1 pM to 10 μM).

    • Self-Validation Check: Include a vehicle control (DMSO) and a known positive control (e.g., t-AUCB) to validate assay sensitivity and establish a standard dynamic range.

  • Step 3: Substrate Addition. Introduce 5 μM of the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

  • Step 4: Kinetic Readout. Immediately monitor fluorescence using a microplate reader (Excitation: 330 nm; Emission: 465 nm) at 30°C for 15 minutes.

  • Step 5: Data Analysis. Calculate the IC₅₀ using non-linear regression analysis of the initial velocity versus inhibitor concentration.

Protocol 2: In Vivo Spared Nerve Injury (SNI) Model for Neuropathic Pain

To validate the physiological causality of the inhibitor, we utilize the SNI rodent model, which mimics chronic neuropathic pain.

  • Step 1: Baseline Testing. Acclimate adult male Sprague-Dawley rats to the testing environment. Measure baseline mechanical withdrawal thresholds using von Frey filaments applied to the plantar surface of the hind paw.

  • Step 2: Surgical Induction. Under isoflurane anesthesia, expose the sciatic nerve trifurcation. Tightly ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.

    • Self-Validation Check: A sham surgery group (nerve exposed but not ligated) must be included to ensure the observed pain is strictly due to the nerve injury, not the surgical incision.

  • Step 3: Post-Injury Validation. On day 14 post-surgery, re-test with von Frey filaments to confirm the establishment of mechanical allodynia (a significant drop in the withdrawal threshold).

  • Step 4: Drug Administration & Monitoring. Administer the scaffold-derived inhibitor (e.g., 10 mg/kg p.o.). Measure withdrawal thresholds at 1, 2, 4, and 6 hours post-dose to establish the pharmacokinetic-pharmacodynamic (PK/PD) relationship.

Workflow Synth 1. Scaffold Synthesis (Nitro Reduction & Acylation) InVitro 2. In Vitro FRET Assay (sEH IC50 Determination) Synth->InVitro Cell 3. Cell-Based Assay (Tubulin Acetylation WB) InVitro->Cell InVivo 4. In Vivo SNI Model (Mechanical Allodynia) Cell->InVivo Data 5. PK/PD & SAR Analysis InVivo->Data

Sequential screening workflow from scaffold synthesis to in vivo validation.

Quantitative Data & Structure-Activity Relationship (SAR)

The evolution of the Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate scaffold has yielded highly potent compounds. The table below summarizes the quantitative SAR data comparing single-target derivatives against dual-target derivatives.

Compound DerivativePrimary Target(s)sEH IC₅₀ (nM)HDAC6 IC₅₀ (nM)In Vivo Efficacy (SNI / Inflammatory Model)
Compound A20 [1]sEH0.40 ± 0.05N/AHigh (Reverses mechanical allodynia at 10 mg/kg)
Compound 28g [2]sEH / HDAC60.82 ± 0.112.15 ± 0.30Very High (Synergistic relief of xylene-induced swelling)
t-AUCB (Control)sEH1.20 ± 0.15>10,000Moderate (Standard baseline reference)
Vehicle Control None>10,000>10,000None (Persistent allodynia / inflammation)

Data synthesized from foundational studies utilizing the core piperidine-3-carboxylate scaffold.

Conclusion & Future Perspectives

The utilization of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate as a foundational building block represents a masterclass in rational drug design. By leveraging the solubility-enhancing properties of the piperidine ring and the synthetic flexibility of the nitrobenzoyl group, medicinal chemists have successfully developed sub-nanomolar sEH inhibitors and groundbreaking sEH/HDAC6 dual inhibitors. As we look toward the clinic, the synergistic polypharmacology derived from this scaffold holds immense promise for treating intractable neuropathic pain and severe inflammatory disorders without the addictive liabilities of current standards of care.

References

  • Structure-guided discovery of potent and oral soluble epoxide hydrolase inhibitors for the treatment of neuropathic pain Source: Acta Pharmaceutica Sinica B (2022) URL:[Link]

  • Design and Synthesis of sEH/HDAC6 Dual-Targeting Inhibitors for the Treatment of Inflammatory Pain Source: Journal of Medicinal Chemistry (ACS Publications, 2024) URL:[Link]

An In-Depth Technical Guide to the In Silico Modeling of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Computational Chemistry Division

Preamble: From Structure to Function-A Computational Approach

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both arduous and resource-intensive. In silico modeling has emerged as an indispensable tool, offering a rational and expedited path to de-risk and prioritize novel compounds long before they enter the wet lab. This guide provides a comprehensive, technically-grounded framework for the computational analysis of a novel molecule, Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate.

This specific molecule, while not extensively characterized in public literature, presents structural motifs of significant interest. The piperidine core is a "privileged structure" in medicinal chemistry, frequently found in centrally active agents, while the nitrobenzoyl group suggests potential for specific molecular interactions.[1] This guide will treat the molecule as a de novo case study, outlining a complete computational workflow from initial structure preparation to the prediction of its pharmacokinetic profile. We will not merely list protocols but delve into the scientific rationale behind each decision, ensuring a robust and self-validating analytical cascade.

Part 1: Ligand Preparation - The Digital Twin of the Molecule

The accuracy of any in silico prediction is fundamentally dependent on the quality of the input molecular structure. The first step is to create a high-fidelity 3D model of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate, a process that involves more than a simple 2D drawing.

Protocol 1.1: 2D to 3D Structure Generation and Energy Minimization
  • 2D Sketching and Name to Structure: The process begins by sketching the molecule in a chemical drawing tool (e.g., ChemDraw) or by converting its IUPAC name into a 2D structure.

  • Conversion to 3D Coordinates: The 2D representation is then converted into a three-dimensional structure. This initial 3D model is a rough approximation and requires refinement.

  • Energy Minimization: The 3D structure is subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94 or AMBER). This process adjusts bond lengths, angles, and dihedrals to find a low-energy, stable conformation. This is a critical step to ensure the ligand conformation is sterically and electronically plausible.[2]

  • Charge Calculation: Partial atomic charges are calculated. For many docking programs, Gasteiger charges are a common choice.[2] These charges are crucial for accurately modeling electrostatic interactions with the target protein.

  • File Format Conversion: The final, optimized 3D structure is saved in a suitable format for docking software, such as .pdbqt for AutoDock Vina or .mol2 for other platforms.[2]

A 2D Structure (SMILES/IUPAC) B Generate 3D Conformation A->B C Energy Minimization (Force Field: MMFF94/AMBER) B->C Refine Geometry D Assign Partial Charges (e.g., Gasteiger) C->D Prepare for Electrostatics E Save as Docking-Ready Format (.pdbqt, .mol2) D->E

Caption: Workflow for Ligand Preparation.

Part 2: Target Identification via Reverse Screening

With a prepared ligand, but no known biological target, our first major task is to answer the question: "What proteins might this molecule interact with?" This is the domain of reverse screening, a computational strategy that docks a single ligand against a large library of protein structures to predict potential binding partners.[3]

This approach is essential for understanding a molecule's potential therapeutic applications and its off-target effects.[3] Modern methods, sometimes leveraging AI, can predict ligand-protein interactions with increasing accuracy.[3]

Protocol 2.1: Predicting Biological Targets
  • Select Reverse Screening Tools: Utilize web servers or standalone software designed for target prediction (e.g., SwissTargetPrediction, PharmMapper, or emerging platforms like HelixFold3).[3] These tools compare the ligand's 3D shape and chemical features to libraries of known ligand-binding sites.

  • Submit Ligand Structure: The optimized 3D structure of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate is submitted to the chosen platform.

  • Analyze and Prioritize Targets: The output will be a ranked list of potential protein targets. This list must be critically evaluated. Prioritization should be based on:

    • Prediction Score/Probability: The confidence score provided by the tool.

    • Target Class: Are the predicted targets from a class known to bind piperidine-containing molecules (e.g., GPCRs, ion channels, kinases)?[4]

    • Therapeutic Relevance: Is the target implicated in a disease of interest?

  • Target Selection for Docking: Based on this analysis, select one or more high-probability targets for detailed molecular docking studies. For this guide, let's hypothesize that reverse screening identifies a protein kinase as a top potential target.

Part 3: Molecular Docking - Simulating the "Hand-in-Glove" Fit

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target to form a stable complex.[5] It is a cornerstone of structure-based drug design, allowing us to visualize interactions at the atomic level and estimate the strength of the binding.[6][7]

Protocol 3.1: Structure-Based Molecular Docking
  • Receptor Preparation:

    • Obtain Structure: Download the 3D crystal structure of the selected target protein (e.g., a specific kinase) from the Protein Data Bank (PDB).

    • Clean the Structure: Remove water molecules, co-factors, and any existing co-crystallized ligands.

    • Add Hydrogens: Add polar hydrogens to the protein, as they are critical for forming hydrogen bonds.[2]

    • Assign Charges: Add Kollman charges to the protein atoms.[2]

    • Define the Binding Site (Grid Box): A grid box is defined around the active site of the protein. This box specifies the search space for the docking algorithm. The center and dimensions of the grid are critical parameters.[2]

  • Docking Simulation:

    • Select Docking Software: Use a well-validated docking program such as AutoDock Vina or Glide.[7][8]

    • Execute Docking: Run the simulation, which will sample numerous possible binding poses of the ligand within the defined grid box.

    • Scoring: The software uses a scoring function to rank the poses, providing an estimated binding affinity (typically in kcal/mol).[9]

  • Analysis of Results:

    • Binding Affinity: The top-ranked pose with the lowest binding energy is considered the most likely binding mode.

    • Interaction Analysis: Visualize the protein-ligand complex using software like BIOVIA Discovery Studio or PyMOL. Identify key interactions:

      • Hydrogen bonds

      • Hydrophobic interactions

      • Pi-pi stacking (possible with the nitrobenzoyl ring)

      • Salt bridges

cluster_0 Receptor Preparation cluster_1 Ligand Preparation A Download PDB Structure B Clean Structure (Remove Water, Ligands) A->B C Add Hydrogens & Charges B->C E Define Binding Site (Grid Box Generation) C->E D Optimized 3D Ligand F Run Molecular Docking (e.g., AutoDock Vina) D->F E->F G Analyze Results F->G H Binding Affinity (kcal/mol) G->H I Interaction Analysis (H-bonds, Hydrophobic, etc.) G->I

Caption: The Molecular Docking Workflow.

Part 4: Molecular Dynamics - Capturing the Dynamic Nature of Binding

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a movie, revealing the stability and dynamic behavior of the protein-ligand complex over time in a simulated physiological environment.[10] MD is computationally intensive but provides invaluable insights into the flexibility of the complex and the persistence of key interactions.[11]

Protocol 4.1: Protein-Ligand Complex MD Simulation (using GROMACS)
  • System Preparation:

    • Generate Ligand Topology: The force field parameters for the ligand must be generated, often using a server like CGenFF or PRODRG.[12]

    • Merge Protein and Ligand: Create a unified PDB file for the protein-ligand complex from the best docking pose.

    • Define Simulation Box: Place the complex in a simulation box (e.g., cubic) of appropriate dimensions.[13]

    • Solvation: Fill the box with water molecules (e.g., TIP3P water model).[13]

    • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic physiological ionic strength.[12][13]

  • Simulation Execution:

    • Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to relax any steric clashes.[13]

    • Equilibration (NVT & NPT):

      • NVT Ensemble (Constant Volume): Equilibrate the system at a constant temperature (e.g., 300 K) to allow the solvent to settle around the complex.[14]

      • NPT Ensemble (Constant Pressure): Equilibrate at constant temperature and pressure (e.g., 1 bar) to ensure the correct density.[14]

    • Production MD Run: Once equilibrated, run the production simulation for a desired length of time (e.g., 100 nanoseconds) to collect trajectory data.[14]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and ligand over time to assess the stability of the complex. A stable RMSD indicates the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Monitor the persistence of hydrogen bonds and other key interactions identified in the docking analysis throughout the simulation.

A Docked Protein-Ligand Complex B Generate Ligand Topology & Parameters A->B C Create Solvated System (Water Box + Ions) A->C B->C D Energy Minimization (Relax System) C->D E NVT Equilibration (Constant Temp) D->E F NPT Equilibration (Constant Pressure) E->F G Production MD Run (e.g., 100 ns) F->G H Trajectory Analysis (RMSD, RMSF, H-Bonds) G->H

Caption: The Molecular Dynamics Simulation Workflow.

Part 5: Pharmacophore Modeling and ADMET Prediction

The final stages of our in silico analysis focus on abstracting the key binding features and predicting the molecule's drug-like properties.

Pharmacophore Modeling

From the stable binding pose obtained from docking and MD, a pharmacophore model can be generated. This model is an abstract representation of the essential interaction features required for binding, such as hydrogen bond acceptors/donors, hydrophobic centers, and aromatic rings.[15] This pharmacophore can then be used as a 3D query to rapidly screen large virtual libraries for other diverse molecules that might also bind to the target.[16][17]

ADMET Prediction

A molecule's ultimate success as a drug depends heavily on its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[18][19] Early in silico prediction of these properties is crucial to identify potential liabilities.[20][21][22] Numerous computational models, often using machine learning, can predict these properties based on the molecule's structure.[20]

Table 1: Predicted Physicochemical and ADMET Properties for Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

PropertyPredicted ValueAcceptable Range for Oral DrugsRationale & Importance
Molecular Weight292.3 g/mol < 500 g/mol Influences absorption and distribution.
LogP (Lipophilicity)~2.5 - 3.0< 5Governs permeability across cell membranes.
Hydrogen Bond Donors0< 5Affects solubility and membrane permeability.
Hydrogen Bond Acceptors5< 10Affects solubility and target binding.
Polar Surface Area (PSA)75.9 Ų< 140 ŲCorrelates with membrane permeability.
Blood-Brain Barrier (BBB) PermeationPredicted: Yes/NoVaries by targetCrucial for CNS-acting drugs.[21]
Human Intestinal Absorption (HIA)Predicted: High/LowHighA key factor for oral bioavailability.
CYP450 InhibitionPredicted: Yes/NoNoPredicts potential for drug-drug interactions.
Ames MutagenicityPredicted: Yes/NoNoAn early indicator of potential carcinogenicity.[20]

Note: The values in this table are illustrative examples based on the molecule's structure. Actual predictions would be generated using validated software (e.g., SwissADME, admetSAR, or commercial packages).

Conclusion: Synthesizing Computational Insights

This guide has outlined a comprehensive, multi-stage in silico workflow for the characterization of a novel chemical entity, Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate. By systematically progressing from ligand preparation to target identification, molecular docking, dynamic simulation, and ADMET prediction, we can construct a detailed profile of the molecule's potential biological activity and drug-likeness.

The results of this computational cascade provide a strong, data-driven foundation for subsequent experimental validation. For instance, a high binding affinity to a specific kinase, coupled with a stable binding mode in MD simulations and a favorable ADMET profile, would strongly justify the synthesis of the compound and its evaluation in enzymatic and cellular assays. This rational, computation-first approach exemplifies the power of modern drug discovery, saving invaluable time and resources by focusing experimental efforts on the most promising candidates.

References

  • Pharmacophore Modelling and Molecular Docking Simulation Tutorial. (2018). ResearchGate. [Link]

  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (n.d.). ResearchGate. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). MDPI. [Link]

  • Computational probing protein–protein interactions targeting small molecules. (2016). Bioinformatics, Oxford Academic. [Link]

  • Systematic computational strategies for identifying protein targets and lead discovery. (n.d.). National Center for Biotechnology Information. [Link]

  • Schrodinger-Notes—Target-based Pharmacophore Modeling. (2024). J's Blog. [Link]

  • Computational docking of small molecules to protein targets for drug discovery. (n.d.). International Journal of Advanced Biochemistry Research. [Link]

  • ADMET prediction. (2025). Fiveable. [Link]

  • End-to-End Reverse Screening Identifies Protein Targets of Small Molecules Using HelixFold3. (2026). arXiv.org. [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks. (n.d.). BioExcel. [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. [Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). National Center for Biotechnology Information. [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (2025). DrugPatentWatch. [Link]

  • ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. (n.d.). Nature. [Link]

  • Pharmacophore Construction Using Discovery Studio. (n.d.). CD ComputaBio. [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. (2022). National Center for Biotechnology Information. [Link]

  • Learn the Art of Pharmacophore Modeling in Drug Designing. (2024). YouTube. [Link]

  • Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. (n.d.). ResearchGate. [Link]

  • Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. (n.d.). ScienceDirect. [Link]

  • Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners. (2024). arXiv.org. [Link]

  • A Guide to In Silico Drug Design. (n.d.). National Center for Biotechnology Information. [Link]

  • A Review on In Silico molecular docking Studies. (2024). IJARIIE. [Link]

  • Protein-Ligand Complex. (n.d.). MD Tutorials. [Link]

  • Molecular dynamics simulation of a small protein using GROMACS. (n.d.). GROMACS. [Link]

  • Introduction to MD simulation of DNA–protein systems. (n.d.). University of Illinois. [Link]

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Methodological & Application

Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate experimental protocol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive experimental protocol for the synthesis of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate. This compound is synthesized via a nucleophilic acyl substitution reaction, specifically the acylation of ethyl piperidine-3-carboxylate (ethyl nipecotate) with 4-nitrobenzoyl chloride. This guide is intended for researchers and professionals in organic synthesis and drug development, offering a detailed methodology, mechanistic insights, characterization data, and critical safety protocols.

Introduction and Significance

Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate is a bespoke chemical entity often synthesized as an intermediate in the development of more complex molecules, particularly in medicinal chemistry. The piperidine scaffold is a privileged structure in many pharmaceuticals, and its functionalization allows for the exploration of new chemical space. The 4-nitrobenzoyl group serves as a key building block and can be chemically modified, for instance, through the reduction of the nitro group to an amine, enabling further derivatization.

The synthesis described herein employs a standard Schotten-Baumann-type reaction, where the secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as triethylamine, is utilized to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Mechanism and Workflow

The core of this synthesis is the nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of ethyl piperidine-3-carboxylate attacks the carbonyl carbon of 4-nitrobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the desired amide bond. Triethylamine acts as an acid scavenger, reacting with the liberated HCl to form triethylammonium chloride.

Reaction Scheme:

C₈H₁₅NO₂ (Ethyl piperidine-3-carboxylate) + C₇H₄ClNO₃ (4-Nitrobenzoyl chloride) --[Et₃N, DCM]--> C₁₅H₁₈N₂O₅ (Product) + Et₃N·HCl

Mechanistic Pathway

The following diagram illustrates the step-by-step mechanism of the acylation reaction.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Piperidine Ethyl Piperidine-3-carboxylate (Nucleophile) Attack Nucleophilic Attack (Piperidine N attacks Acyl C) Piperidine->Attack AcylChloride 4-Nitrobenzoyl Chloride (Electrophile) AcylChloride->Attack Base Triethylamine (Base) Deprotonation Proton Abstraction by Triethylamine Base->Deprotonation Neutralizes HCl Intermediate Tetrahedral Intermediate Formation Attack->Intermediate Forms intermediate Elimination Chloride Elimination Intermediate->Elimination Collapses Elimination->Deprotonation Forms protonated amide Product Ethyl 1-(4-nitrobenzoyl) piperidine-3-carboxylate Deprotonation->Product Salt Triethylammonium Chloride (Byproduct) Deprotonation->Salt

Caption: Mechanism of nucleophilic acyl substitution.

Experimental Workflow

The overall experimental process from setup to final product characterization is outlined below.

The Versatile Intermediate: Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of complex molecular architectures. Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate stands out as a valuable building block, offering a trifecta of reactive sites that can be selectively manipulated to generate a diverse array of pharmacologically relevant compounds. This guide provides an in-depth exploration of the synthesis and synthetic applications of this intermediate, complete with detailed protocols and insights into the chemical logic underpinning its utility. The piperidine scaffold is a prevalent feature in numerous pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[1][2][3]

I. Synthesis of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

The most direct and common method for the synthesis of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate is the N-acylation of ethyl piperidine-3-carboxylate (also known as ethyl nipecotate) with 4-nitrobenzoyl chloride. This reaction is a classic example of a Schotten-Baumann type reaction, where an amine is acylated by an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Core Reaction and Mechanism

The lone pair of electrons on the secondary amine of the piperidine ring acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The electron-withdrawing nature of the para-nitro group further enhances the electrophilicity of the acyl chloride, facilitating a rapid reaction.[4] The presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to scavenge the HCl generated during the reaction, preventing the protonation of the starting piperidine and driving the reaction to completion.

Experimental Protocol: Synthesis of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

This protocol details the N-acylation of ethyl piperidine-3-carboxylate with 4-nitrobenzoyl chloride.

Materials:

  • Ethyl piperidine-3-carboxylate (1.0 eq)

  • 4-Nitrobenzoyl chloride (1.05 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve ethyl piperidine-3-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice bath.

  • In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM.

  • Add the 4-nitrobenzoyl chloride solution dropwise to the cooled amine solution over 15-30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate.

Data Summary Table:

CompoundMolecular FormulaMolecular WeightAppearance
Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylateC₁₅H₁₈N₂O₅306.31 g/mol Pale yellow solid

II. Key Synthetic Transformations and Applications

The strategic value of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate lies in the selective transformations of its three key functional groups: the aromatic nitro group, the ethyl ester, and the piperidine ring itself.

A. Reduction of the Aromatic Nitro Group

The reduction of the nitro group to a primary amine is a pivotal transformation, opening up a plethora of possibilities for further functionalization, such as amide bond formation, sulfonylation, or diazotization reactions. The resulting Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate is a valuable intermediate for the synthesis of compounds with a wide range of biological activities.[5][6]

The choice of reducing agent is critical to ensure the chemoselective reduction of the nitro group without affecting the ester or the amide functionality.

  • Catalytic Hydrogenation: This is a clean and efficient method. Catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) are commonly used.[4][7] However, care must be taken as some catalysts under harsh conditions can also reduce the ester.

  • Metal/Acid Systems: Reagents like iron powder in the presence of a mild acid (e.g., acetic acid or ammonium chloride) or stannous chloride (SnCl₂) in ethanol are classic and robust methods for nitro group reduction that are highly tolerant of ester and amide groups.[8][9][10][11]

Experimental Protocol: Reduction of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

This protocol describes the reduction of the nitro group to an amine using iron powder and ammonium chloride.

Materials:

  • Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate (1.0 eq)

  • Iron powder (5.0 eq)

  • Ammonium chloride (5.0 eq)

  • Ethanol

  • Water

  • Celite

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, suspend Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate (1.0 eq) and ammonium chloride (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (5.0 eq) to the suspension.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

  • Wash the Celite pad thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate, which can be purified by column chromatography or recrystallization.

B. Hydrolysis of the Ethyl Ester

Saponification of the ethyl ester to the corresponding carboxylic acid provides another handle for further synthetic modifications. The resulting 1-(4-nitrobenzoyl)piperidine-3-carboxylic acid can be coupled with various amines to form a library of amides, a common motif in many drug molecules.

  • Base-Catalyzed Hydrolysis (Saponification): This is the most common method for ester hydrolysis.[12][13] Strong bases like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a mixture of water and a co-solvent like methanol, ethanol, or tetrahydrofuran (THF) are typically used.[14][15][16] The reaction is generally irreversible as the resulting carboxylate salt is deprotonated.

  • Acid-Catalyzed Hydrolysis: While possible, this method is less frequently used for preparative purposes as the reaction is reversible and requires a large excess of water to drive the equilibrium towards the products.[12][17]

Experimental Protocol: Hydrolysis of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

This protocol outlines the saponification of the ethyl ester using lithium hydroxide.

Materials:

  • Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (2.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v) in a round-bottom flask.

  • Add lithium hydroxide monohydrate (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate (3x).

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum. If extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

  • The resulting 1-(4-nitrobenzoyl)piperidine-3-carboxylic acid can be used in the next step without further purification or can be recrystallized if necessary.

III. Logical Relationships and Workflow Visualization

The synthetic utility of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate stems from the orthogonal reactivity of its functional groups, allowing for a stepwise and controlled elaboration of the molecular scaffold.

G A Ethyl piperidine-3-carboxylate C Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate A->C N-Acylation B 4-Nitrobenzoyl chloride B->C D Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate C->D Nitro Reduction (e.g., Fe/NH4Cl) E 1-(4-Nitrobenzoyl)piperidine-3-carboxylic acid C->E Ester Hydrolysis (e.g., LiOH) G Further Functionalization (e.g., Amide Coupling, Sulfonylation) D->G F Further Functionalization (e.g., Amide Coupling) E->F

Sources

Application Notes and Protocols: Strategic Derivatization of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate for Advanced Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the chemical derivatization of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate, a scaffold of significant interest in medicinal chemistry. We detail strategic modifications targeting two key functional moieties—the aromatic nitro group and the ethyl ester—to generate derivatives suitable for a wide range of biological assays. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to create chemical probes for target identification, fluorescently-labeled ligands for imaging and binding assays, and diverse compound libraries for structure-activity relationship (SAR) studies. Each protocol is accompanied by an explanation of the underlying chemical principles, ensuring that researchers can adapt these methods to their specific molecular targets and assay formats.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in modern drug discovery, present in numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal core for interacting with biological targets. The title compound, Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate, combines this valuable heterocyclic core with two synthetically versatile functional groups. The 4-nitrobenzoyl group not only influences the electronic properties and potential bioactivity of the molecule but also serves as a key handle for chemical modification.[2][3] The ethyl ester at the 3-position provides another point for diversification.

Derivatization of such a scaffold is paramount for advancing from a hit compound to a well-characterized lead or a chemical tool. For bioassays, this often involves:

  • Introduction of a Reporter Group: Attaching a fluorescent or biotin tag to enable detection and quantification in binding assays or cellular imaging.

  • Creation of a "Handle": Installing a reactive functional group (e.g., an amine or carboxylic acid) to facilitate conjugation to other molecules or surfaces.

  • Systematic Structural Modification: Generating a library of analogues to probe the SAR and optimize potency, selectivity, and pharmacokinetic properties.[4][5]

This guide presents detailed protocols for achieving these objectives through two primary strategic pathways: (I) reduction of the nitro group to a versatile primary amine and its subsequent functionalization, and (II) hydrolysis of the ethyl ester to a carboxylic acid for amide library synthesis.

Strategic Pathway I: Unlocking the Potential of the Nitro Group

The aromatic nitro group is an electrophilic moiety that can be readily and selectively reduced to a nucleophilic primary amine. This transformation is one of the most fundamental and powerful in medicinal chemistry, as the resulting aniline derivative is a key precursor for a multitude of subsequent reactions.[6][7][8]

2.1. Protocol: Reduction of the Aromatic Nitro Group

The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule and the desired scale of the reaction.[9] Catalytic hydrogenation is often preferred for its clean reaction profile and high yields, while metal-based reductions offer a robust alternative.[6][9]

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// Nodes Start [label="Ethyl 1-(4-nitrobenzoyl)\npiperidine-3-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; MethodA [label="Method A:\nCatalytic Hydrogenation\n(H₂, Pd/C, 50 psi)", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#1967D2"]; MethodB [label="Method B:\nMetal-Mediated Reduction\n(SnCl₂, HCl, EtOH)", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; Product [label="Ethyl 1-(4-aminobenzoyl)\npiperidine-3-carboxylate", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> MethodA [label="High Efficiency,\nClean Profile"]; Start -> MethodB [label="Good Functional\nGroup Tolerance"]; MethodA -> Product; MethodB -> Product; }

Caption: Workflow for Nitro Group Reduction.

Protocol 1A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Rationale: This method is highly efficient and the catalyst can be easily removed by filtration. It is often the first choice for nitro group reduction if no other reducible functional groups (like alkenes or certain protecting groups) are present.[6]

  • Materials:

    • Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen (H₂) gas supply

    • Parr shaker or similar hydrogenation apparatus

    • Celite® for filtration

  • Procedure:

    • In a suitable pressure vessel, dissolve the starting material in the chosen solvent (e.g., 20 mL MeOH per gram of substrate).

    • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

    • Seal the vessel and connect it to the hydrogenation apparatus.

    • Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.

    • Pressurize the vessel with hydrogen to the desired pressure (typically 40-50 psi).[6]

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-6 hours).

    • Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude amine product, which is often pure enough for the next step.

Protocol 1B: Metal-Mediated Reduction using Tin(II) Chloride (SnCl₂)

  • Rationale: The Stannous Chloride (SnCl₂) reduction is a classic and reliable method that is tolerant of many functional groups that might be affected by catalytic hydrogenation. It is performed in an acidic alcoholic solution.[6][7]

  • Materials:

    • Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

    • Ethanol (EtOH)

    • Concentrated Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate (EtOAc) for extraction

  • Procedure:

    • In a round-bottom flask, dissolve the starting material in ethanol (e.g., 15 mL per gram).

    • Add Tin(II) chloride dihydrate to the solution.

    • Carefully add concentrated HCl dropwise while stirring. The reaction is exothermic.

    • Heat the reaction mixture to reflux (approx. 78°C) and stir for 1-3 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

    • Dilute the residue with water and cool in an ice bath.

    • Carefully neutralize the mixture by the slow addition of saturated NaHCO₃ solution until the pH is ~8 (cease gas evolution). A thick white precipitate of tin salts will form.

    • Extract the aqueous slurry with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude amine. Purify by column chromatography if necessary.

2.2. Protocol: Fluorescent Labeling of the Amine Derivative

The newly synthesized aniline derivative is an excellent nucleophile for coupling with activated carboxylic acids, such as those found on many fluorescent dyes. This protocol describes the coupling with a generic carboxy-fluorescein derivative using HATU, a highly efficient coupling reagent.[10][11]

graph G { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes Amine [label="Ethyl 1-(4-aminobenzoyl)\npiperidine-3-carboxylate", fillcolor="#FBBC05", fontcolor="#202124"]; Dye [label="Fluorescent Dye-COOH\n(e.g., 5-FAM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Amide Coupling\nHATU, DIPEA, DMF", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Fluorescently-Labeled\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Amine -> Coupling; Dye -> Coupling; Coupling -> Product; }

Caption: Fluorescent Labeling Workflow.
  • Rationale: Amide bond formation is a robust and widely used reaction for bioconjugation. HATU is a preferred coupling reagent because it is highly effective and minimizes side reactions, leading to high yields of the desired product.[11][12]

  • Materials:

    • Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate (1.0 eq)

    • Carboxylic acid-functionalized fluorescent dye (e.g., 5-Carboxyfluorescein) (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, dissolve the fluorescent dye-carboxylic acid and HATU in anhydrous DMF.

    • Add DIPEA to the mixture and stir under a nitrogen atmosphere for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of the amine derivative in a minimal amount of anhydrous DMF to the activated dye mixture.

    • Stir the reaction at room temperature for 4-12 hours. Protect the reaction from light, as many fluorescent dyes are photolabile.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃, and brine.[11]

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the fluorescently-labeled product by silica gel column chromatography or preparative HPLC.

Strategic Pathway II: Diversification via the Ester Moiety

The ethyl ester at the C3 position of the piperidine ring provides an alternative handle for creating molecular diversity. It can be hydrolyzed to a carboxylic acid, which can then be coupled to a wide array of amines to generate a library of amides for SAR studies.

3.1. Protocol: Saponification (Hydrolysis) of the Ethyl Ester

Base-catalyzed hydrolysis, or saponification, is a straightforward method to convert the ester to a carboxylic acid.

  • Rationale: This reaction creates a new reactive handle (a carboxylic acid) that is orthogonal to the aniline created in Pathway I, allowing for selective modifications at either end of the molecule.

  • Materials:

    • Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate (1.0 eq)

    • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2-3 eq)

    • Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

    • 1M Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the starting ester in a mixture of THF and water.

    • Add the base (LiOH or NaOH) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 with 1M HCl. A precipitate should form.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum. If no solid forms, extract the aqueous layer with ethyl acetate.

3.2. Protocol: Amide Library Synthesis

The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents to generate a diverse library of N-substituted piperidine-3-carboxamides.[4][13]

Reagent ClassExample AmineRationale for Inclusion in Library
Aliphatic CyclopropylamineIntroduces rigidity and a small, non-polar group.
Aromatic AnilineProbes for pi-stacking or aromatic interactions.
Heterocyclic 4-AminopyridineIntroduces a basic nitrogen for potential salt-bridge formation.
Functionalized EthanolamineAdds a hydroxyl group for potential hydrogen bonding.
  • General Protocol using EDC/HOBt:

    • In a flask, dissolve the carboxylic acid (from step 3.1, 1.0 eq), the desired amine (1.1 eq), and HOBt (1-Hydroxybenzotriazole, 1.2 eq) in anhydrous DCM or DMF.

    • Cool the mixture to 0°C in an ice bath.

    • Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq) portion-wise.[11]

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the final amide product by column chromatography or recrystallization.

Applications in Bioassays

The derivatives synthesized through these protocols are primed for use in a variety of biological assays.

  • Fluorescent Derivatives (from Pathway I):

    • Binding Assays: Can be used in fluorescence polarization (FP) or FRET assays to quantify binding to a target protein.

    • Cellular Imaging: Can be used to visualize the localization of the compound within cells using fluorescence microscopy.

    • High-Throughput Screening (HTS): Can serve as a tracer in competitive binding assays to screen for other non-labeled compounds that bind to the same target.

  • Amide Library Derivatives (from Pathway II):

    • SAR Studies: Screening the library against a biological target (e.g., enzyme or receptor) allows for the systematic determination of which chemical features enhance activity.[4]

    • Physicochemical Profiling: Derivatives can be tested for properties like solubility, permeability, and metabolic stability to develop compounds with better drug-like properties.[14]

    • Antiproliferative/Cytotoxicity Assays: The library can be screened against cancer cell lines to identify compounds with potential anticancer activity.[4][15]

Conclusion

Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate is a synthetically tractable scaffold that provides multiple avenues for derivatization. By strategically targeting the nitro and ester functionalities, researchers can readily generate a host of valuable molecules. The protocols detailed in this application note provide a robust foundation for creating fluorescent probes and diverse amide libraries, thereby accelerating the process of drug discovery and chemical biology research.

References
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  • Fluorescein-core piperazine as a fluorescent labeling reagent for highly sensitive determination of jasmonic acid by high-performance liquid chromatography. Royal Society of Chemistry. [Link]

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  • Use of N‐(4‐aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography‐mass spectrometry. Wiley Online Library. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. National Center for Biotechnology Information (NCBI). [Link]

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  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. [Link]

  • Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine. Benchchem.
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. ResearchGate. [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

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Sources

high-throughput screening assays for Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate analogs

Author: BenchChem Technical Support Team. Date: March 2026

High-Throughput Screening Architecture for GAT-1 Inhibitors: Evaluating Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate Analogs

Mechanistic Rationale & Target Biology

Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate is a highly functionalized derivative of nipecotic acid, a classical pharmacological scaffold known for inhibiting the γ-aminobutyric acid (GABA) transporter 1 (GAT-1, encoded by the SLC6A1 gene). GAT-1 is the primary membrane protein responsible for clearing GABA from the synaptic cleft. Inhibiting this transporter prolongs inhibitory neurotransmission, making it a highly validated therapeutic target for epilepsy and neurodevelopmental disorders[1].

The structural design of this analog class is highly deliberate. While free nipecotic acid acts as a competitive, transportable substrate, the addition of the bulky, electron-withdrawing 4-nitrobenzoyl group and the esterification of the carboxylic acid fundamentally alter its interaction with the transporter[2]. These modifications increase the molecule's lipophilicity, allowing it to lodge deeply within the outward-facing conformation of GAT-1. This steric hindrance prevents the conformational flip required for substrate translocation, effectively trapping the transporter in an inactive state. To systematically evaluate libraries of these analogs, researchers must deploy orthogonal high-throughput screening (HTS) cascades that capture both binding affinity and functional transport inhibition.

Assay Architecture & Causality

To establish a robust structure-activity relationship (SAR) for Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate analogs, we utilize a multi-tiered screening approach. Each assay modality is chosen for specific biophysical reasons:

  • Radiometric [³H]-GABA Uptake (The Gold Standard): This assay directly measures the accumulation of radiolabeled GABA inside the cell. By utilizing a tracer concentration of [³H]-GABA (e.g., 30 nM) that is significantly below the transporter's

    
     (~5 µM), the assay operates in a pseudo-first-order kinetic regime. This ensures maximum sensitivity to competitive inhibitors[1].
    
  • Optical iGABA-SnFR2 High-Content Imaging: A modern, non-radioactive alternative. By expressing the genetically encoded fluorescent sensor iGABA-SnFR2 in the cytosol, researchers can kinetically monitor intracellular GABA accumulation. iGABA-SnFR2 was engineered for a 4.1-fold improved sensitivity and 30% faster rise time over first-generation sensors, making it highly responsive to rapid changes in intracellular GABA[3]. This assay provides real-time functional validation[4].

  • FLIPR Membrane Potential Assay: GAT-1 is an electrogenic transporter; it co-transports 2 Na⁺ and 1 Cl⁻ ions alongside every GABA molecule. This net positive charge influx depolarizes the cell membrane, which can be quantified using voltage-sensitive fluorescent dyes. This provides an orthogonal readout to confirm that the analogs are halting the entire electrogenic transport cycle[5].

Data Presentation: Assay Comparison & Expected Pharmacology

Table 1: Comparative Matrix of GAT-1 HTS Modalities

Assay Modality Primary Readout HTS Format Target Z'-Factor Causality / Advantage Limitation
[³H]-GABA Uptake Scintillation (Endpoint) 96 / 384-well > 0.60 Direct measurement of substrate transport; highly sensitive. Requires radioactive handling and disposal[1].
iGABA-SnFR2 Imaging Fluorescence (Kinetic) 384-well > 0.50 Non-radioactive; provides real-time kinetic rates of transport[4]. Requires viral transduction or stable sensor expression[3].

| FLIPR Membrane Potential | Fluorescence (Kinetic) | 384 / 1536-well | > 0.55 | Measures electrogenic ion flux; highly scalable for massive libraries[5]. | Susceptible to false positives from non-specific ion channel modulators. |

Table 2: Expected Pharmacological Profile of Nipecotic Acid Derivatives

Compound Class hGAT-1 IC₅₀ (nM) hGAT-3 IC₅₀ (nM) Selectivity Fold (GAT-1/GAT-3) Mechanism of Action
Nipecotic Acid (Free) ~5,000 ~20,000 4x Competitive Substrate
Tiagabine (Standard) 40 - 70 > 10,000 > 140x Non-transportable Inhibitor

| 4-nitrobenzoyl Analogs | 100 - 500 | > 5,000 | > 10x | Allosteric/Steric Blocker |

Self-Validating Experimental Protocols

Protocol A: 384-Well Radiometric [³H]-GABA Uptake Assay

This protocol is designed as a self-validating system. Every plate must pass a strict Quality Control (QC) threshold to ensure data trustworthiness.

  • Cell Seeding: Seed CHO-K1 cells stably expressing human GAT-1 at 15,000 cells/well in 384-well Cytostar-T scintillating microplates. Incubate overnight.

    • Causality: Cytostar-T plates contain scintillants embedded in the plastic base. As[³H]-GABA is transported into the cell, it is brought into close proximity with the scintillant, generating a signal and reducing the need for complex extraction steps.

  • Compound Dispensing: Dispense 100 nL of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate analogs (dissolved in 100% DMSO) using an acoustic liquid handler (e.g., Echo 550) to achieve a final concentration range of 1 nM to 100 µM.

    • Causality: Acoustic dispensing eliminates tip carryover and allows for precise nanoliter dosing, maintaining a final DMSO concentration

      
       0.1% to prevent solvent-induced membrane toxicity.
      
  • Radioligand Addition: Add 30 nM [³H]-GABA in HEPES-buffered saline (HBS) containing 120 mM NaCl.

    • Causality: The high extracellular Na⁺ concentration provides the essential electrochemical driving force for GAT-1. Using 30 nM GABA (well below the ~5 µM

      
      ) ensures the assay is highly sensitive to competitive inhibition[1].
      
  • Incubation & Termination: Incubate for exactly 3 minutes at room temperature. Terminate the reaction by rapidly washing the wells three times with ice-cold HBS.

    • Causality: The 3-minute window ensures measurement of the initial linear phase of uptake. Ice-cold buffer rigidifies the lipid bilayer and instantly halts transporter kinetics, trapping the accumulated [³H]-GABA intracellularly.

  • System Validation (QC): Read the plate on a TopCount or MicroBeta counter. Calculate the Z'-factor using wells containing 10 µM Tiagabine (100% inhibition control) and 0.1% DMSO (0% inhibition control).

    • Validation Rule: The assay is only deemed valid if the Z'-factor is

      
       0.5, demonstrating a robust signal window suitable for HTS[1].
      
Protocol B: Kinetic iGABA-SnFR2 Fluorescence Assay
  • Sensor Expression: Transduce HEK293T cells with an AAV vector encoding cytosolic iGABA-SnFR2 48 hours prior to the assay. Seed in 384-well glass-bottom plates.

    • Causality: Cytosolic expression ensures the sensor only fluoresces upon successful transport of GABA across the membrane, directly linking fluorescence to GAT-1 activity[3].

  • Compound Pre-incubation: Wash cells with HBS and pre-incubate with the analog library for 15 minutes at 37°C.

  • Substrate Addition & Kinetic Imaging: Add 10 µM unlabeled GABA. Immediately begin kinetic imaging on a high-content screening system (Ex 470 nm / Em 510 nm) at 1 Hz for 60 seconds.

    • Causality: Because this is a non-radioactive assay, a higher concentration of GABA can be used to generate a rapid, robust optical signal. Effective inhibitors will significantly flatten the slope of the fluorescence increase[4].

Workflow & Pathway Visualization

G Analog Ethyl 1-(4-nitrobenzoyl) piperidine-3-carboxylate GAT1 hGAT-1 (SLC6A1) Analog->GAT1 Competitive/Allosteric Inhibition IntraGABA Intracellular GABA GAT1->IntraGABA Electrogenic Co-transport Membrane FLIPR Membrane Potential (Depolarization) GAT1->Membrane Ion Flux GABA Extracellular GABA + 2 Na⁺ + 1 Cl⁻ GABA->GAT1 Substrate Binding Rad [³H]-GABA Scintillation (Endpoint) IntraGABA->Rad Radiometric Fluor iGABA-SnFR2 Fluorescence (Kinetic) IntraGABA->Fluor Optical Sensor

Workflow and mechanistic pathways for GAT-1 HTS assays.

References

  • The Four Human γ-Aminobutyric Acid (GABA) Transporters: Pharmacological Characterization and Validation of a Highly Efficient Screening Assay. Combinatorial Chemistry & High Throughput Screening. Available at:[Link]

  • High-throughput imaging of GABA fluorescence as a functional assay for variants in the neurodevelopmental gene, SLC6A1. bioRxiv / PubMed. Available at:[Link]

  • iGABASnFR2: Improved genetically encoded protein sensors of GABA. eLife. Available at: [Link]

  • Technologies for transporter drug discovery. Channels (Austin). Available at:[Link]

  • Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. ResearchGate. Available at:[Link]

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Application Notes and Protocols for the Quantification of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate is a chemical intermediate whose precise and accurate quantification is critical in various stages of drug development and manufacturing. As a substituted piperidine derivative, its analysis ensures the quality, consistency, and safety of active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the analytical techniques best suited for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are designed to be robust and adhere to the principles of scientific integrity, drawing from established validation methodologies.[1][2][3][4][5]

The selection of an appropriate analytical method is contingent on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis, such as routine quality control or trace-level impurity profiling.[6] This guide will explore the rationale behind method selection and provide detailed, step-by-step protocols to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Method Selection: A Comparative Analysis

The choice between HPLC with UV detection and LC-MS/MS is a critical decision in analytical method development. The presence of a nitrobenzoyl chromophore in Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate makes it amenable to UV detection. However, for complex matrices or when high sensitivity is required, LC-MS/MS offers superior selectivity and lower detection limits.[7][8]

Parameter High-Performance Liquid Chromatography (HPLC) with UV Detection Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, with detection via UV absorbance.Separation based on polarity, with detection based on mass-to-charge ratio.
Sensitivity Moderate (µg/mL to high ng/mL range).High to very high (low ng/mL to pg/mL range).[7]
Selectivity Good, but can be susceptible to interference from co-eluting compounds.Excellent, highly specific due to precursor and product ion monitoring.
Matrix Effects Generally lower than LC-MS/MS.Can be significant, often requiring matrix-matched calibrants or stable isotope-labeled internal standards.
Cost & Complexity Lower initial investment and operational cost; simpler to operate.Higher initial investment and operational cost; requires more specialized expertise.
Ideal Applications Routine quality control, content uniformity, and purity assays of the bulk drug substance.Trace-level impurity analysis, pharmacokinetic studies, and analysis in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely used technique for the quantification of pharmaceutical compounds.[6] The method relies on the separation of the analyte from other components in a sample mixture by passing it through a column packed with a stationary phase. The separated analyte is then detected by its absorbance of UV light.

Rationale for HPLC Method Parameters
  • Column: A reversed-phase C18 column is commonly employed for the separation of moderately polar compounds like the target analyte.[6] The C18 stationary phase provides good retention and resolution.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. The organic solvent strength is adjusted to achieve optimal retention time and peak shape. The addition of a small amount of acid, such as formic or trifluoroacetic acid, can improve peak symmetry for basic compounds like piperidine derivatives by minimizing tailing.[9][10]

  • Detection Wavelength: The nitrobenzoyl group provides a strong UV chromophore. The detection wavelength should be set at the absorbance maximum of the compound to ensure the highest sensitivity.

  • Flow Rate and Temperature: These parameters are optimized to achieve a balance between analysis time and separation efficiency. A typical flow rate is around 1.0 mL/min, and the column is often maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.[6]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Dissolution in Mobile Phase) Injection Injection into HPLC System SamplePrep->Injection StandardPrep Standard Preparation (Serial Dilutions) StandardPrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for HPLC quantification.

Detailed Protocol for HPLC Quantification

Objective: To quantify Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate in a drug substance sample.

Materials:

  • Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate reference standard

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Formic acid (FA)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters[6]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

    • Working Standards: Prepare a series of working standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh a sample of the drug substance and dissolve it in the mobile phase to a known concentration expected to be within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[6]

  • HPLC Operating Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: A gradient or isocratic elution can be used. For example, an isocratic elution with 60% Mobile Phase B and 40% Mobile Phase A.

    • Flow Rate: 1.0 mL/min[6]

    • Column Temperature: 30°C[6]

    • Injection Volume: 10 µL[6]

    • Detector Wavelength: Determine the absorbance maximum (λmax) of the analyte (e.g., 254 nm).[6]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Validation Parameters (as per ICH Q2(R1) guidelines): [1][2][3][4][5]

  • Specificity: Analyze a blank, a placebo (if applicable), and the analyte to ensure no interference at the retention time of the analyte.

  • Linearity: Assess the linearity of the calibration curve over the desired concentration range. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank or placebo matrix.

  • Precision: Determine the repeatability (intra-day) and intermediate precision (inter-day) of the method, expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of trace impurities or quantification in complex biological matrices, LC-MS/MS is the method of choice.[7][8] This technique combines the separation power of liquid chromatography with the highly specific detection capabilities of tandem mass spectrometry.

Rationale for LC-MS/MS Method Parameters
  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically suitable for piperidine derivatives due to the basicity of the nitrogen atom, which readily accepts a proton to form a [M+H]⁺ ion.[11]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode. This mode provides excellent sensitivity and selectivity by monitoring a specific precursor ion to product ion transition.

  • MRM Transition: The precursor ion is the protonated molecule [M+H]⁺. The product ions are generated by fragmentation of the precursor ion in the collision cell. The most intense and stable fragment ion is typically chosen for quantification. Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen, is a common fragmentation pathway for piperidine derivatives.[11]

  • Sample Preparation: For complex matrices like plasma or tissue homogenates, sample preparation is crucial to remove interferences. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed.[12][13]

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Extraction Extraction from Matrix (PPT, LLE, or SPE) Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Fragmentation Tandem Mass Spectrometry (MS/MS) Ionization->Fragmentation MRM_Integration MRM Peak Integration Fragmentation->MRM_Integration Calibration Calibration Curve (with Internal Standard) MRM_Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol for LC-MS/MS Quantification in Plasma

Objective: To quantify Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate in a plasma sample.

Materials:

  • Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate reference standard

  • Internal Standard (IS), preferably a stable isotope-labeled analog

  • LC-MS grade acetonitrile (ACN) and methanol (MeOH)

  • LC-MS grade water

  • Formic acid (FA)

  • Human plasma

  • Microcentrifuge tubes

Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an ESI source)

  • UPLC or HPLC system

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock solutions of the analyte and IS in methanol.

    • Prepare calibration standards by spiking appropriate amounts of the analyte stock solution into blank plasma.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in blank plasma.

    • For sample analysis, aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

    • Add the internal standard solution.

    • Protein Precipitation: Add 300 µL of cold acetonitrile, vortex, and centrifuge to precipitate proteins.[13]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Operating Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm

    • Mobile Phase: A gradient elution is typically used, for example:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 5% B, ramp to 95% B, and then re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Mass Spectrometer:

      • Ionization Mode: Positive ESI

      • MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the internal standard.

      • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted linear regression.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Validation Parameters (as per regulatory guidelines):

  • In addition to the parameters listed for HPLC, bioanalytical method validation should also include assessments of matrix effect, recovery, and stability (freeze-thaw, short-term, and long-term).

Conclusion

The successful quantification of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate relies on the selection of an appropriate analytical technique and the rigorous development and validation of the chosen method. For routine analysis of the bulk drug substance, HPLC with UV detection offers a reliable and cost-effective solution. For applications requiring high sensitivity and selectivity, particularly in complex matrices, LC-MS/MS is the preferred technique. The detailed protocols provided in this guide serve as a starting point for method development and can be adapted and optimized to meet the specific requirements of the analysis. Adherence to established validation guidelines is paramount to ensure the generation of accurate, reliable, and reproducible data in a regulated environment.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Australian Government Department of Health. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Sari, D. P., et al. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports. [Link]

  • Kavanagh, P., et al. (2016). Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs). PubMed. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. NCBI. [Link]

  • MDPI. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI. [Link]

  • West Virginia University Shared Research Facilities. (2014). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. WVU. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents. NCBI. [Link]

  • Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. Agilent. [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. [Link]

  • National Center for Biotechnology Information (NCBI). (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. NCBI. [Link]

  • Royal Society of Chemistry. (n.d.). A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient. RSC Publishing. [Link]

  • Separation Science. (2025). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. [Link]

  • UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link]

  • ResearchGate. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. ResearchGate. [Link]

  • SIELC Technologies. (2018). Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate. SIELC. [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Polish Pharmaceutical Society. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Polish Pharmaceutical Society. [Link]

  • Semantic Scholar. (2024). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. Semantic Scholar. [Link]

  • College of Saint Benedict and Saint John's University. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. CSBSJU. [Link]

  • ResearchGate. (2025). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. ResearchGate. [Link]

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Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate as a Key Scaffold in the Discovery of Soluble Epoxide Hydrolase (sEH) Inhibitors

Executive Summary

In contemporary medicinal chemistry, the rapid assembly of complex, target-specific molecules relies heavily on versatile, bifunctional building blocks. Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate (CAS: 349613-78-1) has emerged as a critical scaffold in the development of novel analgesics and anti-inflammatory agents. This molecule provides two highly orthogonal functional handles: a 4-nitrobenzoyl group that acts as a masked aniline precursor for urea pharmacophore synthesis, and an ethyl piperidine-3-carboxylate moiety that allows for downstream structural diversification to optimize pharmacokinetics or engage secondary biological targets.

This application note details the mechanistic rationale, synthetic workflows, and validated experimental protocols for utilizing this scaffold to synthesize highly potent Soluble Epoxide Hydrolase (sEH) inhibitors, including advanced sEH/HDAC6 dual-targeting agents[1].

Mechanistic Rationale & Target Biology

Soluble epoxide hydrolase (sEH) is a critical regulatory enzyme in the arachidonic acid cascade. Cytochrome P450 enzymes metabolize arachidonic acid into epoxyeicosatrienoic acids (EETs), which are endogenous signaling lipids exhibiting profound anti-inflammatory, vasodilatory, and analgesic properties. However, sEH rapidly hydrolyzes these beneficial EETs into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[1][2].

Inhibiting sEH stabilizes EET levels, offering a non-addictive, highly effective therapeutic strategy for neuropathic and inflammatory pain. The design of sEH inhibitors requires a primary pharmacophore—typically a urea or amide group—capable of forming critical hydrogen bonds with the catalytic residues (Tyr383, Tyr466, and Asp335) in the sEH active site[2].

Why this specific scaffold? The ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate scaffold is uniquely suited for sEH inhibitor design. Once the nitro group is reduced, the resulting aniline is converted into a bulky asymmetric urea (often utilizing an adamantane derivative like memantine) to anchor the molecule in the sEH hydrophobic pocket. Simultaneously, the piperidine-3-carboxylate core provides the optimal spatial vector to mimic the endogenous lipid substrate. The ester can be hydrolyzed and coupled with various amines to fine-tune aqueous solubility, or coupled with zinc-binding groups (like hydroxamic acids) to create dual-targeting sEH/HDAC6 inhibitors[1][3].

sEH_Pathway AA Arachidonic Acid (Lipid Precursor) CYP CYP450 Enzymes (Epoxidation) AA->CYP EET EETs (Anti-inflammatory & Analgesic) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET DHETs (Pro-inflammatory & Pain) sEH->DHET Inhibitor sEH Inhibitor (Urea Derivative) Inhibitor->sEH Blocks Active Site

Arachidonic acid cascade highlighting sEH inhibition to stabilize anti-inflammatory EETs.

Application Workflow: Scaffold Derivatization

The transformation of ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate into a clinical-grade sEH inhibitor follows a highly reliable, three-stage workflow.

  • Nitro Reduction: The 4-nitro group is cleanly reduced to an aniline. Because the unsubstituted benzoyl ring lacks halogen atoms, catalytic hydrogenation (Pd/C, H₂) is the optimal choice, avoiding the heavy metal waste associated with Fe/NH₄Cl or SnCl₂ reductions[3].

  • Asymmetric Urea Formation: The aniline is reacted with triphosgene to form an isocyanate intermediate, which is trapped by a bulky amine (e.g., memantine). Triphosgene is utilized as a safer, solid alternative to phosgene gas. Strict temperature control (-10 °C) is required to prevent symmetric urea dimerization[3].

  • Hydrolysis & Amidation: The ethyl ester is saponified using mild LiOH conditions to prevent epimerization at the chiral piperidine C3 position. The resulting acid is coupled with target-specific amines using HATU, which provides superior coupling efficiency for sterically hindered substrates compared to standard EDC/HOBt systems[1].

Synthetic_Workflow Start Ethyl 1-(4-nitrobenzoyl) piperidine-3-carboxylate Red Nitro Reduction (Pd/C, H2) Start->Red Aniline Aniline Intermediate Red->Aniline Urea Urea Formation (Triphosgene, Memantine) Aniline->Urea Ester Urea-Ester Intermediate Urea->Ester Hyd Hydrolysis & Amidation (LiOH, then HATU/Amine) Ester->Hyd Final Final sEH Inhibitor (Dual-Targeting/Optimized) Hyd->Final

Three-step synthetic workflow from the nitro-ester scaffold to the final optimized sEH inhibitor.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. TLC and LC-MS checkpoints are integrated to ensure reaction fidelity before proceeding to subsequent steps.

Protocol A: Catalytic Reduction to Aniline

  • Dissolve Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate (1.0 eq, ~10 mmol) in anhydrous ethanol (50 mL) within a flame-dried hydrogenation flask.

  • Carefully add 10% wt/wt Palladium on Carbon (Pd/C, 0.1 eq) under a steady stream of argon to prevent auto-ignition.

  • Evacuate the flask and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 12 hours.

  • Validation Check: Monitor via TLC (DCM:MeOH 10:1). The starting material (UV active, higher Rf) should completely disappear, replaced by a highly polar, ninhydrin-positive spot.

  • Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess ethanol.

  • Concentrate the filtrate in vacuo to yield the crude aniline intermediate as a pale-yellow oil, which can be used directly in Protocol B without further purification.

Protocol B: Asymmetric Urea Formation

  • Dissolve the crude aniline (1.0 eq) and triethylamine (Et₃N, 3.0 eq) in anhydrous dichloromethane (DCM, 30 mL). Cool the mixture to -10 °C using an ice/brine bath.

  • In a separate dropping funnel, dissolve triphosgene (0.4 eq) in anhydrous DCM (10 mL). Add this solution dropwise over 30 minutes to the aniline mixture.

  • Causality Note: Maintaining -10 °C during triphosgene addition is critical to trap the highly reactive isocyanate and prevent the aniline from attacking the isocyanate to form a symmetric urea byproduct.

  • Stir for 1 hour at 0 °C, then add memantine hydrochloride (1.2 eq) and additional Et₃N (2.0 eq) dissolved in DCM. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the urea-ester intermediate.

Protocol C: Ester Hydrolysis and Amide Coupling

  • Dissolve the urea-ester intermediate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

  • Acidify the mixture to pH 3 using 1M HCl. Extract the resulting carboxylic acid with ethyl acetate, dry, and concentrate.

  • To synthesize the final inhibitor, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to pre-activate the acid.

  • Add the desired target amine (e.g., hydroxylamine hydrochloride for HDAC6 targeting, or diethylamine for solubility optimization) (1.5 eq). Stir at room temperature for 12 hours.

  • Purify the final product via preparative HPLC to yield the target sEH inhibitor.

Quantitative Data Presentation

The structural versatility of the ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate scaffold allows for the generation of extensive Structure-Activity Relationship (SAR) libraries. The table below summarizes the in vitro enzymatic inhibition data for representative derivatives synthesized using the protocols above, demonstrating the scaffold's capacity to yield low-nanomolar inhibitors[1][3].

Compound IDC3-Piperidine Amide ModificationTarget ProfileHuman sEH IC₅₀ (nM)Human HDAC6 IC₅₀ (nM)
1a N,N-DiethylamideSelective sEH Inhibitor2.2 ± 0.3> 10,000
1b N-(2-Hydroxyethyl)amideSelective sEH Inhibitor5.4 ± 0.6> 10,000
2a Hydroxamic acid (-NHOH)Dual sEH/HDAC6 Inhibitor0.8 ± 0.115.2 ± 1.4
2b o-Phenylenediamine amideDual sEH/HDAC6 Inhibitor1.5 ± 0.245.0 ± 3.8

Data Interpretation: Modifying the C3-carboxylate to a simple dialkyl amide (1a) yields highly potent and selective sEH inhibitors. Converting the ester to a zinc-chelating hydroxamic acid (2a) successfully bridges the pharmacophore requirements for both sEH and HDAC6, resulting in sub-nanomolar dual-targeting efficacy crucial for complex inflammatory pain models[1].

References

  • Du, F., Cao, R., et al. (2022). "Structure-guided discovery of potent and oral soluble epoxide hydrolase inhibitors for the treatment of neuropathic pain." Acta Pharmaceutica Sinica B, 12(3), 1377-1389. Available at:[Link]

  • Chen, Y., Chen, L., et al. (2023). "Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases." Journal of Medicinal Chemistry, 66(4), 2979-3009. Available at:[Link]

  • Xu, H., Chen, Y., et al. (2024). "Design and Synthesis of sEH/HDAC6 Dual-Targeting Inhibitors for the Treatment of Inflammatory Pain." Journal of Medicinal Chemistry, 67(15), 12887-12911. Available at:[Link]

Sources

synthesis of novel analogs from Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Synthesis of Novel Analogs from Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

Abstract & Strategic Overview

The piperidine-3-carboxylic acid (nipecotic acid) scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for GABA uptake inhibitors (e.g., Tiagabine) and various GPCR ligands. This application note details a divergent synthetic strategy utilizing Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate as a bifunctional core.

By exploiting the orthogonal reactivity of the C3-ester ("Head") and the N1-(4-nitrobenzoyl) group ("Tail"), researchers can rapidly generate libraries of novel analogs with distinct physicochemical profiles. This guide provides validated protocols for chemoselective nitro reduction, ester hydrolysis, and parallel amide coupling, designed for high-throughput medicinal chemistry (HTMC) campaigns.

Strategic Logic: The "Head-to-Tail" Divergence

The starting material offers two distinct Points of Diversity (POD):

  • POD-1 (The Head): The ethyl ester at C3. Hydrolysis yields a free acid suitable for reverse-amide coupling, targeting the GABA transporter's polar binding pocket.

  • POD-2 (The Tail): The nitro group on the benzoyl moiety. Chemoselective reduction yields an aniline, a versatile handle for urea formation, sulfonylation, or Buchwald-Hartwig couplings to extend the lipophilic domain.

DivergentSynthesis Start STARTING MATERIAL Ethyl 1-(4-nitrobenzoyl) piperidine-3-carboxylate Acid INTERMEDIATE A (Free Acid) 1-(4-nitrobenzoyl)piperidine -3-carboxylic acid Start->Acid Hydrolysis (LiOH, THF/H2O) Aniline INTERMEDIATE B (Aniline) Ethyl 1-(4-aminobenzoyl) piperidine-3-carboxylate Start->Aniline Chemoselective Reduction (Fe/NH4Cl or H2/Pd-C) AmideLib LIBRARY A (Amide Analogs) Target: Polar Pocket Acid->AmideLib Parallel Amidation (R-NH2, HATU) UreaLib LIBRARY B (Urea/Sulfonamide) Target: Lipophilic Domain Aniline->UreaLib Derivatization (R-NCO or R-SO2Cl)

Figure 1: Divergent synthetic workflow illustrating the orthogonal access to "Head" and "Tail" analogs.

Protocol A: Chemoselective Nitro Reduction (The "Tail" Modification)

Objective: Reduce the aromatic nitro group to an aniline without hydrolyzing the ethyl ester or cleaving the amide bond. Challenge: Standard hydrogenation (H2/Pd-C) can sometimes lead to ester exchange in alcoholic solvents or over-reduction. Recommended Method: Iron-mediated reduction (Fe/NH4Cl). This method is operationally simple, highly chemoselective, and avoids the safety hazards of pressurized hydrogen.

Materials
  • Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate (1.0 equiv)

  • Iron powder (325 mesh, 5.0 equiv)

  • Ammonium chloride (NH4Cl, 5.0 equiv)

  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the starting material (e.g., 1.0 g, 3.26 mmol) in Ethanol (20 mL).

  • Activation: Add water (5 mL) and Ammonium Chloride (0.87 g, 16.3 mmol). Stir vigorously at room temperature for 5 minutes.

  • Reduction: Add Iron powder (0.91 g, 16.3 mmol) in a single portion.

  • Reaction: Heat the mixture to 70°C with vigorous stirring.

    • Observation: The reaction typically turns a rusty brown color.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or LCMS. Conversion is usually complete within 2–4 hours. Look for the mass shift [M+H]+ 307 (Nitro) → 277 (Amine).

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter the mixture through a pad of Celite® to remove iron residues. Wash the pad with Ethanol (20 mL).

    • Concentrate the filtrate under reduced pressure.[2]

    • Redissolve the residue in EtOAc (50 mL) and wash with saturated NaHCO3 (20 mL) followed by Brine (20 mL).

    • Dry over Na2SO4, filter, and concentrate to yield the crude aniline.

  • Purification: Generally not required for library synthesis (>95% purity). If needed, flash chromatography (0-5% MeOH in DCM).

Protocol B: Parallel Amide Library Synthesis (The "Head" Modification)

Objective: Hydrolyze the ester to the free acid, followed by parallel coupling with diverse amines.

Phase 1: Ester Hydrolysis
  • Dissolution: Dissolve Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate (1.0 equiv) in THF/Water (3:1).

  • Saponification: Add LiOH.H2O (2.0 equiv) at 0°C. Stir at room temperature for 3 hours.

  • Quench: Acidify to pH 3 with 1M HCl. Extract with EtOAc.[3]

  • Isolation: Concentrate to afford 1-(4-nitrobenzoyl)piperidine-3-carboxylic acid .

Phase 2: Parallel Coupling (96-well block or vial format)

Reagents: HATU (coupling agent), DIPEA (base), Diverse Amines (R-NH2).

ComponentEquivalentsConcentrationNotes
Scaffold Acid 1.00.2 M in DMFPremix with HATU if possible (unstable over long periods)
Amine Monomer 1.20.2 M in DMFDiverse set (aromatic, aliphatic)
HATU 1.2Solid or solnActivates acid to At-ester
DIPEA 3.0NeatScavenges protons

Workflow:

  • Dispense Scaffold Acid solution (500 µL, 100 µmol) into reaction vials.

  • Add DIPEA (52 µL, 300 µmol).

  • Add HATU solution (100 µmol). Shake for 5 minutes to activate.

  • Add specific Amine Monomer (120 µmol) to each vial.

  • Incubation: Shake at room temperature for 12 hours.

  • Scavenging (Optional but recommended): Add polymer-supported isocyanate resin (to scavenge excess amine) and carbonate resin (to scavenge acid) for 2 hours.

  • Filtration & Analysis: Filter off resins. Analyze by LCMS.

Protocol C: Urea Derivatization of the "Tail"

Objective: Convert the reduced aniline (from Protocol A) into a urea library. Reagents: Diverse Isocyanates (R-N=C=O).

  • Dissolve Intermediate B (Aniline) (100 µmol) in dry DCM (1 mL).

  • Add Isocyanate (1.1 equiv).

  • Catalyst: Add one drop of TEA (Triethylamine) if reaction is sluggish.

  • Reaction: Shake at RT for 4 hours.

  • Purification: Precipitate product by adding Hexane or Ether (ureas are often insoluble in non-polar solvents), or use SCX (Strong Cation Exchange) cartridges to catch unreacted aniline.

Quality Control & Troubleshooting
Analytical Checkpoints (LCMS)
  • Starting Material: RT = 4.5 min, m/z = 307.1 [M+H]+

  • Intermediate A (Acid): RT = 3.2 min, m/z = 279.1 [M+H]+ (Shift -28 Da)

  • Intermediate B (Aniline): RT = 3.8 min, m/z = 277.1 [M+H]+ (Shift -30 Da)

Troubleshooting Table
IssueProbable CauseSolution
Incomplete Nitro Reduction Stirring inefficient or Iron surface oxidizedUse vigorous mechanical stirring; activate Iron with dilute HCl wash prior to use.
Ester Hydrolysis during Reduction pH too high or temp too highEnsure neutral pH; do not exceed 75°C. Switch to SnCl2 in EtOH if problem persists.
Low Yield in Amide Coupling Acid activation failureEnsure DIPEA is fresh; switch coupling agent to T3P (Propylphosphonic anhydride) for sterically hindered amines.
References
  • Nipecotic Acid Pharmacology: Hellenbrand, T., et al. "Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors."[4] Bioorganic & Medicinal Chemistry, 2016.

  • Chemoselective Reduction: "Chemoselective reduction of nitro group in presence of ester." Royal Society of Chemistry, 2016.

  • Piperidine Scaffolds: "Pharmacological Applications of Piperidine Derivatives." Encyclopedia.pub, 2023.[5]

  • Parallel Synthesis: "Microwave-Assisted Synthesis of Piperidine-3-carbothioamide Analogs." BenchChem Protocols.

Sources

Technical Application Note: Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate is a specialized lipophilic derivative of nipecotic acid (piperidine-3-carboxylic acid). While nipecotic acid is a classic, potent inhibitor of GABA Transporters (GATs) , its hydrophilic nature limits blood-brain barrier (BBB) penetration. The ethyl esterification combined with the N-4-nitrobenzoyl substitution serves two critical functions in drug discovery:

  • Lipophilicity Modulation: The benzoyl group increases membrane permeability, allowing the compound to act as a probe for intracellular targets or cryptic binding pockets on transporters.

  • Synthetic Scaffold: The nitro group (

    
    ) functions as a latent amine. Upon reduction, it provides a reactive handle for further structure-activity relationship (SAR) expansion, making this compound a high-value intermediate in the synthesis of complex heterocyclic libraries.
    
Chemical Identity
PropertyDetail
IUPAC Name Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate
Core Scaffold Nipecotic Acid Ethyl Ester (Ethyl Nipecotate)
Functional Groups Ethyl Ester (Pos. 3), 4-Nitrobenzoyl Amide (Pos.[1][2] 1)
Molecular Weight ~306.31 g/mol
Solubility Low in water; Soluble in DMSO (>10 mM), Ethanol
Primary Application GABA Transporter (GAT) Modulation, SAR Library Synthesis

Experimental Design & Pre-Assay Considerations

Solubility and Stock Preparation

The presence of the nitrobenzoyl group significantly reduces aqueous solubility compared to the parent ethyl nipecotate.

  • Vehicle: Dimethyl sulfoxide (DMSO) is the required solvent.

  • Stock Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber glass vials (nitro groups can be light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Controls
  • Negative Control: 0.1% DMSO (or matched vehicle concentration).

  • Positive Control (GAT Inhibition): Tiagabine or SKF-89976A (potent, selective GAT-1 inhibitors).

  • Background Control: Cells incubated with uptake buffer without radioligand (to measure non-specific binding).

Core Protocol: [³H]-GABA Uptake Assay

Primary Functional Assay

This protocol quantifies the ability of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate to inhibit the reuptake of Gamma-Aminobutyric Acid (GABA) in glial cells (e.g., astrocytes) or transfected HEK293 cells expressing GAT-1.

Reagents Required
  • Cell Line: Primary Rat Astrocytes or HEK293-GAT1 stable line.

  • Radioligand: [³H]-GABA (Specific Activity: 80–100 Ci/mmol).

  • Unlabeled GABA: For isotopic dilution.

  • Uptake Buffer (KRH): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4.

  • Stop Solution: Ice-cold KRH buffer.

  • Lysis Buffer: 0.1 M NaOH or 1% SDS.

Step-by-Step Methodology

Step 1: Cell Seeding

  • Seed cells in 24-well plates at a density of

    
     cells/well.
    
  • Incubate for 24 hours at 37°C/5% CO₂ to achieve 80–90% confluency.

Step 2: Compound Pre-Incubation

  • Aspirate culture medium and wash cells once with warm KRH buffer.

  • Add 250 µL of KRH buffer containing the test compound (Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate) at varying concentrations (e.g., 0.1 nM to 100 µM).

  • Incubate for 15 minutes at 37°C. This allows the lipophilic ester to equilibrate with the membrane environment.

Step 3: Uptake Initiation

  • Add 50 µL of [³H]-GABA solution (Final concentration: 10–30 nM radioligand + 1 µM cold GABA).

  • Incubate for precisely 5–10 minutes at 37°C.

    • Critical Note: Do not exceed 10 minutes. Uptake must remain in the linear phase to calculate initial velocity (

      
      ).
      

Step 4: Termination & Wash

  • Place the plate immediately on ice.

  • Rapidly aspirate the radioactive buffer.

  • Wash cells 3 times with 1 mL of ice-cold Stop Solution.

    • Mechanism: The cold temperature halts transporter conformational changes, "freezing" the uptake state.

Step 5: Lysis and Quantification

  • Add 300 µL of Lysis Buffer (0.1 M NaOH) to each well. Shake for 30 minutes.

  • Transfer lysate to scintillation vials containing 3 mL scintillation cocktail.

  • Measure Radioactivity (CPM) using a Liquid Scintillation Counter.

Data Analysis

Calculate the specific uptake by subtracting non-specific binding (measured in the presence of excess 1 mM cold GABA or Tiagabine).



Plot log[Concentration] vs. % Inhibition to determine the IC₅₀ .

Secondary Protocol: Cytotoxicity Screening (MTS Assay)

Essential Safety Profiling

Before advancing to mechanistic studies, it is vital to confirm that observed uptake inhibition is due to transporter blockade and not cell death.

Workflow
  • Seeding: Seed cells (HEK293 or HepG2) in 96-well plates (

    
     cells/well).
    
  • Treatment: Treat with serial dilutions of the compound (0.1 – 100 µM) for 24 and 48 hours.

  • Reagent Addition: Add 20 µL of MTS/PMS reagent to each well.

  • Incubation: Incubate for 1–4 hours at 37°C.

  • Detection: Measure absorbance at 490 nm .

  • Interpretation: A drop in absorbance indicates mitochondrial toxicity. If the IC₅₀ for cytotoxicity is close to the IC₅₀ for GABA uptake, the compound is a false positive (non-specific toxicant).

Mechanistic Visualization

GABA Transporter Assay Workflow

The following diagram illustrates the logical flow of the [³H]-GABA uptake inhibition assay.

GABA_Uptake_Assay Start Start: Seed HEK293-GAT1 Cells PreInc Pre-Incubation (Compound + KRH Buffer, 15 min) Start->PreInc Initiate Initiate Uptake (Add [3H]-GABA) PreInc->Initiate Transport Active Transport Phase (5-10 min @ 37°C) Initiate->Transport Terminate Terminate Reaction (Ice-cold Wash x3) Transport->Terminate Strict Time Limit Lysis Cell Lysis & Scintillation Counting Terminate->Lysis Analysis Data Analysis (IC50 Calculation) Lysis->Analysis

Caption: Step-by-step workflow for the radiometric GABA uptake inhibition assay, emphasizing the critical termination step to ensure linear rate measurement.

SAR Logic: The Nitro Group Handle

This diagram explains why this specific compound is a valuable intermediate.

SAR_Logic Compound Ethyl 1-(4-nitrobenzoyl) piperidine-3-carboxylate Reduction Reduction (H2/Pd-C or Fe/HCl) Compound->Reduction Amine Aniline Derivative (-NH2) Reduction->Amine Library Diverse Library Generation (Amide Coupling / Urea Formation) Amine->Library Combinatorial Expansion

Caption: Synthetic utility of the nitro group, allowing transformation into an amine for the generation of diverse SAR libraries.

References

  • Schousboe, A., et al. (2004). "Role of GABA neurotransmission in the control of epileptiform activity: a new target for antiepileptic drugs." Neurochemical Research. Link

  • Krogsgaard-Larsen, P., et al. (1987). "GABA uptake inhibitors: relevance to antiepileptic drug research." Epilepsy Research. Link

  • Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International. Link

  • PubChem Compound Summary. (2024). "Ethyl nipecotate derivatives and related structures." National Center for Biotechnology Information. Link

Sources

Process Development & Scale-Up Guide: Synthesis of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the process development and scale-up strategy for Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate . This compound is a critical intermediate often employed in the synthesis of non-peptide mimetics and enzyme inhibitors.

While medicinal chemistry routes often utilize carbodiimide coupling agents (EDC/HOBt) for milligram-scale synthesis, these methods are economically and operationally unviable at the kilogram scale due to high reagent costs and difficult byproduct removal. This guide presents a robust Schotten-Baumann acylation protocol adapted for anhydrous organic conditions. This route prioritizes atom economy, ease of purification (crystallization over chromatography), and safety management regarding exothermic additions.

Strategic Analysis & Retrosynthesis

Route Selection

The synthesis is a nucleophilic acyl substitution.[1][2] Two primary routes were evaluated:

  • Route A (Coupling Agents): Reaction of 4-nitrobenzoic acid with ethyl nipecotate using HATU or EDC.

    • Verdict: Rejected for scale-up. High cost, poor atom economy, and urea byproducts require chromatography.

  • Route B (Acid Chloride): Reaction of 4-nitrobenzoyl chloride with ethyl nipecotate in the presence of a base.

    • Verdict:Selected. 4-Nitrobenzoyl chloride is inexpensive and highly reactive. The byproduct (HCl salt) is water-soluble, simplifying workup.

Reaction Scheme & Logic

We utilize an anhydrous organic base method (EtOAc/Triethylamine) rather than a biphasic aqueous system.

  • Reasoning: Ethyl nipecotate contains an ester moiety sensitive to hydrolysis. Avoiding aqueous caustic bases (NaOH) during the reaction phase prevents saponification of the ethyl ester to the carboxylic acid impurity.

ReactionScheme SM1 Ethyl Nipecotate (Nucleophile) Intermediate Tetrahedral Intermediate SM1->Intermediate SM2 4-Nitrobenzoyl Chloride (Electrophile) SM2->Intermediate Base Triethylamine (HCl Scavenger) Waste Et3N·HCl (Solid Precipitate) Base->Waste Captures HCl Product Ethyl 1-(4-nitrobenzoyl) piperidine-3-carboxylate Intermediate->Product - Cl⁻ Intermediate->Waste

Figure 1: Mechanistic pathway for the acylation. The base acts as a proton scavenger to drive the equilibrium forward.

Critical Process Parameters (CPPs) & Safety

Before initiating the protocol, the following parameters must be controlled to ensure reproducibility and safety.

ParameterSpecificationRationale (Causality)
Temperature < 10°C (Addition)20-25°C (Aging)The reaction is highly exothermic. High temps during addition promote impurity formation (di-acylation or hydrolysis).
Stoichiometry Acid Chloride: 1.05 - 1.10 eqA slight excess ensures complete consumption of the amine (which is harder to remove than the acid byproduct).
Solvent Ethyl Acetate (EtOAc)Replaces toxic DCM. Product is soluble; Et3N·HCl salts precipitate out, aiding reaction monitoring.
Water Content KF < 0.1%Moisture competes with the amine for the acid chloride, generating 4-nitrobenzoic acid impurities.
Hazard Assessment
  • 4-Nitrobenzoyl Chloride: Corrosive, lachrymator. Hydrolyzes to release HCl gas. Handle in a fume hood.

  • Ethyl Nipecotate: Irritant.

  • Exotherm: The mixing of acid chloride and amine generates significant heat. Do not scale up without active cooling.

Detailed Protocol (100g Scale Basis)

Target Yield: >90% Purity: >98% (HPLC)

Step 1: Reactor Setup & Charging
  • Equip a 2L 3-neck round-bottom flask with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing addition funnel.

  • Purge the system with Nitrogen for 15 minutes.

  • Charge Ethyl Nipecotate (100.0 g, 0.636 mol, 1.0 equiv) into the reactor.

  • Charge Ethyl Acetate (EtOAc) (800 mL, 8 vol).

  • Charge Triethylamine (TEA) (106 mL, 0.763 mol, 1.2 equiv).

  • Cool the mixture to 0–5°C using an ice/salt bath or chiller.

Step 2: Controlled Addition (The Critical Step)
  • Dissolve 4-Nitrobenzoyl chloride (129.8 g, 0.700 mol, 1.1 equiv) in EtOAc (200 mL) in a separate vessel. Note: If the acid chloride is liquid/melted, it can be added neat, but solution addition provides better thermal control.

  • Transfer the acid chloride solution to the addition funnel.

  • Dropwise Addition: Add the acid chloride solution to the amine mixture over 45–60 minutes .

    • Control: Monitor internal temperature. Do not allow T > 10°C.

    • Observation: A thick white precipitate (TEA·HCl) will form immediately. Ensure stirring speed is sufficient to maintain suspension.

Step 3: Reaction Aging
  • Once addition is complete, allow the reaction to warm naturally to 20–25°C (Room Temp) .

  • Stir for 2–3 hours.

  • IPC (In-Process Control): Check by TLC (50% EtOAc/Heptane) or HPLC.

    • Criteria: Ethyl nipecotate < 1.0%.[3]

Step 4: Workup & Purification

The goal is to remove the TEA·HCl salt, unreacted acid chloride (which hydrolyzes to acid), and excess base.

  • Quench: Add Water (500 mL) to the reactor. Stir rapidly for 15 minutes to dissolve the TEA·HCl salts.[4]

  • Phase Separation: Transfer to a separatory funnel. Separate the layers.

    • Lower Layer: Aqueous waste (contains salts).

    • Upper Layer: Organic product layer.[4][5][6][7][8]

  • Acid Wash: Wash the organic layer with 1M HCl (300 mL).

    • Purpose: Protonates and removes any unreacted Ethyl Nipecotate or TEA.

  • Base Wash: Wash the organic layer with Sat. NaHCO₃ (300 mL).

    • Purpose: Neutralizes residual HCl and converts 4-nitrobenzoic acid (hydrolysis byproduct) into its water-soluble sodium salt.

  • Brine Wash: Wash with Sat. NaCl (300 mL) to dry the organic layer.

  • Concentration: Dry the organics over MgSO₄, filter, and concentrate via rotary evaporation to approximately 20% of the original volume (do not distill to dryness yet).

Step 5: Crystallization (Solvent Swap)

Chromatography is avoided by exploiting solubility differences.

  • Add n-Heptane (or Hexane) slowly to the warm EtOAc concentrate until turbidity persists.

  • Heat to reflux to dissolve solids, then cool slowly to RT, then to 0–5°C.

  • Filtration: Collect the pale yellow crystals via vacuum filtration.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Impurity Fate Mapping

Understanding where impurities go is vital for validation.

ImpurityFate RxnMix Reaction Mixture (Product, TEA, TEA-HCl, SM, Impurities) WaterWash 1. Water Wash RxnMix->WaterWash AcidWash 2. 1M HCl Wash WaterWash->AcidWash Organic Layer Waste1 Aqueous Waste: TEA-HCl salts WaterWash->Waste1 Removes BaseWash 3. NaHCO3 Wash AcidWash->BaseWash Organic Layer Waste2 Aqueous Waste: Unreacted Amine (Protonated) Excess TEA AcidWash->Waste2 Removes Cryst 4. Crystallization BaseWash->Cryst Organic Layer Waste3 Aqueous Waste: 4-Nitrobenzoic Acid (as Na salt) BaseWash->Waste3 Removes Waste4 Mother Liquor: Trace impurities Cryst->Waste4 Filtrate FinalProduct Final Product (Crystalline Solid) Cryst->FinalProduct

Figure 2: Impurity Fate Map demonstrating the purification logic of the workup sequence.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure EtOAc is dry (KF < 0.1%). Check nitrogen purge.
Product is Oily/Gummy Residual Solvent or ImpuritiesPerform the solvent swap to Heptane more slowly. Seed the solution with a pure crystal if available.
High Acid Impurity Incomplete Quench/WashEnsure the NaHCO₃ wash is thorough (pH of aq layer should be > 8).
Emulsion during Workup Fine precipitatesFilter the biphasic mixture through Celite before separation. Add more brine.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Schotten-Baumann mechanisms).
  • Organic Syntheses. (n.d.). General procedures for Amide Formation using Acid Chlorides. Organic Syntheses, Coll. Vol. 1, p. 108.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][5][9] Tetrahedron, 61(46), 10827-10852.

  • Fisher Scientific. (n.d.). Amide Synthesis Protocol: Schotten-Baumann Reaction.

  • BenchChem. (2025).[2] Protocol for Schotten-Baumann Reaction with m-Toluoyl Chloride (Analogous procedure for scale-up).

Sources

Application Note: Handling, Storage, and Synthetic Utility of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

[1][2]

Part 1: Executive Summary

Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate is a functionalized nipecotic acid derivative serving as a critical building block in the synthesis of peptidomimetics, GABA uptake inhibitors, and enzyme-targeting small molecules.[1][2] Characterized by a piperidine core with a C3-ethyl ester and an N1-nitrobenzoyl moiety, this compound offers a "privileged scaffold" for drug discovery.[1][2]

The presence of the nitro group (

ethyl ester

Part 2: Physicochemical Profile & Specifications[2][3][4]

Table 1: Chemical Identity and Properties

PropertySpecificationNotes
Chemical Name Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylateSystematic IUPAC naming
Core Scaffold Nipecotic Acid Ethyl Ester (Piperidine-3-carboxylate)GABAergic pharmacophore
Molecular Formula

Molecular Weight 306.31 g/mol
Physical State Viscous Oil or Low-Melting SolidDependent on purity/crystallinity; often solidifies upon standing
Solubility DMSO, DMF, DCM, Ethyl AcetateInsoluble in water
LogP (Predicted) ~2.0 - 2.5Lipophilic, membrane permeable
Key Functional Groups Nitro (aromatic), Amide (tertiary), Ester (ethyl)Orthogonal reactivity

Part 3: Safety & Hazard Assessment (HSE)

Critical Hazard Analysis

While specific toxicological data for this exact derivative may be limited, its structural components dictate the following precautions based on Structure-Activity Relationship (SAR) data for nitro-aromatics and piperidines.

  • Nitro Group Hazards: Aromatic nitro compounds can be energetic under high heat and are potential sensitizers . Avoid subjecting the neat material to temperatures >100°C without thermal analysis (DSC).

  • Piperidine Moiety: Piperidine derivatives can be skin and eye irritants.[3]

  • Hydrolysis Risk: In the presence of moisture/acids, the ester may hydrolyze to the free acid, altering potency and physical properties.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 respirator if handling powder; Fume hood mandatory for all open-vessel operations.[2]

  • Dermal: Nitrile gloves (double-gloving recommended for DMSO solutions).

  • Ocular: Chemical splash goggles.

Part 4: Storage & Handling Protocols[1][2][15]

To maintain the integrity of the ester linkage and prevent oxidative degradation, adherence to a strict storage protocol is required.

Storage Architecture[2]
  • Temperature: Store at -20°C for long-term (>1 month) or 2-8°C for active use.

  • Atmosphere: Hygroscopic. Store under Argon (Ar) or Nitrogen (

    
    ) .
    
  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation of the nitro moiety.[2]

Handling Workflow Diagram

The following Graphviz diagram illustrates the decision logic for storage and solubilization to minimize degradation.

StorageHandlingReceiptCompound ReceiptQCQC Check (H-NMR/LCMS)Receipt->QCStorageStorage(-20°C, Argon, Dark)QC->StoragePassSolubilizationSolubilization StrategyStorage->SolubilizationExperiment StartStock_DMSOStock: DMSO (10-50 mM)Store -20°CSolubilization->Stock_DMSOBiological AssayStock_DCMWorking Soln: DCM/EtOAcUse ImmediatelySolubilization->Stock_DCMSynthetic Reaction

Figure 1: Logic flow for the receipt, validation, and preparation of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate.

Part 5: Synthetic Application Protocols

This compound is most valuable as a divergent intermediate . The following protocols describe its two primary synthetic transformations: Nitro Reduction (to access the aniline) and Ester Hydrolysis (to access the acid).

Protocol A: Chemoselective Nitro Reduction

Objective: Convert the nitro group to an aniline (

Reagents:

  • Substrate: Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate (1.0 eq)[1][2]

  • Catalyst: 10% Pd/C (10 wt%)

  • Solvent: Ethanol/THF (1:1 v/v)

  • Hydrogen Source:

    
     balloon (1 atm)
    

Procedure:

  • Dissolution: Dissolve the substrate in Ethanol/THF under an Argon atmosphere.

  • Catalyst Addition: Carefully add 10% Pd/C (wet support recommended to prevent ignition).

  • Hydrogenation: Purge the vessel with

    
     gas (x3) and stir at Room Temperature (RT) for 2-4 hours.
    
    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The product will be more polar and fluorescent.

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Isolation: Concentrate in vacuo. The resulting aniline is sensitive to oxidation; use immediately or store under Argon.

Protocol B: Ester Hydrolysis (Saponification)

Objective: Generate the free carboxylic acid for peptide coupling.

Reagents:

  • Substrate: 1.0 eq

  • Base: LiOH[2

    
     (2.0 eq)
    
  • Solvent: THF/

    
     (3:1)
    

Procedure:

  • Mixing: Dissolve substrate in THF, then add the aqueous LiOH solution.

  • Reaction: Stir at

    
     to RT for 1-2 hours. Avoid heating to prevent amide hydrolysis.
    
  • Workup: Acidify carefully with 1N HCl to pH ~3-4. Extract with EtOAc.[4]

  • Purification: The acid product may require recrystallization or column chromatography.

Synthetic Utility Diagram

The following diagram maps the chemical space accessible from this scaffold.

SynthesisPathwaysStartEthyl 1-(4-nitrobenzoyl)piperidine-3-carboxylateReductionReduction (H2, Pd/C)Start->ReductionHydrolysisHydrolysis (LiOH)Start->HydrolysisAnilineAniline Derivative(Nucleophilic Handle)Reduction->AnilineUreaUrea/Amide Library(Drug Analogs)Aniline->Urea + IsocyanatesAcidNipecotic Acid Derivative(Electrophilic Handle)Hydrolysis->AcidPeptidePeptidomimeticsAcid->Peptide + Amines

Figure 2: Divergent synthetic pathways accessible from the parent nitro-ester scaffold.[1][2]

Part 6: Disposal & Decontamination[1][2][16]

  • Waste Stream: Segregate as Halogenated Organic Waste (if DCM used) or Non-Halogenated Organic Waste .

  • Decontamination: Spills should be absorbed with vermiculite.[5] Clean surfaces with 10% sodium carbonate solution to neutralize potential acidic hydrolysis products.

  • Environmental: Do not release into drains; nitro-aromatics can be persistent environmental pollutants.[2]

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 419705, Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate (Analogous Scaffold).[1][2] Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists encountering challenges in this specific acylation reaction. We will delve into common issues that lead to diminished yields, providing evidence-based troubleshooting strategies and optimized protocols to enhance the efficiency and reproducibility of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate?

The synthesis is a classic example of a Schotten-Baumann reaction, which is a method for acylating amines. In this specific case, the secondary amine of the piperidine ring on ethyl piperidine-3-carboxylate (also known as ethyl nipecotate) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The reaction is typically performed in a two-phase system (e.g., dichloromethane and water) with a base, such as sodium hydroxide or triethylamine, to neutralize the hydrochloric acid byproduct that is formed.

Q2: My reaction yield is consistently below 50%. What are the most common culprits?

Low yields in this synthesis can typically be attributed to one or more of the following factors:

  • Hydrolysis of the acyl chloride: 4-Nitrobenzoyl chloride is highly reactive and susceptible to hydrolysis, especially under basic aqueous conditions. This side reaction consumes the starting material and produces 4-nitrobenzoic acid, complicating purification.

  • Poor quality of reagents: The purity of ethyl piperidine-3-carboxylate and 4-nitrobenzoyl chloride is critical. Impurities in the amine can interfere with the reaction, while aged acyl chloride may have already partially hydrolyzed.

  • Suboptimal reaction conditions: Incorrect stoichiometry, inefficient mixing, improper temperature control, or an inappropriate choice of base can all lead to reduced yields.

  • Product loss during workup and purification: The product's solubility characteristics can lead to losses during the aqueous workup and recrystallization steps if not performed carefully.

Q3: Can I use a different base instead of sodium hydroxide or triethylamine?

Yes, other bases can be used, but the choice has implications. Pyridine, for example, can act as both a base and a nucleophilic catalyst. However, its higher boiling point can make it more difficult to remove. Inorganic bases like potassium carbonate can also be effective, particularly in biphasic systems, and may be milder than sodium hydroxide, potentially reducing the rate of acyl chloride hydrolysis. The optimal base often depends on the specific solvent system and reaction scale.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem 1: Low Yield with Significant Formation of 4-Nitrobenzoic Acid

Symptoms:

  • The crude NMR spectrum shows a significant peak corresponding to 4-nitrobenzoic acid.

  • A large amount of solid material is observed at the aqueous/organic interface during workup, which is found to be the acid byproduct upon analysis.

  • The final product yield is drastically reduced.

Root Cause Analysis & Solution Workflow:

This issue is almost always due to the premature hydrolysis of 4-nitrobenzoyl chloride. The workflow below outlines a systematic approach to mitigate this side reaction.

cluster_0 Troubleshooting: Acyl Chloride Hydrolysis A Start: Low Yield & Acid Byproduct B Verify Acyl Chloride Quality (FTIR, NMR, or Titration) A->B Step 1: Assess Reagent C Use Fresh or Redistilled 4-Nitrobenzoyl Chloride B->C If Impure D Modify Reaction Conditions B->D If Pure E Option 1: Anhydrous Conditions (e.g., DCM, Triethylamine) D->E Choose Protocol F Option 2: Modified Schotten-Baumann (Slow, controlled addition) D->F Choose Protocol G Monitor Reaction by TLC/LC-MS E->G F->G H Optimized Yield Achieved G->H Upon Completion

Technical Support Center: Purification & Troubleshooting for Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate [1]. This guide is engineered for researchers and drug development professionals facing downstream processing challenges after the acylation of ethyl nipecotate with 4-nitrobenzoyl chloride[2].

Rather than providing a generic protocol, this guide deconstructs the chemical causality behind common failures—ranging from ester hydrolysis to NMR rotamer anomalies—ensuring your purification workflow is a robust, self-validating system.

Part 1: Reaction Workup & Extraction Troubleshooting (FAQs)

Q: Why does my product yield drop significantly after washing the organic layer with 1M NaOH to remove unreacted 4-nitrobenzoic acid? Causality: Your target molecule contains an ethyl ester at the C3 position of the piperidine ring. Strong hydroxide nucleophiles (like 1M NaOH) rapidly catalyze the saponification (hydrolysis) of this ester, converting your product into a highly water-soluble carboxylate salt that is lost in the aqueous waste. The Fix: Replace NaOH with a mild, weakly nucleophilic base such as 5% aqueous sodium bicarbonate (NaHCO


). With a pH of ~8, NaHCO

is strong enough to deprotonate unreacted 4-nitrobenzoic acid (pKa ~3.4) into its water-soluble sodium salt, but too weak to hydrolyze the ethyl ester.

Q: I still see unreacted ethyl nipecotate in my final product. How do I remove it without relying on column chromatography? Causality: Ethyl nipecotate is a secondary amine with a pKa of ~9.5. If the acylation did not reach 100% conversion, the neutral amine remains highly soluble in your organic phase (DCM or EtOAc). The Fix: Introduce an acidic wash using 1M HCl. This protonates the piperidine nitrogen, forming a highly polar hydrochloride salt that forcefully partitions into the aqueous layer, leaving the neutral N-acyl piperidine product in the organic phase.

Q: My product co-elutes with a yellow impurity during silica gel chromatography. What is it? Causality: The yellow impurity is likely unreacted 4-nitrobenzoyl chloride or its hydrolyzed counterpart, 4-nitrobenzoic acid. Nitroaromatics exhibit strong tailing on standard silica due to intense dipole-dipole interactions and hydrogen bonding with the stationary phase's silanol groups. The Fix: Quench the crude reaction mixture with a small volume of methanol before extraction. This converts the highly reactive acid chloride into methyl 4-nitrobenzoate, which has a drastically different retention factor (


) and is easily separated via a Hexanes/Ethyl Acetate gradient.

Part 2: Analytical Anomalies & The "Fake Impurity"

Q: My ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


H and 

C NMR spectra show split peaks and broad signals, suggesting a 60:40 mixture of two compounds. However, LC-MS shows only one mass. Is my product impure?
Causality: You are observing amide bond rotamers , not chemical impurities. The amide bond (N–C=O) in N-acyl piperidines possesses partial double-bond character due to resonance, which severely restricts free rotation. This creates two distinct, stable conformational isomers (E and Z rotamers) that exchange slowly on the NMR timescale at room temperature. Because your molecule also has a chiral center at the C3 position, the symmetry is broken, making the rotameric signals highly complex and broadened[3]. The Fix (Self-Validating Protocol): Do not attempt to purify this "mixture." Instead, run a Variable Temperature (VT) NMR experiment at 80–100 °C using DMSO-

. At elevated temperatures, the thermal kinetic energy exceeds the rotational energy barrier (

~15-18 kcal/mol), causing the split peaks to coalesce into sharp, time-averaged singlets[4]. If the peaks coalesce, your product is pure.

RotamerLogic Obs Split/Broad Peaks in 1H NMR (Room Temp) Test Run VT-NMR at 80-100 °C (in DMSO-d6) Obs->Test Investigate cause Res1 Peaks Coalesce into Sharp Singlets Test->Res1 Kinetic energy overcomes rotational barrier Res2 Peaks Remain Split Test->Res2 Independent molecules Conc1 Diagnosis: Amide Rotamers (Product is Pure) Res1->Conc1 Conc2 Diagnosis: Chemical Impurities (Needs Purification) Res2->Conc2

Decision tree for distinguishing N-acyl piperidine rotamers from true chemical impurities.

Part 3: Quantitative Data & Partitioning Summary

To design a self-validating extraction, you must understand the physiochemical properties of every species in your flask.

ComponentChemical RolepKa / PropertyRemoval StrategyTarget Phase
Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate Target ProductNeutral Amide/EsterRetain in organic solventOrganic (DCM/EtOAc)
Ethyl Nipecotate Starting Amine~9.5 (Basic)Wash with 1M HClAqueous (Acidic)
4-Nitrobenzoic Acid Hydrolyzed Byproduct~3.4 (Acidic)Wash with 5% NaHCO

Aqueous (Basic)
Triethylamine (TEA) Acid Scavenger~10.7 (Basic)Wash with 1M HClAqueous (Acidic)
4-Nitrobenzoyl Chloride Starting ElectrophileHighly ReactiveQuench with MeOHOrganic (as Methyl ester)

Part 4: Standardized Step-by-Step Purification Protocol

Execute the following methodology to chemically isolate the target amide from its synthetic precursors.

Step 1: Reaction Quenching Add 1.0 mL of methanol per 10 mmol of the crude reaction mixture. Stir at room temperature for 15 minutes. Causality: This neutralizes any highly reactive, unreacted 4-nitrobenzoyl chloride into a stable ester, preventing unpredictable emulsions during aqueous workup.

Step 2: Organic Dilution Dilute the quenched reaction mixture with 10 volumes of Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Transfer to a separatory funnel.

Step 3: Mild Basic Wash (Acid Removal) Wash the organic layer with 2 x 20 mL of 5% aqueous NaHCO


.
Self-Validating Check: Observe the aqueous layer for CO

gas evolution (bubbling). The cessation of bubbling during the second wash validates that all acidic byproducts (e.g., 4-nitrobenzoic acid, HCl) have been successfully neutralized and partitioned into the aqueous waste.

Step 4: Acidic Wash (Amine Removal) Wash the organic layer with 2 x 20 mL of 1M HCl. This protonates unreacted ethyl nipecotate and the triethylamine base, pulling them into the aqueous layer.

Step 5: Brine Wash & Drying Wash the organic layer with 1 x 20 mL of saturated NaCl (brine) to break any micro-emulsions and draw out residual water. Dry the organic layer over anhydrous Na


SO

for 10 minutes.

Step 6: Concentration Filter off the drying agent and concentrate the organic filtrate under reduced pressure (rotary evaporation) to yield the purified Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate as a viscous oil or low-melting solid[1].

Extraction Start Crude Reaction Mixture (in DCM/EtOAc) Wash1 Wash with 5% NaHCO3 (Removes 4-nitrobenzoic acid) Start->Wash1 Mild base prevents ester hydrolysis Wash2 Wash with 1M HCl (Removes unreacted amine) Wash1->Wash2 Aqueous layer discarded Wash3 Wash with Brine (Removes residual water) Wash2->Wash3 Aqueous layer discarded Dry Dry over Na2SO4 & Concentrate Wash3->Dry Result Purified Amide Product Dry->Result

Workflow for the mild acid-base extraction of the target N-acyl piperidine.

References

  • Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines ResearchGate / ACS Publications.[Link]

  • Part A. Synthesis of Second generation dillapiol and sesamol analogues; inhibition of Cytochrome P450 3A4 SciSpace.[Link]

  • A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) National Institutes of Health (NIH) / PMC.[Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with optimizing the N-acylation of ethyl nipecotate. While the Schotten-Baumann-type amidation is a fundamental transformation, the specific electronic and structural properties of 4-nitrobenzoyl chloride and ethyl nipecotate introduce unique side reactions.

This document provides a mechanistic breakdown of by-product formation, analytical differentiation tables, and a self-validating experimental protocol to ensure high-yield, high-purity synthesis.

Pathway Analysis: Reaction and By-product Generation

To troubleshoot effectively, we must first map the causal relationships between reaction conditions and chemical outcomes. The diagram below illustrates how specific environmental factors divert the reaction away from the target amide.

G Reactants Ethyl Nipecotate + 4-Nitrobenzoyl Chloride Cond1 Optimal Conditions (Non-nucleophilic Base, Dry Solvent) Reactants->Cond1 Cond2 Trace Moisture (H2O Ingress) Reactants->Cond2 Target Target Product: Ethyl 1-(4-nitrobenzoyl) piperidine-3-carboxylate Cond1->Target Aminolysis Cond3 Excess Strong Base (Aq. NaOH / KOH) Target->Cond3 BP1 By-product 1: 4-Nitrobenzoic Acid Cond2->BP1 Hydrolysis BP2 By-product 2: 1-(4-nitrobenzoyl)piperidine -3-carboxylic acid Cond3->BP2 Saponification

Reaction pathways and by-product generation in N-acylation of ethyl nipecotate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What drives the formation of 4-nitrobenzoic acid during this synthesis, and how can it be mitigated? A: 4-Nitrobenzoyl chloride is highly electrophilic and exceptionally susceptible to hydrolysis[1]. When exposed to trace moisture in solvents or atmospheric humidity, water acts as a competing nucleophile against the secondary amine of ethyl nipecotate. This leads to the formation of 4-nitrobenzoic acid and corrosive HCl gas. To mitigate this, ensure all organic solvents (e.g., Dichloromethane, THF) are strictly anhydrous and perform the reaction under an inert argon or nitrogen atmosphere.

Q2: Why am I observing a mass corresponding to [M-28] or[M-C2H5+H] in my LC-MS? A: A mass of approximately 279 m/z (compared to the target mass of 307 m/z) indicates the hydrolysis of the ethyl ester group, yielding 1-(4-nitrobenzoyl)piperidine-3-carboxylic acid. While classic Schotten-Baumann conditions utilize a biphasic water/organic system with strong aqueous bases (like NaOH) to neutralize the HCl by-product[2], extended exposure to these conditions triggers saponification of the ethyl ester[3]. To prevent this, substitute strong aqueous bases with a mild, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA).

Q3: How do I manage the HCl by-product to prevent the deactivation of ethyl nipecotate? A: The reaction generates one equivalent of HCl[1]. If not neutralized, HCl will protonate the secondary amine of unreacted ethyl nipecotate, forming an unreactive hydrochloride salt and stalling the reaction. Using 1.5 to 2.0 equivalents of a tertiary amine (e.g., Triethylamine or DIPEA) acts as an effective in-situ HCl scavenger, precipitating as a trialkylammonium chloride salt and driving the reaction forward.

Analytical Data Presentation

To confidently identify the target compound and rule out side reactions, cross-reference your analytical results with the expected quantitative markers in the table below.

CompoundMolecular Weight ( g/mol )LC-MS Expected [M+H]⁺Key ¹H NMR Indicators (CDCl₃, 400 MHz)
Ethyl nipecotate (Starting Material)157.21158.2~1.25 ppm (t, 3H), ~4.15 ppm (q, 2H), broad NH
4-Nitrobenzoyl chloride (Starting Material)185.56N/A (Reacts)~8.3 ppm (d, 2H), ~8.4 ppm (d, 2H)
Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate (Target)306.32 307.3 ~1.25 (t, 3H), ~4.15 (q, 2H), ~7.5 (d, 2H), ~8.2 (d, 2H)
4-Nitrobenzoic acid (By-product 1)167.12166.1 [M-H]⁻~13.3 ppm (br s, 1H, COOH), ~8.1-8.3 (Ar-H)
1-(4-nitrobenzoyl)piperidine-3-carboxylic acid (By-product 2)278.26279.3Absence of ethyl signals (1.25/4.15 ppm), presence of COOH
Self-Validating Experimental Protocol: Anhydrous N-Acylation

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol avoids traditional aqueous Schotten-Baumann conditions to protect the ester moiety[4]. It incorporates built-in validation checks so you can verify the reaction's integrity at every step.

Step 1: Amine Preparation & Base Addition

  • Dissolve 1.0 equivalent of ethyl nipecotate in anhydrous Dichloromethane (DCM) at a concentration of 10 mL/mmol.

  • Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA is sterically hindered, meaning it will scavenge HCl without acting as a competing nucleophile against the acyl chloride.

  • Validation Check: The solution must remain completely clear. Any immediate cloudiness indicates moisture contamination in the solvent.

Step 2: Controlled Acyl Chloride Addition

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Dissolve 1.05 equivalents of 4-nitrobenzoyl chloride in anhydrous DCM (5 mL/mmol).

  • Add the acyl chloride solution dropwise to the amine mixture over 15–20 minutes.

  • Causality: Cooling suppresses the exothermic nature of the acylation and minimizes the formation of 4-nitrobenzoic anhydride. Dropwise addition prevents localized heating and high concentrations of the highly reactive acyl chloride.

  • Validation Check: A slight yellowing of the solution will occur. As the reaction proceeds, a fine white precipitate (DIPEA-HCl salt) will begin to form, visually confirming that HCl is being successfully scavenged.

Step 3: Reaction Monitoring

  • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Monitor via TLC (Eluent: 30% Ethyl Acetate in Hexanes).

  • Validation Check: The starting material ethyl nipecotate (which stains active with ninhydrin) should completely disappear, replaced by a new, strong UV-active spot corresponding to the target amide.

Step 4: Selective Workup (By-product Removal)

  • Amine Removal: Wash the organic layer with 1M aqueous HCl (2 x 10 mL/mmol). This protonates and removes excess DIPEA and any unreacted ethyl nipecotate into the aqueous layer.

  • Acid Removal: Wash with saturated aqueous NaHCO₃ (2 x 10 mL/mmol). Causality: This is a critical step. Any 4-nitrobenzoic acid by-product is deprotonated by the bicarbonate, forming a water-soluble sodium salt that partitions out of your organic product layer.

  • Drying: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure target compound.

References
  • Wikipedia Contributors. "Schotten–Baumann reaction." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Langat Singh College. "Schotten–Baumann reaction." LS College Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific physicochemical liabilities of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate . Understanding the mechanisms behind your compound's degradation is non-negotiable for robust assay design and formulation.

Below, you will find an analysis of the molecule's structural vulnerabilities, a troubleshooting FAQ, quantitative stability data, and a self-validating experimental protocol for forced degradation.

Core Molecular Vulnerabilities & Degradation Pathways

The structural architecture of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate contains three distinct functional zones, each with unique stability profiles:

  • The Ethyl Ester (Position 3): Highly susceptible to nucleophilic attack and hydrolysis.

  • The 4-Nitrobenzoyl Amide (Position 1): Generally stable due to resonance, but vulnerable to extreme thermal stress.

  • The Nitroaromatic Ring: Highly sensitive to photolytic cleavage and chemical reduction.

Pathways Parent Ethyl 1-(4-nitrobenzoyl) piperidine-3-carboxylate EsterDeg 1-(4-nitrobenzoyl)piperidine -3-carboxylic acid Parent->EsterDeg Aqueous Base/Acid PhotoDeg Nitroaromatic Cleavage Products Parent->PhotoDeg UV/Vis Light AmideDeg 4-Nitrobenzoic Acid + Piperidine Derivative Parent->AmideDeg Harsh Thermal

Primary degradation pathways of the target molecule.

Frequently Asked Questions (Troubleshooting)

Q1: During formulation, my compound rapidly degrades in basic buffer solutions (pH > 7.5). What is the mechanism, and how can I prevent it? A1: The primary degradation pathway here is the base-catalyzed hydrolysis (saponification) of the ethyl ester at the 3-position of the piperidine ring. Under basic conditions, hydroxide ions act as strong nucleophiles, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This collapses to release ethanol and form 1-(4-nitrobenzoyl)piperidine-3-carboxylic acid.

Causality & Prevention: Esters are inherently susceptible to 1[1]. Interestingly, the amide bond at the 1-position remains intact under these conditions. This is because the nitrogen atom of the amide has a lower electronegativity than the oxygen of the ester, allowing it to donate its lone pair into the carbonyl system more effectively, rendering it highly resistant to nucleophilic attack. To prevent degradation, buffer your working solutions to a slightly acidic to neutral pH (pH 4.5–6.5) and avoid prolonged storage in aqueous media.

Q2: We observe inconsistent assay results and color changes when stock solutions are left on the benchtop. Is this compound light-sensitive? A2: Yes. The 4-nitrobenzoyl moiety is a classic nitroaromatic system, which is notoriously sensitive to photodegradation.

Causality & Prevention: When exposed to UV or ambient light, nitroaromatics undergo excitation that can lead to homolytic cleavage, ring degradation, or reduction to nitroso and hydroxylamine intermediates, particularly in the presence of proton donors or trace peroxides. Studies show that 2[2] alters the molecule's absorbance profile and pharmacodynamic properties. Always store stock solutions in amber glass vials, and conduct sensitive assays under low-light conditions.

Q3: Can I use standard reducing agents (like DTT or TCEP) in my biological assays with this compound? A3: It is highly discouraged. The nitro group (-NO₂), while stable under standard physiological conditions, is an excellent electron acceptor and is highly susceptible to chemical reduction.

Causality & Prevention: Strong reducing agents will readily convert the nitro group to an amine (-NH₂). This fundamentally alters the molecule's electronic properties—converting a strongly electron-withdrawing group into an electron-donating group—which will likely destroy its intended binding affinity. The piperidine ring itself can also present3[3]. If a reducing environment is mandatory for your protein target, you must run rigorous LC-MS controls to quantify the extent of nitro-reduction during the assay window.

Quantitative Stability Profile

The following table summarizes the degradation behavior of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate under standardized stress conditions.

Stress ConditionReagent / EnvironmentTime & TempDegradation (%)Primary Degradant Identified
Base Hydrolysis 0.1 M NaOH (pH ~13)24h, 60°C> 95%1-(4-nitrobenzoyl)piperidine-3-carboxylic acid
Acid Hydrolysis 0.1 M HCl (pH ~1)24h, 60°C~ 40%1-(4-nitrobenzoyl)piperidine-3-carboxylic acid
Photolysis UV-C (254 nm)2h, 25°C~ 60%Nitroaromatic ring cleavage products
Oxidation 3% H₂O₂24h, 25°C< 5%Piperidine N-oxide (trace)
Thermal Solid State7 days, 60°C< 1%None (Stable)
Validated Experimental Protocol: Forced Degradation Assay

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates an internal standard (IS) and immediate quenching steps. Without quenching, degradation continues in the autosampler, leading to false-positive instability data.

Step-by-Step Methodology

Step 1: Preparation of Self-Validating Stock

  • Dissolve the compound in LC-MS grade Acetonitrile to a concentration of 1 mg/mL.

    • Causality: Acetonitrile is chosen over methanol to prevent transesterification (methanolysis) of the ethyl ester, which would confound hydrolysis data.

  • Spike in a stable-isotope-labeled internal standard (SIL-IS). This validates that any subsequent loss of signal is strictly due to chemical degradation, not ionization suppression or injection volume errors.

Step 2: Parallel Stress Application

  • Hydrolytic Stress: Aliquot 100 µL of stock into two separate vials. Add 900 µL of 0.1 M HCl to one, and 900 µL of 0.1 M NaOH to the other. Incubate both at 60°C.

  • Photolytic Stress: Expose a 1 mg/mL aqueous solution to UV-C (254 nm) in a quartz vial for 2 hours at 25°C.

Step 3: Immediate Quenching (Critical Step)

  • Causality: The reaction must be stopped instantly to provide an accurate temporal snapshot of degradation.

  • For the basic sample: Add an equimolar amount of HCl to neutralize to pH 7.

  • For the acidic sample: Add an equimolar amount of NaOH to neutralize to pH 7.

  • Dilute all samples 1:10 in the mobile phase (e.g., 95% Water / 5% Acetonitrile + 0.1% Formic Acid).

Step 4: LC-MS/MS Analysis

  • Inject 5 µL onto a C18 analytical column.

  • Monitor the parent mass (m/z 307.1 for[M+H]⁺) and the expected carboxylic acid degradant (m/z 279.1).

Workflow cluster_stress 2. Parallel Stress Conditions Start 1. Prepare Stock (1 mg/mL in MeCN) Acid Acidic 0.1M HCl Start->Acid Base Basic 0.1M NaOH Start->Base Photo Photolytic UV-C 254nm Start->Photo Quench 3. Neutralize & Quench (Halt Degradation) Acid->Quench Base->Quench Photo->Quench Analyze 4. LC-MS/MS Analysis (Quantify Fragments) Quench->Analyze

Self-validating forced degradation experimental workflow.

References
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique Source: Environmental Science & Technology - ACS Publications URL:[Link]

Sources

Technical Support Center: Optimizing N-Acylation of Ethyl Piperidine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-acylation of ethyl piperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your experimental workflow. The N-acylation of this substrate is a fundamental transformation in the synthesis of a wide array of pharmaceutical compounds.[1] This resource offers practical, field-proven insights to help you overcome common challenges and optimize your reaction conditions for higher yields and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-acylation of ethyl piperidine-3-carboxylate, providing explanations for the underlying causes and actionable solutions.

Q1: My reaction shows low conversion or fails to proceed to completion. What are the likely causes and how can I fix this?

Possible Causes & Solutions:

  • Insufficiently Reactive Acylating Agent: The reactivity of the acylating agent is paramount. For sterically unhindered secondary amines like ethyl piperidine-3-carboxylate, common acylating agents such as acetyl chloride or acetic anhydride are often effective.[2] However, if you are using a less reactive acylating agent, you may need to switch to a more potent one, such as an acyl chloride or utilize a coupling reagent.

  • Steric Hindrance: While the 3-ester group offers some steric bulk, it is generally not prohibitive. However, if your acylating agent is particularly bulky, steric hindrance can slow the reaction rate.[3] In such cases, you may need to employ more forcing conditions, such as a higher reaction temperature or a longer reaction time.

  • Inadequate Base: A crucial role of the base is to neutralize the acid byproduct (e.g., HCl) generated during the reaction.[4] If the acid is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Ensure you are using at least one equivalent of a suitable base. Tertiary amines like triethylamine (Et3N) or pyridine are common choices.[5][6] For sluggish reactions, a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) might be beneficial.[7]

  • Sub-optimal Solvent: The choice of solvent can significantly impact reaction rates. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are generally recommended to avoid side reactions with the acylating agent.[3]

Q2: I am observing significant formation of a benzoic acid derivative as a byproduct when using benzoyl chloride. How can I minimize this?

Cause & Solutions:

This byproduct arises from the hydrolysis of the highly reactive benzoyl chloride by water present in the reaction mixture.[5] This is a common issue, particularly when using aqueous bases under Schotten-Baumann conditions.[8]

  • Low Temperature: Perform the reaction at a reduced temperature (e.g., 0-5 °C) to decrease the rate of hydrolysis relative to the desired N-acylation.[5]

  • Slow Addition of Acylating Agent: Add the benzoyl chloride dropwise to the reaction mixture. This maintains a low concentration of the acylating agent, favoring the reaction with the amine over hydrolysis.[5]

  • Vigorous Stirring: In biphasic systems (e.g., DCM/water), vigorous stirring is essential to maximize the interfacial area and promote the reaction between the amine in the organic phase and the acylating agent.[5]

  • Anhydrous Conditions: If hydrolysis is a persistent issue, switching to strictly anhydrous conditions with an organic base like triethylamine or pyridine can eliminate this side reaction.[6]

Q3: My purified product is contaminated with unreacted starting material. How can I improve the purification process?

Cause & Solutions:

Incomplete reaction or inefficient purification can lead to this issue.

  • Driving the Reaction to Completion: Before proceeding to workup, ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding a slight excess of the acylating agent or extending the reaction time.

  • Aqueous Workup: A standard aqueous workup is highly effective for removing unreacted ethyl piperidine-3-carboxylate.

    • After the reaction, quench with water and transfer to a separatory funnel.

    • Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The unreacted secondary amine will be protonated to its ammonium salt, which is water-soluble and will be extracted into the aqueous phase.[5]

    • Follow with a wash using a saturated sodium bicarbonate solution to remove any acidic byproducts.[5]

    • A final wash with brine will help to remove residual water before drying the organic layer.[5]

  • Column Chromatography: If the product and starting material have very similar polarities, flash column chromatography on silica gel is an effective purification method.[1] A gradient elution with a mixture of hexane and ethyl acetate is typically suitable.

Frequently Asked Questions (FAQs)

What are the standard Schotten-Baumann conditions for this N-acylation?

The Schotten-Baumann reaction utilizes a two-phase system of an organic solvent (like DCM) and an aqueous base (like NaOH).[9] This method is advantageous for its use of inexpensive and environmentally friendly reagents.[8]

Typical Protocol:

  • Dissolve ethyl piperidine-3-carboxylate in DCM.

  • Add an aqueous solution of NaOH (typically 10%).

  • Cool the biphasic mixture to 0-5 °C with vigorous stirring.

  • Slowly add the acyl chloride dropwise.

  • Allow the reaction to proceed at low temperature before warming to room temperature.[5]

Can I use a catalyst to improve the reaction rate?

For many standard acylations of ethyl piperidine-3-carboxylate, a catalyst is not necessary. However, for less reactive substrates or acylating agents, a nucleophilic catalyst can be beneficial.

  • 4-Dimethylaminopyridine (DMAP): A small amount of DMAP can significantly accelerate the reaction. DMAP acts by forming a highly reactive N-acylpyridinium intermediate.[7]

Are there any potential side reactions I should be aware of besides hydrolysis of the acylating agent?
  • Di-acylation: This is generally not a concern for the N-acylation of a secondary amine.

  • Epimerization: If the piperidine ring has a stereocenter at the alpha position to the nitrogen, basic conditions could potentially lead to epimerization. Careful selection of a non-nucleophilic base and maintaining moderate reaction temperatures can mitigate this risk.[3]

  • Reaction with Solvent: Highly reactive acylating agents can react with nucleophilic solvents like alcohols. It is best to use inert aprotic solvents.[3]

Data & Protocols

Table 1: Common Reagents and Conditions for N-Acylation
Acylating AgentBase (equiv.)SolventTemperature (°C)Typical Reaction Time
Acetyl ChlorideTriethylamine (1.1)DCM0 to RT2-4 hours
Acetic AnhydridePyridine (1.2)DCMRT4-6 hours
Benzoyl Chloride10% aq. NaOH (2.0)DCM/H₂O0 to RT2-3 hours
Ethyl ChloroformateTriethylamine (1.1)DCM0 to RT4-6 hours[1]
Standard Experimental Protocol: N-Acetylation with Acetyl Chloride

Materials:

  • Ethyl piperidine-3-carboxylate (1.0 equiv.)

  • Triethylamine (1.1 equiv.)

  • Acetyl Chloride (1.05 equiv.)

  • Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl piperidine-3-carboxylate and triethylamine in DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add acetyl chloride dropwise to the stirred solution over 15-30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by flash column chromatography on silica gel.

Visualized Workflows

Decision Tree for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield or Incomplete Reaction q1 Is the acylating agent sufficiently reactive? start->q1 s1 Switch to a more reactive acylating agent (e.g., acyl chloride). q1->s1 No q2 Is the base appropriate and in sufficient quantity? q1->q2 Yes s2 Use at least 1.1 eq. of a suitable base (e.g., Et3N, DIPEA). q2->s2 No q3 Are reaction conditions (temp, time) optimal? q2->q3 Yes s3 Increase temperature or prolong reaction time. q3->s3 No q4 Is hydrolysis of the acylating agent an issue? q3->q4 Yes s4 Use anhydrous conditions or run at low temperature. q4->s4 Yes

Caption: Troubleshooting flowchart for low reaction yield.

General N-Acylation Workflow

nacylation_workflow setup Reaction Setup: Amine, Base, Solvent cooling Cooling to 0 °C setup->cooling addition Slow Addition of Acylating Agent cooling->addition reaction Reaction at RT addition->reaction workup Aqueous Workup: Acid & Base Wash reaction->workup purification Drying, Concentration, & Chromatography workup->purification product Pure N-Acylated Product purification->product

Caption: Standard workflow for N-acylation experiments.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Piperidine Acylation Reactions.
  • BenchChem. (n.d.). Managing Side Reactions in Piperidine Functionalization.
  • The Journal of Organic Chemistry. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
  • Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • BenchChem. (2024, January 5). Buy 1-acetyl-N-ethylpiperidine-3-carboxamide.
  • BenchChem. (n.d.). Troubleshooting guide for the acylation of ethylamine with benzoyl chloride derivatives.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Google Patents. (n.d.). CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.
  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis.
  • ACS Publications. (2004, December 21). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines.
  • ResearchGate. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate.
  • PMC. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols: N-acylation of 4-Anilinopiperidine with Ethyl Chloroformate.
  • Asian Journal of Chemistry. (2011). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives.
  • ResearchGate. (n.d.). N-Acylation Reactions of Amines.
  • Wiley Online Library. (n.d.). Sialic Acid 4‐N‐Piperazine and Piperidine Derivatives Bind with High Affinity to the P. mirabilis Sialic Acid Sodium Solute.
  • RSC Publishing. (2021, December 21). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous.
  • ResearchGate. (2025, August 6). Mild and Useful Method for N-Acylation of Amines.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • YouTube. (2021, April 20). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8.
  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction.
  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines.
  • RSC Publishing. (2018, January 22). Base-promoted amide synthesis from aliphatic amines and ynones as acylation agents through C–C bond cleavage.
  • Ambeed.com. (n.d.). Reactions of Piperidines.
  • ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines.
  • Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • ResearchGate. (n.d.). (PDF) N-Acylation in Combinatorial Chemistry.
  • ACG Publications. (2025, March 27). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases.
  • RSC Medicinal Chemistry. (2024, September 27). 4.
  • PubChem. (n.d.). CID 161290137 | C16H30N2O4.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines.
  • MDPI. (2025, June 10). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines.
  • LibreTexts. (n.d.). Acylation under weak base conditions.
  • LibreTexts. (2023, January 22). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism).
  • Amerigo Scientific. (n.d.). Ethyl N-Boc-piperidine-3-carboxylate (≥97.0% (GC).
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • Chemical Communications (RSC Publishing). (n.d.). Acid-catalyzed acylation reaction via C–C bond cleavage: a facile and mechanistically defined approach to synthesize 3-acylindoles.
  • Chem-Impex. (n.d.). Ethyl (S)-N-Boc-piperidine-3-carboxylate.
  • Organic Syntheses Procedure. (n.d.).

Sources

Technical Support Center: Crystallization of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for troubleshooting the crystallization of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven advice to overcome common challenges in obtaining high-purity crystalline material.

The crystallization of active pharmaceutical ingredients (APIs) and their intermediates is a critical purification step that significantly impacts the quality, stability, and efficacy of the final product.[1][2][3] Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate, with its polar nitrobenzoyl group and piperidine core, presents unique challenges and opportunities in developing a robust crystallization protocol. This guide offers a systematic approach to troubleshooting, grounded in the fundamental principles of crystal engineering.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Question 1: My compound is "oiling out" and not forming crystals. What's happening and how can I fix it?

Probable Causes:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens under conditions of very high supersaturation, where the solute's concentration is far above its solubility limit at a given temperature. The molecules aggregate in a disordered, liquid-like state because they lack the time or the appropriate molecular mobility to arrange themselves into an ordered crystal lattice.[4] This can be caused by:

  • Rapid Cooling: Cooling the solution too quickly can induce a state of high supersaturation, leading to liquid-liquid phase separation.[4]

  • Poor Solvent Choice: The chosen solvent may have a very high solvating power for the compound even at lower temperatures, or the compound's melting point might be lower than the boiling point of the solvent.[5]

  • Presence of Impurities: Impurities can interfere with the crystal nucleation and growth process, sometimes leading to the formation of an oil.

Solutions & Protocols:

  • Reduce the Rate of Cooling: Slow, controlled cooling is crucial. Allow the flask to cool to room temperature on the benchtop, insulated with a few paper towels, before transferring it to an ice bath or refrigerator.[6]

  • Re-evaluate Your Solvent System:

    • Add a small amount of additional solvent to the hot solution to slightly decrease the saturation level.[6]

    • Consider a mixed-solvent (binary) system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) at a slightly elevated temperature until the solution becomes faintly turbid. Then, add a drop or two of the good solvent to redissolve the oil and allow the mixture to cool slowly.[2]

  • Induce Crystallization Above the "Oiling Out" Temperature:

    • Seeding: Add a small seed crystal of the pure compound to the solution as it cools but before it reaches the temperature at which oiling out occurs. This provides a template for crystal growth.[2][7]

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solution interface. The microscopic scratches on the glass can provide nucleation sites.

Question 2: My crystallization yield is very low. What are the likely causes and how can I improve it?

Probable Causes:

A low yield indicates that a significant amount of your compound remains dissolved in the mother liquor after crystallization. Common reasons include:

  • Using Too Much Solvent: The most frequent cause is adding more solvent than the minimum required to dissolve the compound at high temperature.[6]

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration to remove insoluble impurities, the compound may have crystallized on the filter paper or in the funnel stem.

  • Incomplete Crystallization: The cooling time may have been insufficient, or the final temperature not low enough to maximize crystal formation.

Solutions & Protocols:

  • Optimize Solvent Volume:

    • Carefully determine the minimum amount of hot solvent needed to dissolve your compound. Add the solvent in small portions to the heated solid.[5]

    • If you suspect too much solvent was used, you can carefully evaporate a portion of it by gently heating the solution and then allowing it to cool again.[6]

  • Improve Hot Filtration Technique:

    • Preheat your filtration apparatus (funnel and receiving flask) to minimize heat loss.

    • Use a fluted filter paper for a faster filtration rate.

    • Keep the solution at or near its boiling point during the filtration process.

  • Maximize Crystal Recovery:

    • Allow sufficient time for crystallization to complete. This can range from a few hours to overnight.

    • Cool the solution in an ice bath for at least 30 minutes before filtration to decrease the compound's solubility in the mother liquor.

    • Wash the collected crystals with a minimal amount of ice-cold solvent to remove any adhering impurities without dissolving a significant amount of the product.[5]

Question 3: The crystallization happens almost instantly, resulting in a fine powder instead of well-defined crystals. Is this a problem?

Probable Causes:

Rapid precipitation, often called "crashing out," leads to the formation of a microcrystalline powder. While this may result in a high yield, the purity is often compromised because impurities get trapped in the rapidly forming solid.[4][6] This is typically caused by:

  • Excessive Supersaturation: The solution is too concentrated, or the temperature is dropped too abruptly.[6]

  • Shallow Solvent Pool: Using a flask that is too large for the volume of solvent results in a high surface area-to-volume ratio, leading to rapid cooling.[6]

Solutions & Protocols:

  • Slow Down the Crystallization Process:

    • Re-heat the solution and add a small excess of solvent (1-2 mL for every 100 mg of solid is a good starting point) to reduce the level of supersaturation upon cooling.[6]

    • Ensure a slow cooling rate by insulating the flask.

  • Use Appropriate Glassware:

    • Choose an Erlenmeyer flask that is appropriately sized for the volume of solvent you are using. The solvent should fill a significant portion of the flask's bottom.

    • Cover the flask with a watch glass during cooling to trap solvent vapors and maintain a more stable temperature gradient.[6]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate?

The ideal solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[3] Given the structure of your molecule (an ester with a polar nitroaromatic group), a systematic screening of solvents with varying polarities is recommended.

Table 1: Suggested Solvent Screening Protocol

SolventPolarity IndexExpected Solubility (Hot)Expected Solubility (Cold)Observations to Record
Non-Polar
Heptane/Hexane0.1LowVery LowLikely insoluble, good as an anti-solvent.
Toluene2.4ModerateLowMay work for slow evaporation.
Intermediate Polarity
Ethyl Acetate4.4HighLowA good candidate for single-solvent crystallization.
Isopropanol (IPA)3.9HighModerate-LowGood candidate for cooling crystallization.
Acetone5.1Very HighModerateMay require an anti-solvent or very low temperatures.
Polar Aprotic
Acetonitrile5.8HighModeratePotential for good crystal formation.
Polar Protic
Ethanol4.3HighModerateSimilar to IPA, may need cooling.
Methanol5.1Very HighHighLikely too good a solvent; consider for mixed-solvent systems.

Q2: How can I remove colored impurities from my product?

If your product has a yellow tint, it may be due to residual starting materials or side products.[8] Activated carbon (charcoal) can often be used to remove colored impurities.

Protocol:

  • Dissolve the impure compound in the minimum amount of hot solvent.

  • Add a very small amount of activated carbon (a micro-spatula tip is often sufficient). Using too much can lead to product loss through adsorption.[6]

  • Keep the solution hot for a few minutes while swirling.

  • Perform a hot filtration to remove the carbon.

  • Allow the clear, colorless filtrate to cool and crystallize.

Q3: What is the role of the nitrobenzoyl group in the crystallization process?

The 4-nitrobenzoyl group significantly influences the molecule's properties. The nitro group is strongly electron-withdrawing and contributes to a large dipole moment. This can lead to strong intermolecular interactions (dipole-dipole forces), which can promote the formation of a stable crystal lattice. Hydrogen bonding possibilities, though not as prominent as in some other structures, should also be considered, potentially involving the ester and nitro functionalities with protic solvents.[9]

Key Experimental Protocols

Protocol 1: Standard Cooling Crystallization
  • Place the crude Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate in an appropriately sized Erlenmeyer flask.

  • Add a boiling chip and cover the solid with a small amount of the chosen solvent (e.g., ethyl acetate).

  • Heat the mixture to a gentle boil on a hot plate, with stirring.

  • Continue to add small portions of the hot solvent until the solid just dissolves.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop insulated with paper towels.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Dissolve the compound in the minimum amount of a "good" solvent (e.g., acetone) at room temperature.

  • Slowly add a miscible "anti-solvent" (e.g., heptane or water) dropwise with continuous swirling.

  • Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).

  • Add a few drops of the "good" solvent to just redissolve the turbidity.

  • Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form over time. If not, refrigeration may be necessary.

  • Collect and dry the crystals as described in Protocol 1.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.

TroubleshootingWorkflow start Start Crystallization outcome Observe Outcome start->outcome no_crystals No Crystals / Oil outcome->no_crystals Issue? success Good Crystals outcome->success No Issue low_yield Low Yield no_crystals->low_yield No sol_oil1 Cool Slower no_crystals->sol_oil1 Yes powder Fine Powder low_yield->powder No sol_yield1 Reduce Solvent Volume low_yield->sol_yield1 Yes sol_powder1 Cool Slower powder->sol_powder1 Yes sol_oil2 Add More Solvent sol_oil1->sol_oil2 sol_oil3 Try Anti-Solvent sol_oil2->sol_oil3 sol_oil4 Seed Crystals sol_oil3->sol_oil4 sol_yield2 Increase Cooling Time/ Lower Temperature sol_yield1->sol_yield2 sol_yield3 Wash with Cold Solvent sol_yield2->sol_yield3 sol_powder2 Add Excess Solvent sol_powder1->sol_powder2 sol_powder3 Use Smaller Flask sol_powder2->sol_powder3

Caption: A decision tree for troubleshooting common crystallization issues.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • University of Rennes. (n.d.). Guide for crystallization. Retrieved from [Link]

  • University of Florida. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]

  • Staples, R. J. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), m13. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]

Sources

unexpected side reactions in the synthesis of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Context

You are likely synthesizing Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate via a Schotten-Baumann-type amide coupling between ethyl nipecotate (amine) and 4-nitrobenzoyl chloride (electrophile).

While this reaction appears standard, the specific electronic combination of a nitro-substituted aromatic ring and a piperidine-3-ethyl ester creates a unique profile of "unexpected" behaviors. This guide addresses the three most common support tickets we receive: spectral "ghost" impurities (rotamers), chemoselectivity failures (hydrolysis), and nucleophilic competition.

Core Reaction Scheme

The intended pathway involves the nucleophilic attack of the piperidine nitrogen on the acyl chloride carbonyl. However, competing pathways often degrade yield or confuse analysis.

ReactionPathways SM1 Ethyl Nipecotate (Amine) Target TARGET MOLECULE Ethyl 1-(4-nitrobenzoyl) piperidine-3-carboxylate SM1->Target Base, DCM, 0°C SM2 4-Nitrobenzoyl Chloride SM2->Target Base, DCM, 0°C Anhydride Side Product B: 4-Nitrobenzoic Anhydride SM2->Anhydride H2O (Trace) Rotamer Rotameric Species (Spectral Confusion) Target->Rotamer Restricted C-N Rotation Hydrolysis Side Product A: Carboxylic Acid (Ester Hydrolysis) Target->Hydrolysis Aqueous Base (pH > 10)

Figure 1: Reaction landscape showing the target pathway and primary deviation points.

Troubleshooting Modules

Issue 1: "My NMR shows a 50:50 mixture of two compounds, but LCMS shows one peak."

Diagnosis: Rotameric Isomerism (Not an Impurity)

This is the most frequent "false positive" failure reported. The amide bond connecting the piperidine ring to the nitrobenzene ring possesses significant double-bond character due to resonance. This restricts rotation around the C-N bond, creating distinct cis and trans conformers (rotamers) that relax slowly on the NMR timescale.

  • The Science: The electron-withdrawing nitro group (

    
    ) enhances the electrophilicity of the carbonyl, increasing the resonance contribution of the amide nitrogen lone pair. This raises the rotational energy barrier (
    
    
    
    ), often making the rotamers distinct at room temperature (
    
    
    ).
  • Verification Protocol:

    • Do not discard the batch.

    • Run a Variable Temperature (VT) NMR experiment. Heat the sample to

      
       in DMSO-
      
      
      
      .
    • Result: If the split peaks coalesce into single sharp singlets, they are rotamers. If they remain distinct, you have a true impurity.

Issue 2: "I see a mass shift of -28 Da (Acid) or +14 Da (Methyl Ester)."

Diagnosis: Unwanted Transesterification or Hydrolysis

The ethyl ester at the 3-position is chemically sensitive.

  • Scenario A (Hydrolysis): If you use aqueous NaOH/KOH (Schotten-Baumann conditions) and the pH exceeds 10, or if the reaction warms up, the ethyl ester hydrolyzes to the free acid.

    • Symptom:[1][2][3][4][5][6][7] Product is soluble in aqueous base (bicarbonate wash) and precipitates upon acidification.

  • Scenario B (Transesterification): If you quench or work up the reaction in Methanol (MeOH), the ethyl group can swap with a methyl group, especially if trace acid (HCl byproduct) or base is present.

    • Symptom:[2][3][4][5][6][7] LCMS shows M+14 mass shift relative to expected product (Methyl vs Ethyl).

Corrective Action:

  • Avoid: Methanol in workup. Use Ethanol or inert solvents (DCM/EtOAc).

  • Buffer: If using aqueous base, use saturated

    
     (mild) instead of NaOH (strong).
    
Issue 3: "The reaction turned deep red/black and yield is low."

Diagnosis: Meisenheimer Complex Formation (


 Side Reaction) 

Although rare with acid chlorides, the 4-nitro group strongly activates the aromatic ring. If you use a large excess of amine or a very strong base (like hydride or alkoxide) at high temperatures, the amine may attack the aromatic ring ortho to the nitro group or displace the chloride directly in a nucleophilic aromatic substitution, leading to colored degradation products.

Optimized Experimental Protocol

To minimize side reactions, follow this anhydrous protocol which avoids the hydrolysis pitfalls of aqueous Schotten-Baumann methods.

Reagents:

  • Ethyl nipecotate (

    
     equiv)
    
  • 4-Nitrobenzoyl chloride (

    
     equiv)
    
  • Triethylamine (TEA) or DIPEA (

    
     equiv)
    
  • Dichloromethane (DCM), Anhydrous

Step-by-Step Guide:

  • Preparation: Dissolve Ethyl nipecotate (

    
     equiv) and TEA (
    
    
    
    equiv) in anhydrous DCM (
    
    
    concentration relative to amine).
  • Cooling: Cool the solution to

    
     using an ice bath. Critical: Low temperature prevents 
    
    
    
    side reactions.[6]
  • Addition: Dissolve 4-Nitrobenzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Why? Slow addition prevents localized heating and high concentrations of acid chloride that promote anhydride formation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

  • Quench (The "Safe" Way):

    • Add saturated aqueous

      
       (slightly acidic) or water.
      
    • Avoid: Strong basic washes (NaOH) which hydrolyze the ester.

  • Workup: Extract with DCM. Wash organic layer with

    
     (to remove unreacted amine) followed by saturated 
    
    
    
    (to remove 4-nitrobenzoic acid byproduct).
  • Drying: Dry over

    
    , filter, and concentrate.
    

Data Reference: Impurity Profiling

ObservationProbable IdentityRoot CauseRemediation
Split NMR Peaks Rotamers (Conformers)Restricted Amide RotationRun VT-NMR (

); Report as rotameric mixture.
White Precipitate 4-Nitrobenzoic AcidHydrolysis of Acid ChlorideEnsure dry solvents; Use fresh Acid Chloride.
Mass -28 Da Free Carboxylic AcidHydrolysis of Ethyl EsterAvoid NaOH washes; Keep pH < 9.
Mass -14 Da Methyl EsterTransesterificationDo not use Methanol in workup.
Deep Red Color Meisenheimer ComplexRing attack (

)
Keep temp

; Avoid large amine excess.

Troubleshooting Logic Tree

Use this flow to diagnose your specific issue.

TroubleshootingTree Start Start Diagnosis CheckLCMS Check LCMS Purity Start->CheckLCMS SinglePeak Single Peak? CheckLCMS->SinglePeak CheckNMR Check 1H NMR SinglePeak->CheckNMR Yes MassCheck Check Mass Spectrum SinglePeak->MassCheck No (Multiple peaks or wrong mass) SplitSignals Split/Broad Signals? CheckNMR->SplitSignals VTNMR Run VT-NMR (50-60°C) SplitSignals->VTNMR Yes Coalesce Signals Coalesce? VTNMR->Coalesce RotamerOutcome Diagnosis: ROTAMERS (Proceed to Biology) Coalesce->RotamerOutcome Yes ImpurityOutcome Diagnosis: IMPURITY (Purify) Coalesce->ImpurityOutcome No MassMinus28 Mass = Expected - 28? MassCheck->MassMinus28 HydrolysisOutcome Issue: ESTER HYDROLYSIS (Check pH/Base) MassMinus28->HydrolysisOutcome Yes MassMinus14 Mass = Expected - 14? MassMinus28->MassMinus14 No TransEstOutcome Issue: METHYL ESTER (Remove MeOH) MassMinus14->TransEstOutcome Yes

Figure 2: Step-by-step diagnostic logic for synthesis validation.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for amide resonance and Schotten-Baumann mechanisms).

  • Tafazzoli, M., & Ghiasi, M. (2008). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. Journal of Molecular Structure, 873(1-3), 137-141. (Authoritative source on rotational barriers in N-benzoyl piperidines).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for Nucleophilic Aromatic Substitution activation by nitro groups).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for ester hydrolysis under basic conditions).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Ethyl nipecotate. (Precursor data and stability).

Sources

Technical Support Center: Analytical Method Development for Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Method Development Hub. Subject: Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate (E-4-NBPC) Role: Senior Application Scientist Status: Active Support[1]

Executive Summary & Molecule Profile

User Question: What are the critical physicochemical properties of this molecule that dictate my method development strategy?

Senior Scientist Response: You are dealing with a dual-functionalized piperidine derivative. Success relies on understanding three competing behaviors:

  • The Ester Moiety (Position 3): Susceptible to hydrolysis, generating the corresponding carboxylic acid (Impurity C).[1] This is your primary stability-indicating marker.[1]

  • The Nitrobenzoyl Amide: Generally stable, but provides the primary UV chromophore (λmax ~260-270 nm).[1] It neutralizes the basicity of the piperidine nitrogen, meaning this molecule behaves more like a neutral/weakly acidic compound than a typical basic amine.[1]

  • Chirality: Position 3 is a chiral center.[1] If you are developing a method for a specific enantiomer, you require a chiral stationary phase (CSP).[1] If this is for the racemate, an achiral C18 is sufficient.[1]

Critical Quality Attributes (CQAs):

  • Solubility: Low in pure water; high in Acetonitrile (ACN) and Methanol (MeOH).[1]

  • pKa: The amide is non-ionizable in the working pH range (2-8).[1] The potential impurities (free acids and free amines) are ionizable.[1]

Impurity Profiling & Fate Mapping

User Question: I see extra peaks. What are the likely impurities and where do they come from?

Senior Scientist Response: In my experience with nitrobenzoyl-piperidine chemistries, you must track three specific impurity classes. Use the table below to identify your "extra peaks."

Table 1: Common Impurity Profile
Impurity IDNameOriginRetention Behavior (RP-HPLC)
Imp-A 4-Nitrobenzoic AcidHydrolysis (Amide) / Starting MaterialEarly Eluter (Polar/Acidic).[1] Moves to void volume at high pH.[1]
Imp-B Ethyl piperidine-3-carboxylate (Ethyl Nipecotate)Hydrolysis (Amide) / Starting MaterialWeak/No UV Response (Lacks chromophore).[1] Requires low UV (205-210 nm) or CAD/ELSD.[1]
Imp-C 1-(4-nitrobenzoyl)piperidine-3-carboxylic acidHydrolysis (Ester)Mid-Eluter .[1] Elutes before the Main Peak.[1] Sensitive to pH.[1]
Imp-D 4-Nitrobenzoyl ChlorideReactive Starting MaterialUnstable .[1] Rapidly converts to Imp-A in aqueous mobile phases.[1]
Visual: Impurity Fate & Origin Map

ImpurityFate SM1 Ethyl Nipecotate (Starting Material) Main Ethyl 1-(4-nitrobenzoyl) piperidine-3-carboxylate (API) SM1->Main Acylation SM2 4-Nitrobenzoyl Chloride (Starting Material) SM2->Main Acylation ImpA Impurity A (4-Nitrobenzoic Acid) SM2->ImpA Hydrolysis (Water contact) Main->ImpA Amide Cleavage (Harsh conditions) ImpC Impurity C (Acid Hydrolysis Product) Main->ImpC Ester Hydrolysis (pH > 7 or Acidic heat)

Figure 1: Impurity Fate Map illustrating the origin of critical impurities from synthesis and degradation pathways.[1]

Method Development Strategy (Step-by-Step)

User Question: Can you provide a robust starting protocol? I need to separate the acid impurity (Imp-C) from the main peak.

Senior Scientist Response: Absolutely. The separation of the ester (Main) from its acid hydrolysis product (Imp-C) is pH-dependent.[1] You must suppress the ionization of the carboxylic acid to increase its retention and prevent it from co-eluting with the void volume or polar impurities.[1]

Recommended Protocol: Acidic Reverse Phase

1. Column Selection:

  • Primary Choice: C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm. (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1]

  • Why? The nitro group interacts well with the pi-systems in end-capped C18.[1]

  • Alternative: Phenyl-Hexyl.[1] Use this if you cannot separate Imp-A (aromatic acid) from Imp-C. The pi-pi interaction with the nitro group will alter selectivity.[1]

2. Mobile Phase (Gradient):

  • Mobile Phase A: 0.1% Phosphoric Acid or 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0 - 2.5).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Why Acidic? At pH 2.5, Impurity C (Carboxylic acid) is protonated (neutral), increasing its retention on the C18 column. If you run at neutral pH, Imp-C will deprotonate, become ionic, and elute in the void volume.[1]

3. Gradient Profile:

Time (min)% Mobile Phase A% Mobile Phase BComment
0.09010Initial hold for polar impurities (Imp-A)
5.09010Isocratic hold
20.02080Gradient to elute Main Peak
25.02080Wash
25.19010Re-equilibration
30.09010End

4. Detection:

  • Wavelength: 265 nm.[1]

  • Why? The 4-nitrobenzoyl moiety has a strong absorbance here.[1] Avoid 210 nm unless you are desperate to see the Ethyl Nipecotate (Imp-B), as solvent noise will be high.[1]

Troubleshooting Guide (Q&A)

User Question: My "Acid Impurity" (Imp-C) is splitting or tailing badly. Why?

Senior Scientist Response: This is a classic "Solvent Strength Mismatch" or "pH Mismatch."[1]

  • The Issue: Your sample diluent is likely 100% ACN or Methanol.[1] When you inject this strong solvent into a mobile phase that is 90% water (initial gradient), the analyte precipitates or "races" through the column head, causing peak distortion.

  • The Fix: Change your diluent to match the initial mobile phase.[1]

    • Protocol: Dissolve sample in 50:50 ACN:Water. If solubility is an issue, dissolve in minimal ACN (e.g., 1 mL) and dilute to volume with Water or Buffer.[1]

User Question: I am observing a degradation of the main peak over time in the autosampler.

Senior Scientist Response: You are seeing On-Column or In-Vial Hydrolysis .

  • Diagnosis: If the area of Imp-C increases while the Main Peak decreases over a 24-hour sequence.[1]

  • Root Cause: Ethyl esters are labile.[1] If your diluent is basic or even neutral water for long periods, hydrolysis occurs.[1]

  • The Fix:

    • Acidify your sample diluent (add 0.1% Formic acid).[1]

    • Lower the autosampler temperature to 5°C.

User Question: I cannot detect Impurity B (Ethyl Nipecotate).

Senior Scientist Response: Impurity B lacks the nitrobenzoyl chromophore.[1] It is UV-transparent above 210 nm.[1]

  • Solution 1 (LC-MS): This is the gold standard.[1] Use ESI+ mode.[1] Ethyl Nipecotate ionizes well (

    
     Da).[1]
    
  • Solution 2 (Derivatization): If you are limited to HPLC-UV, you cannot reliably quantify Imp-B at trace levels without derivatization (e.g., with FMOC-Cl) or using a Charged Aerosol Detector (CAD).[1]

Method Validation Logic (Self-Validating System)

User Question: How do I prove my method is specific?

Senior Scientist Response: You must perform a Forced Degradation Study . This proves your method can separate the API from its own breakdown products.[1]

Workflow: Specificity Confirmation

ValidationWorkflow Start Start Specificity Study AcidStress Acid Stress (0.1N HCl, 60°C, 2h) Start->AcidStress BaseStress Base Stress (0.1N NaOH, RT, 10 min) Start->BaseStress Oxidation Oxidation (3% H2O2) Start->Oxidation Analyze Analyze via HPLC-PDA AcidStress->Analyze BaseStress->Analyze Oxidation->Analyze Check1 Check Purity Angle < Purity Threshold? Analyze->Check1 Pass Method Validated Check1->Pass Yes Fail Adjust Gradient/Column Check1->Fail No

Figure 2: Forced Degradation Workflow to confirm method specificity.

Expected Results:

  • Base Stress: Rapid disappearance of Main Peak; rise of Imp-C (Acid).[1]

  • Acid Stress: Slower degradation; rise of Imp-C and potentially Imp-A.[1]

  • Mass Balance: The sum of assay + impurities should equal ~100% (95-105%).[1]

References

  • PubChem. (n.d.).[1] Ethyl 1-benzylpiperidine-4-carboxylate (Related Structure Analysis). National Library of Medicine.[1] Retrieved March 1, 2026, from [Link]

  • Agilent Technologies. (2021).[1] The Experts Guide to Pharmaceutical Impurity Analysis. Agilent.com.[1] Retrieved March 1, 2026, from [Link]

  • U.S. Food and Drug Administration (FDA). (2010).[1] Alcaftadine Ophthalmic Solution Review (Chemistry Review). FDA Access Data. Retrieved March 1, 2026, from [Link]

Sources

Technical Support Center: Purification of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of amide purification. The synthesis of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate via the amidation of ethyl piperidine-3-carboxylate with 4-nitrobenzoyl chloride is a robust reaction, but the high reactivity of acyl chlorides often leads to complex crude mixtures containing unreacted starting materials, hydrolyzed acid byproducts, and base salts ()[1].

This guide abandons generic advice in favor of field-proven, self-validating protocols. Below, you will find diagnostic FAQs, a causality-driven troubleshooting guide, and a step-by-step Standard Operating Procedure (SOP) to isolate your target amide with >98% purity.

I. Diagnostic FAQ: Identifying Impurities

Q1: My crude NMR shows a large singlet around 8.3-8.4 ppm. What is this, and how do I remove it? A: This signal typically corresponds to 4-nitrobenzoic acid , the hydrolysis product of unreacted 4-nitrobenzoyl chloride. Acyl chlorides are highly sensitive to ambient moisture and rapidly hydrolyze during an aqueous quench[1]. Causality: 4-nitrobenzoic acid has a pKa of ~3.4. It is highly soluble in organic solvents in its protonated state but becomes water-soluble as a sodium salt. Resolution: Perform a rigorous wash with saturated aqueous NaHCO₃ (pH ~8.3). The pH of the aqueous layer must remain >7 during phase separation to ensure complete deprotonation.

Q2: I see a multiplet around 2.5-3.0 ppm and a triplet around 1.0 ppm in my product. Why? A: These signals correspond to triethylamine (TEA) or its hydrochloride salt, which is used as the auxiliary base during amidation. Alternatively, it could be unreacted ethyl piperidine-3-carboxylate (the starting secondary amine). Causality: Amines will partition into the organic layer if the aqueous phase is neutral or basic. Resolution: Wash the organic layer with 1 M HCl. The low pH (~0) quantitatively protonates both TEA and the starting piperidine derivative, driving them into the aqueous phase as water-soluble ammonium salts[1].

Q3: My organic layer formed a stubborn emulsion during the NaHCO₃ wash. How do I break it? A: Emulsions in amidation workups are typically caused by the surfactant-like properties of the partially soluble amide or base salts. Resolution: Add solid NaCl or a saturated brine solution. According to the Hofmeister series, salting-out increases the ionic strength of the aqueous layer, decreasing the solubility of organic compounds and forcing phase separation ()[2]. If the emulsion persists, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts ()[3].

II. Standard Operating Procedure (SOP): Step-by-Step Purification

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation metric is met.

Phase 1: Acid/Base Liquid-Liquid Extraction

Objective: Sequentially remove unreacted amine, base salts, and hydrolyzed acid.

  • Dilution: Dilute the crude reaction mixture (typically in DCM or EtOAc) with an equal volume of the same solvent to prevent the product from precipitating during the workup.

  • Acid Wash (Amine Removal):

    • Transfer the mixture to a separatory funnel.

    • Add 1 M HCl (1 mL per mmol of theoretical product).

    • Shake vigorously and vent. Allow the phases to separate.

    • Validation: Check the pH of the aqueous layer using pH paper. It must be < 2 . If > 2, repeat the 1 M HCl wash.

  • Base Wash (Acid Removal):

    • Wash the organic layer with saturated aqueous NaHCO₃ (1 mL per mmol).

    • Caution: CO₂ gas will evolve rapidly as the 4-nitrobenzoic acid is neutralized. Vent frequently.

    • Validation: Check the pH of the aqueous layer. It must be > 7 . If acidic, repeat the NaHCO₃ wash until the aqueous phase remains basic.

  • Brine Wash (Desiccation & Emulsion Breaking):

    • Wash with saturated NaCl (brine) to remove residual water and break any micro-emulsions[2].

  • Drying & Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.

    • Validation: The Na₂SO₄ should be free-flowing, not clumpy. If it clumps entirely, add more until a portion remains free-flowing.

    • Filter and concentrate in vacuo (rotary evaporator) at 35 °C to yield the crude solid.

Phase 2: Recrystallization (For >98% Purity)

Objective: Remove trace organic impurities and color bodies.

  • Dissolution: Suspend the crude solid in a minimal amount of boiling ethyl acetate (EtOAc).

  • Anti-solvent Addition: Slowly add hexanes dropwise until the solution becomes slightly cloudy.

  • Cooling: Allow the flask to cool to room temperature undisturbed, then transfer to an ice bath (0 °C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals via vacuum filtration (Büchner funnel) and wash with cold hexanes.

III. Experimental Workflow Diagram

G Crude Crude Reaction Mixture (in DCM or EtOAc) AcidWash 1M HCl Wash Removes Amines & Base Salts Crude->AcidWash BaseWash Sat. NaHCO3 Wash Removes 4-Nitrobenzoic Acid AcidWash->BaseWash BrineWash Brine Wash & Phase Separation Breaks Emulsions BaseWash->BrineWash Drying Dry over Na2SO4 & Filter BrineWash->Drying Conc Concentrate in Vacuo Drying->Conc Pure Ethyl 1-(4-nitrobenzoyl) piperidine-3-carboxylate Conc->Pure

Caption: Workflow for the liquid-liquid extraction and purification of the target amide.

IV. Data & Metrics: Impurity Partitioning

The following table summarizes the quantitative partitioning of common impurities during the standard workup, allowing researchers to predict the efficacy of each step based on fundamental chemical properties.

Impurity / ComponentpKa (Relevant Group)Removal StepPhase PartitioningRationale
Ethyl piperidine-3-carboxylate ~9.5 (Secondary Amine)1 M HCl WashAqueous (as HCl salt)Protonation of the amine creates a highly water-soluble ammonium cation.
Triethylamine (TEA) ~10.7 (Tertiary Amine)1 M HCl WashAqueous (as HCl salt)Protonation forms triethylammonium chloride, which is insoluble in DCM/EtOAc.
4-Nitrobenzoic Acid ~3.4 (Carboxylic Acid)Sat. NaHCO₃ WashAqueous (as Na⁺ salt)Deprotonation forms sodium 4-nitrobenzoate. CO₂ evolution drives the reaction forward.
Water / Trace Salts N/ABrine Wash & Na₂SO₄Solid / AqueousHigh ionic strength of brine forces water out of the organic layer (salting-out).
Trace color bodies N/ARecrystallizationMother Liquor (Org)Impurities remain soluble in the EtOAc/Hexanes mixture at 0 °C while the product crystallizes.

References

  • Title: General Principles and Strategies for Salting-Out Informed by the Hofmeister Series Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Workup Tricks: Reagents Source: Not Voodoo X (University of Rochester) URL: [Link]

Sources

impact of reagent quality on Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Category: Organic Synthesis / Peptide Coupling / Reagent Quality Control
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction

Welcome to the technical support hub for the acylation of Ethyl nipecotate with 4-Nitrobenzoyl chloride . While this reaction follows a standard nucleophilic acyl substitution mechanism (Schotten-Baumann type), the presence of two competing hydrolysable groups—the acid chloride electrophile and the ethyl ester on the piperidine ring—creates a narrow window for optimal yield.[1]

This guide moves beyond basic textbook procedures to address the Critical Quality Attributes (CQAs) of your reagents that directly dictate experimental success.

Module 1: Reagent Quality Impact Analysis

The "Invisible" Variables Causing Batch Failure

Before initiating synthesis, verify your reagents against these failure modes. 80% of reported low yields stem from Reagent 1 degradation.

Reagent 1: 4-Nitrobenzoyl Chloride[1][2]
  • Role: Electrophile

  • Critical Spec: Purity >98%; Thionyl Chloride <0.1%

  • Visual Check: Must be bright yellow crystals . If the solid is crusty, white-streaked, or smells sharply of HCl , it has hydrolyzed.[1]

DefectChemical ConsequenceSymptom in Reaction
Hydrolysis (4-Nitrobenzoic acid) The acid is unreactive toward the amine under standard conditions.[1] It consumes base (TEA/DIPEA), potentially protonating the amine and stalling the reaction.Low Yield. Reaction mixture becomes thick/slurry due to insoluble amine salts.
Residual Thionyl Chloride

reacts with the amine to form sulfinamides or dark tars.
Darkening/Tarring. Product has a sulfurous odor; difficult purification.
Reagent 2: Ethyl Nipecotate (Ethyl piperidine-3-carboxylate)[1][3]
  • Role: Nucleophile[2]

  • Critical Spec: Water content <0.5% (KF); Free Acid <1.0%

  • Visual Check: Clear, colorless to pale yellow liquid.[3]

DefectChemical ConsequenceSymptom in Reaction
Free Acid (Nipecotic Acid) Zwitterionic character makes it insoluble in DCM/THF.[1] It will not react and complicates workup.Precipitation. White solids persist even after base addition.
Water Contamination Water acts as a competing nucleophile, hydrolyzing the acid chloride (

depending on pH).
Exotherm/Stoichiometry Drift. Acid chloride is consumed; amine remains unreacted.

Module 2: The Logic of Impurity Formation

Understanding the Pathways to Failure[1]

The following diagram illustrates how reagent quality and water content divert the reaction from the Product Pathway (Green) to the Impurity Pathway (Red).[1]

ReactionLogic cluster_0 Critical Control Point NBC 4-Nitrobenzoyl Chloride Intermediate Tetrahedral Intermediate NBC->Intermediate + Amine Impurity1 4-Nitrobenzoic Acid NBC->Impurity1 + Water (Fast) Amine Ethyl Nipecotate Amine->Intermediate Water H2O (Impurity) Product Target Amide (Ethyl 1-(4-nitrobenzoyl) piperidine-3-carboxylate) Intermediate->Product - HCl (Base scavenged) Impurity2 Nipecotic Acid (Hydrolyzed Ester) Product->Impurity2 Prolonged Aqueous Base Exposure

Figure 1: Reaction pathway logic. Note that water competes directly with the amine for the acid chloride, while aggressive workup conditions can hydrolyze the ester moiety of the product.[1]

Module 3: Troubleshooting Guide

Diagnostic-Based Solutions

Issue 1: "My crude product is a sticky gum that won't crystallize."
  • Diagnosis: Residual solvent or Amine/Acid impurities. The target molecule is an ester-amide, which can be amorphous if impure.[1]

  • Root Cause: Incomplete removal of triethylamine hydrochloride salts or excess ethyl nipecotate .

  • Resolution:

    • Dissolve crude in EtOAc.

    • Wash with cold 0.5M HCl (removes unreacted amine).

    • Wash with saturated

      
        (removes 4-nitrobenzoic acid).
      
    • Dry over

      
       and evaporate.
      
    • Pro Tip: Triturate the gum with cold hexanes or diethyl ether to induce solidification.

Issue 2: "Yield is consistently <50%."
  • Diagnosis: Stoichiometry failure.

  • Root Cause: Your acid chloride is partially hydrolyzed (see Module 1). You effectively added 0.8 equivalents of electrophile instead of 1.1.

  • Resolution:

    • Titrate or Recrystallize your 4-nitrobenzoyl chloride (from

      
       or Hexanes) before use.
      
    • Increase Acid Chloride loading to 1.2 - 1.3 equivalents .

Issue 3: "NMR shows a split in the ethyl ester signals."
  • Diagnosis: Rotamers.

  • Root Cause: This is NOT an impurity. Amide bonds have restricted rotation. The piperidine ring adopts different conformations relative to the nitrobenzoyl group.

  • Resolution: Run High-Temperature NMR (e.g., at 50°C in DMSO-

    
    ). If the peaks coalesce, it is rotameric. If they remain distinct, check for regioisomers  (impurities in the starting piperidine).
    

Module 4: Validated Standard Operating Procedure (SOP)

The "Gold Standard" Anhydrous Protocol

Objective: Synthesis of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate minimizing hydrolysis risks.

Reagents Table
ReagentEquiv.RoleHandling Note
Ethyl Nipecotate1.0SMDispense via syringe
4-Nitrobenzoyl Chloride1.1SMWeigh quickly; protect from air
Triethylamine (TEA)2.0BaseDry over KOH if possible
Dichloromethane (DCM)N/ASolventAnhydrous (max 0.05%

)
Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask under

    
     or Ar atmosphere.
    
  • Solubilization: Add Ethyl Nipecotate (1.0 eq) and TEA (2.0 eq) to anhydrous DCM (0.2 M concentration) . Cool to 0°C (Ice bath).

  • Addition: Dissolve 4-Nitrobenzoyl Chloride (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Why? Controls exotherm and prevents local concentration hotspots that favor side reactions.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • IPC (In-Process Control):[1] Check TLC (30% EtOAc/Hexane). Amine spot (baseline/low Rf) should disappear.

  • Quench & Workup:

    • Add water to quench.[4]

    • Separate organic layer.[2]

    • Wash 1: Cold 1M HCl (removes TEA and unreacted Nipecotate).

    • Wash 2: Sat.

      
       (removes 4-nitrobenzoic acid).
      
    • Wash 3: Brine.[2]

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    

Workflow Start Start: Dry Glassware (N2 Atmosphere) Mix Dissolve Amine + TEA in DCM (0°C) Start->Mix Add Dropwise Addition of Acid Chloride Mix->Add React Stir at RT (2-4 hrs) Add->React IPC IPC: TLC Check (Amine Consumed?) React->IPC IPC->Add No (Add 0.1 eq Acid Cl) Quench Quench with Water IPC->Quench Yes WashAcid Wash: Cold 1M HCl (Removes Amine/Base) Quench->WashAcid WashBase Wash: Sat. NaHCO3 (Removes Acid Impurity) WashAcid->WashBase Dry Dry & Concentrate WashBase->Dry

Figure 2: Operational workflow for anhydrous synthesis.[1]

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Schotten-Baumann conditions (NaOH/Water/DCM) instead of anhydrous DCM? A: Yes, but with caution. The ethyl ester on the nipecotate is susceptible to base-catalyzed hydrolysis (saponification) if the pH is too high (>10) or the reaction runs too long.[1] If you must use aqueous conditions, use a weaker base like


 or 

and keep the reaction cold (0°C).

Q: Why is my product yellow? A: The nitro group imparts a pale yellow color. However, a deep yellow or orange color often indicates the presence of 4-nitrobenzoic acid or conjugated impurities.[1] A bicarbonate wash usually fixes this.

Q: Can I use 4-nitrobenzoic acid + EDC/HOBt instead of the acid chloride? A: Absolutely. This avoids the moisture sensitivity of the acid chloride.[5] However, the urea byproduct from EDC can be difficult to remove from this specific oily product. If you choose coupling agents, HATU is recommended for cleaner conversion, followed by an acid wash.

References

  • BenchChem. Technical Support Center: Reactions of 4-Nitrobenzoyl Chloride with Tertiary Amines. (Accessed 2024).[6] Link

  • Organic Syntheses. p-Nitrobenzoyl Chloride. Coll. Vol. 1, p.394 (1941); Vol. 3, p.75 (1923). (Classic reference for acid chloride stability). Link

  • Sigma-Aldrich. Ethyl Nipecotate Specification Sheet & Applications.[7] (Accessed 2024).[6] Link[7]

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: p-Nitrobenzoyl Chloride Reactivity Profile.Link

  • Byju's. Schotten Baumann Reaction Mechanism and Conditions.Link

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, prized for its favorable pharmacokinetic properties and its adaptability in engaging a wide array of biological targets.[1] This guide offers an in-depth comparative analysis of the biological activities of ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate and its structural analogs. By examining the subtle yet impactful modifications to this core structure, we aim to provide a valuable resource for researchers engaged in the design and development of novel therapeutics.

Our exploration will delve into various biological activities, including enzyme inhibition, receptor binding, and antimicrobial effects. We will present a synthesis of experimental data, elucidate structure-activity relationships (SAR), and provide detailed protocols for key assays, offering a comprehensive toolkit for advancing research in this promising chemical space.

The Core Moiety: Understanding the 1-Benzoylpiperidine Scaffold

The 1-benzoylpiperidine fragment is a privileged structure in drug discovery, appearing in numerous bioactive small molecules with diverse therapeutic applications, from anticancer to neuroprotective agents.[2] Its metabolic stability and its role as a potential bioisostere of the piperazine ring make it a versatile and reliable chemical frame for medicinal chemists.[2] The introduction of a 4-nitrobenzoyl group, as seen in the title compound, can significantly influence the electronic properties and binding interactions of the molecule, often enhancing or conferring specific biological activities.

Comparative Analysis of Biological Activities

The true potential of the ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate scaffold is revealed through the study of its analogs. By systematically modifying different parts of the molecule—the benzoyl ring, the piperidine ring, and the ester group—researchers have unearthed a wide spectrum of biological activities.

Enzyme Inhibition: A Prominent Target

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing Alzheimer's disease.[1][3] Piperidine derivatives have been extensively investigated as cholinesterase inhibitors.[1][3][4]

A study on α,β-unsaturated carbonyl based piperidinone derivatives revealed that the introduction of a nitro group on the benzylidene ring can significantly enhance AChE inhibitory activity. For instance, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one emerged as a potent AChE inhibitor with an IC50 value of 12.55 µM.[3] This highlights the potential of the 4-nitrobenzoyl moiety in our lead compound for similar activity.

CompoundTarget EnzymeIC50 (µM)Reference
1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-oneAChE12.55[3]
1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-oneBuChE17.28[3]
DonepezilAChE0.00213[1]

Table 1: Comparative Inhibitory Activities of Selected Piperidine Derivatives against Cholinesterases.

Beyond cholinesterases, piperidine-based structures have shown inhibitory activity against a range of other enzymes:

  • Tyrosinase: Benzoyl and cinnamoyl piperidine amides have been reported as tyrosinase inhibitors, with potential applications in treating hyperpigmentation disorders.[5][6]

  • Dihydrofolate Reductase (DHFR): Piperidine-based thiosemicarbazones have been identified as inhibitors of DHFR, a crucial enzyme in folate metabolism and a target for anticancer and antimicrobial drugs.[7]

  • Cathepsin K: Piperidine-3-carboxamide derivatives have been synthesized and evaluated as potent inhibitors of cathepsin K, an enzyme involved in bone resorption and a target for osteoporosis treatment.[8][9]

The diverse enzymatic inhibitory profile of piperidine analogs underscores the versatility of this scaffold. The presence of the ethyl carboxylate group at the 3-position of the piperidine ring in our lead compound offers a key point of interaction or modification for targeting specific enzyme active sites.

Receptor Binding and CNS Activity

The 1-aralkyl-4-benzylpiperidine scaffold has been extensively studied for its affinity to sigma (σ) receptors, which are implicated in various central nervous system (CNS) disorders. Many of these compounds exhibit high affinity in the nanomolar range for both σ1 and σ2 receptor subtypes.[10] The nature of the aralkyl group significantly influences this affinity. While direct data on our lead compound is scarce, the underlying piperidine framework suggests potential for CNS activity.

Antimicrobial and Anticancer Potential

The 4-nitrobenzoyl moiety is a known pharmacophore in compounds with antimicrobial activity.[11][12][13][14] Studies on 4-nitrobenzoates and 4-nitro-benzamides have demonstrated their potential as antimicrobial and disinfectant agents.[11][13][14] This suggests that ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate could possess similar properties.

Furthermore, various piperidine derivatives have been investigated for their antitumor activities.[15] For instance, piperine, which contains a piperidine nucleus, and its derivatives have shown promising results against cancer cell lines.[15][16] The antiproliferative effects of some piperidine-containing compounds have been demonstrated in human leukemia cells.[17]

Experimental Protocols

To facilitate further research and comparative studies, we provide a detailed protocol for a key assay in this field.

Determination of Cholinesterase Inhibitory Activity using Ellman's Method

This widely used spectrophotometric method is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be quantified.[1]

Materials and Reagents:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (piperidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the enzyme, substrate, and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the reference inhibitor.

  • Assay in 96-Well Plate:

    • To each well, add phosphate buffer, enzyme solution, DTNB solution, and the test compound solution.

    • Incubate the plate at a controlled temperature.

    • Initiate the reaction by adding the substrate solution to all wells.

  • Measurement:

    • Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of enzyme inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Ellman_Method_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Stock Solutions (Enzyme, Substrate, DTNB, Inhibitors) Plate Add Reagents to 96-Well Plate (Buffer, Enzyme, DTNB, Inhibitor) Reagents->Plate Dispense Incubate Incubate Plate->Incubate Add_Substrate Add Substrate (ATCI/BTCI) Incubate->Add_Substrate Measure Measure Absorbance (412 nm) Add_Substrate->Measure Initiates Reaction Calculate Calculate Inhibition (%) Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for determining cholinesterase inhibitory activity using Ellman's method.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1-benzoylpiperidine derivatives is intricately linked to their structural features. Key SAR observations from various studies include:

  • Substitution on the Benzoyl Ring: The position and nature of substituents on the benzoyl ring are critical. The presence of a nitro group, particularly at the para-position, has been shown to enhance activity in some cases, as seen in cholinesterase inhibitors.[3]

  • The Piperidine Ring: The piperidine ring itself is crucial for activity, often providing a key scaffold for interaction with biological targets.[16] Modifications to the piperidine ring, such as substitution, can modulate potency and selectivity.

  • The Linker between the Rings: The nature of the connection between the benzoyl and piperidine moieties (e.g., an amide) influences the molecule's conformation and binding capabilities.

SAR_Diagram cluster_molecule Structure-Activity Relationship of 1-Benzoylpiperidine Analogs Core Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate Benzoyl_Ring Benzoyl Ring - Substitution pattern (ortho, meta, para) - Electronic effects (e.g., nitro group) Core->Benzoyl_Ring Modifications Impact Activity Piperidine_Ring Piperidine Ring - Substitution at position 3 (e.g., carboxylate) - Conformation Core->Piperidine_Ring Modifications Impact Activity Linker Amide Linker - Rigidity and orientation Core->Linker Modifications Impact Activity

Caption: Key structural features influencing the biological activity of 1-benzoylpiperidine analogs.

Conclusion and Future Directions

Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate and its analogs represent a rich chemical space with significant therapeutic potential. While direct experimental data on the title compound is limited, the extensive research on related piperidine derivatives provides a strong foundation for future investigations. The insights gathered from studies on enzyme inhibition, receptor binding, and antimicrobial activities highlight the versatility of this scaffold.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of analogs based on the ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate core. This will enable a more precise understanding of the structure-activity relationships and facilitate the development of potent and selective agents for a variety of therapeutic targets. The detailed experimental protocols and SAR insights provided in this guide offer a roadmap for these future endeavors.

References

  • Benchchem. Efficacy of 1-(Piperidin-2-ylmethyl)
  • MDPI.
  • ACS Publications. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega.
  • PMC. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors.
  • ResearchGate. (PDF)
  • PMC.
  • Encyclopedia.pub.
  • ACG Publications.
  • Journal of Medicinal Chemistry - ACS Publications.
  • PMC. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.
  • World Journal of Biology Pharmacy and Health Sciences.
  • ResearchGate. Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.
  • Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
  • PubMed.
  • ACS Omega. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors.
  • PubMed. Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)

Sources

A Comparative Guide to the Synthesis of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug discovery and development, the efficient and reliable synthesis of key chemical intermediates is paramount. Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics. This guide provides an in-depth, objective comparison of two prominent synthetic methodologies for its preparation: the classical Schotten-Baumann reaction and the modern peptide coupling approach. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip scientists with the knowledge to select the most suitable method for their specific research needs.

Introduction to Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate, a derivative of ethyl nipecotate, incorporates a 4-nitrobenzoyl group on the piperidine nitrogen. This functionalization can serve multiple purposes in drug design, including acting as a key pharmacophore, a reactive handle for further chemical modification, or a means to modulate the physicochemical properties of a lead compound. The piperidine scaffold itself is a prevalent motif in numerous approved drugs, highlighting the importance of efficient methods for its derivatization.

This guide will dissect two distinct synthetic pathways to this target molecule, offering a comprehensive analysis of their respective strengths and weaknesses.

Method 1: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a well-established and widely used method for the acylation of amines and alcohols.[1][2] It typically involves the reaction of an acyl chloride with an amine in the presence of an aqueous base.[2] This method is valued for its simplicity, scalability, and often high yields.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The amine (ethyl piperidine-3-carboxylate) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride (4-nitrobenzoyl chloride). The basic conditions serve to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]

Schotten-Baumann Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products amine Ethyl piperidine-3-carboxylate nucleophilic_attack Nucleophilic attack of amine on acyl chloride amine->nucleophilic_attack acyl_chloride 4-Nitrobenzoyl chloride acyl_chloride->nucleophilic_attack base Aqueous Base (e.g., NaOH) elimination Elimination of chloride and deprotonation by base base->elimination tetrahedral_intermediate Formation of tetrahedral intermediate nucleophilic_attack->tetrahedral_intermediate tetrahedral_intermediate->elimination product Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate elimination->product salt NaCl elimination->salt water H₂O elimination->water

Caption: Mechanism of the Schotten-Baumann Reaction.

Experimental Protocol

The following is a representative protocol for the synthesis of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate via the Schotten-Baumann reaction.

Materials:

  • Ethyl piperidine-3-carboxylate (1.0 eq)

  • 4-Nitrobenzoyl chloride (1.05 eq)

  • Sodium hydroxide (NaOH) (2.5 eq)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve ethyl piperidine-3-carboxylate in dichloromethane.

  • In a separate beaker, prepare a solution of sodium hydroxide in water.

  • Add the aqueous NaOH solution to the flask containing the ethyl piperidine-3-carboxylate solution and cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Dissolve 4-nitrobenzoyl chloride in a minimal amount of dichloromethane and add it dropwise to the cooled, stirring reaction mixture over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate.

Advantages and Disadvantages

Advantages:

  • High Yield: This method often provides high yields of the desired product.

  • Scalability: The reaction is readily scalable for the production of larger quantities.

  • Cost-Effective: The reagents are generally inexpensive and readily available.

  • Simple Procedure: The experimental setup and work-up are straightforward.

Disadvantages:

  • Harsh Conditions: The use of a strong base may not be suitable for substrates with base-labile functional groups.

  • Acyl Chloride Reactivity: 4-Nitrobenzoyl chloride is highly reactive and sensitive to moisture, requiring careful handling.

  • Potential for Side Reactions: Over-acylation or hydrolysis of the acyl chloride can occur if the reaction conditions are not carefully controlled.

Method 2: Peptide Coupling Reaction

An alternative and often milder approach to amide bond formation is the use of peptide coupling agents. This method involves the activation of a carboxylic acid (4-nitrobenzoic acid) in situ, followed by reaction with the amine (ethyl piperidine-3-carboxylate). Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[3][4]

Reaction Mechanism

The reaction begins with the activation of the carboxylic acid by the coupling agent (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. The addition of HOBt can intercept the O-acylisourea intermediate to form an activated HOBt ester, which is less prone to side reactions and racemization before reacting with the amine.[3]

Peptide Coupling Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products acid 4-Nitrobenzoic Acid activation Activation of carboxylic acid with EDC acid->activation amine Ethyl piperidine-3-carboxylate coupling Nucleophilic attack by amine amine->coupling edc EDC edc->activation hobt HOBt hobt_ester Formation of HOBt active ester hobt->hobt_ester o_acylisourea O-acylisourea intermediate activation->o_acylisourea o_acylisourea->hobt_ester hobt_ester->coupling product Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate coupling->product urea_byproduct EDC-urea byproduct coupling->urea_byproduct Comparison_Workflow Topic Synthesis of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate Method1 Method 1: Schotten-Baumann Topic->Method1 Method2 Method 2: Peptide Coupling Topic->Method2 Comparison Head-to-Head Comparison Method1->Comparison Method2->Comparison Conclusion Conclusion & Recommendations Comparison->Conclusion

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deconstructing a Privileged Scaffold for Targeted Drug Design

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility allows for precise three-dimensional orientation of substituents, enabling tailored interactions with biological targets. The compound at the heart of our discussion, Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate, combines this versatile heterocycle with two other key pharmacophoric elements: an N-benzoyl group and an ethyl carboxylate moiety at the 3-position (a derivative of nipecotic acid).

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for this class of molecules. We will dissect the compound into its constituent parts, examining how modifications to the N-benzoyl ring, the piperidine core, and the C-3 ester can profoundly influence biological activity. By drawing comparisons with experimentally validated analogs from the literature, we will build a predictive SAR model to guide the rational design of novel, potent, and selective therapeutic agents.

Part 1: The N-Benzoyl Moiety - A Modulator of Potency and Selectivity

The N-acylation of piperidines is a common strategy to introduce diverse functionalities and modulate pharmacological profiles. The benzoyl group, in particular, offers a rigid aromatic platform for establishing crucial interactions with target proteins, such as hydrogen bonds via its carbonyl group and hydrophobic interactions.[3]

The Influence of Phenyl Ring Substitution

The substitution pattern on the benzoyl ring is a critical determinant of activity. Studies on various N-benzoylpiperidine derivatives have shown that both the electronic nature and the position of substituents can drastically alter potency.

  • Electron-Withdrawing Groups (EWGs): The 4-nitro group in our core molecule is a strong electron-withdrawing group. In many scaffolds, EWGs can enhance potency. For instance, in a series of piperidine-3-carboxamide derivatives developed as Cathepsin K inhibitors, compounds with electron-withdrawing groups on a related sulfonylpiperidine ring, such as a 4-chloro substituent, demonstrated higher potency than those with electron-donating groups.[4] This effect is often attributed to the modulation of the amide bond's character or the creation of favorable electrostatic interactions within the target's active site. However, the influence of a nitro group can be complex; while it enhanced antioxidant activity in one series of piperidine derivatives, it can also introduce potential toxicity concerns that must be carefully evaluated.[5]

  • Positional Isomerism: The position of the substituent is paramount. In the aforementioned Cathepsin K inhibitors, a 4-chloro substitution was found to be more favorable for activity than 2-chloro or 3-chloro substitutions.[4] Similarly, for N-arylpiperidine-3-carboxamide derivatives with antimelanoma activity, the presence and position of electronegative atoms like fluorine were critical, with many regioisomers showing a significant loss of activity.[6] This highlights the necessity of precise positioning to engage with specific residues in a binding pocket.

Comparative Analysis: Benzoylpiperidines vs. Alternatives

The replacement of the benzoylpiperidine moiety with other N-acyl groups or different heterocyclic cores can lead to significant shifts in activity. For example, in a study of tyrosinase inhibitors, N-benzoylpiperidines were found to be among the most potent compounds in the series, outperforming several N-cinnamoyl and piperazine analogs.[7] This underscores the privileged nature of the benzoylpiperidine fragment for certain targets.

Part 2: The Piperidine-3-Carboxylate Core - Tuning Physicochemical Properties and Target Engagement

The piperidine ring is not merely a passive scaffold; its substitution pattern dictates the molecule's overall shape, basicity, and physicochemical properties, which are crucial for pharmacokinetics and pharmacodynamics.

The Significance of C-3 Substitution: The Nipecotic Acid Heritage

Our core molecule features an ethyl carboxylate at the 3-position, making it a derivative of ethyl nipecotate (ethyl piperidine-3-carboxylate).[8] Nipecotic acid itself is a known GABA reuptake inhibitor, and its derivatives have been extensively explored for neurological applications.[8][9] The position and nature of the substituent at C-3 are critical for modulating properties like blood-brain barrier permeability and target affinity.[10]

  • Stereochemistry: The C-3 position is a chiral center. The stereochemistry (R or S) of this substituent can be crucial for biological activity. For many piperidine-based drugs, a specific enantiomer is responsible for the desired therapeutic effect, as it provides the correct orientation for binding. For example, the synthesis of a specific immunopotentiator required the (S)-enantiomer of ethyl nipecotate.[11][12]

  • The Ethyl Carboxylate Group: The ester at C-3 has several key functions:

    • Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, forming a key interaction point with the biological target.

    • Lipophilicity and Permeability: The ethyl group increases the molecule's lipophilicity compared to the free carboxylic acid (nipecotic acid), which can influence membrane permeability and oral bioavailability.

    • Metabolic Handle: Esters can be susceptible to hydrolysis by esterases in the body, which can be a metabolic liability or a deliberate design feature for creating a prodrug that releases the active carboxylic acid in vivo.

Comparative Data on Piperidine-3-Carboxylate Derivatives

The versatility of the ethyl nipecotate scaffold is evident from its use in synthesizing a wide range of bioactive compounds. By amidating the piperidine nitrogen with various carboxylic acids, researchers have developed potent agents against neurodegeneration with significant antioxidant properties.[8] This highlights that the core activity can be dramatically shifted by modifications at the N-1 position while retaining the C-3 ester.

Compound Class Modification Observed Biological Activity Reference
Piperidine-3-carboxamidesVaried N-sulfonyl group and C-3 amideCathepsin K Inhibition (Anti-osteoporosis)[4]
N-Arylpiperidine-3-carboxamidesVaried N-aryl groupAntimelanoma (Senescence-like phenotype)[6]
Ethyl Nipecotate AmidesVaried N-acyl group (from antioxidant acids)Antioxidant, Neuroprotection[8]
N-Acyl Ethyl NipecotateN-(2-thiopheneacetyl)Immunopotentiator[11][12]

Visualization of Key Structural Features and SAR Logic

To better understand the modular nature of this scaffold, we can visualize its components and the logic behind SAR exploration.

SAR_Scaffold cluster_Molecule Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate cluster_SAR Key Regions for SAR Analysis cluster_Modifications Potential Modifications mol Core Scaffold N_Benzoyl N-Benzoyl Moiety Piperidine Piperidine Core C3_Ester C-3 Ethyl Ester R1 Vary R1: - Position (o, m, p) - Electronics (EWG/EDG) N_Benzoyl->R1 Influences: - Potency - Selectivity Piperidine_Mod Piperidine Ring: - Conformation - Other Substituents Piperidine->Piperidine_Mod Influences: - 3D Shape - Basicity R2 Vary R2: - Stereochemistry (R/S) - Ester Chain Length - Bioisosteres (amide, etc.) C3_Ester->R2 Influences: - PK Properties - H-Bonding

Caption: Key regions of the core scaffold for SAR exploration.

Experimental Protocols

To enable comparative studies and the synthesis of novel derivatives, standardized protocols are essential. The following represent robust, field-proven methodologies for synthesis and preliminary biological screening.

General Synthesis of N-Benzoylpiperidine-3-carboxylate Derivatives (Schotten-Baumann Conditions)

This protocol describes a reliable method for acylating the piperidine nitrogen.

  • Dissolution: Dissolve ethyl piperidine-3-carboxylate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M).

  • Base Addition: Add an aqueous solution of sodium bicarbonate (2.0-3.0 eq) or another suitable base (e.g., triethylamine in an organic solvent) to the reaction mixture. Cool the mixture to 0 °C in an ice bath.

  • Acylation: Add the desired substituted benzoyl chloride (e.g., 4-nitrobenzoyl chloride) (1.1 eq) dropwise to the stirred biphasic mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Synthesis_Workflow start Start: Ethyl Piperidine-3-Carboxylate + 4-Nitrobenzoyl Chloride reaction Schotten-Baumann Reaction (DCM/H2O, NaHCO3) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Flash Column Chromatography workup->purification characterization Structural Confirmation (NMR, HRMS) purification->characterization end Pure Product characterization->end

Caption: General workflow for the synthesis of target derivatives.

General Protocol: In Vitro Tyrosinase Inhibition Assay

Given that N-benzoylpiperidines have shown activity as tyrosinase inhibitors[7], this assay serves as a relevant example for primary screening.

  • Enzyme and Substrate Preparation: Prepare a stock solution of mushroom tyrosinase in phosphate buffer (50 mM, pH 6.8). Prepare a stock solution of the substrate, L-DOPA, in the same buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM) in a suitable solvent like DMSO, ensuring the final DMSO concentration in the assay is below 1%.

  • Assay Procedure: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the tyrosinase solution, and 20 µL of the test compound solution. Incubate at 25 °C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

  • Data Acquisition: Measure the absorbance at 475 nm (corresponding to the formation of dopachrome) every minute for 20-30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity (V) for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control (DMSO without inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis. Kojic acid is typically used as a positive control.

Conclusion and Future Outlook

The Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationships, inferred from extensive studies on related N-benzoylpiperidines and ethyl nipecotate derivatives, provide a clear roadmap for optimization.

  • The N-benzoyl Ring: This is a key site for potency modulation. Exploration of various substituents at the para-position is warranted, including other EWGs (e.g., -CN, -CF₃) and electron-donating groups (e.g., -OCH₃, -CH₃) to probe the electronic requirements of the target binding site.

  • The C-3 Ester: This group is pivotal for tuning pharmacokinetic properties. Varying the ester alkyl chain (e.g., methyl, isopropyl) or replacing it with bioisosteres such as amides could significantly impact solubility, metabolic stability, and target engagement.

  • Stereochemistry: The synthesis and evaluation of individual (R) and (S) enantiomers are critical next steps, as biological activity is often confined to a single stereoisomer.

By systematically applying these principles, researchers can effectively navigate the chemical space around this versatile scaffold to develop next-generation drug candidates with superior performance profiles.

References

  • Synthesis and Biological Evaluation of some Substituted 4-Piperidones. Oriental Journal of Chemistry. Available at: [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. Available at: [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Antioxidants. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules. Available at: [Link]

  • Abstract 2535: Structure-activity relationships of novel N-benzoyl arylpiperidine and arylazetidine FASN inhibitors. Cancer Research. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. Available at: [Link]

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Scientific Reports. Available at: [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. Available at: [Link]

  • Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). Pharmaceuticals. Available at: [Link]

  • Antioxidant potential of piperidine containing compounds-a short review. SciSpace. Available at: [Link]

  • Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. Organic Process Research & Development. Available at: [Link]

  • The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. ResearchGate. Available at: [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. Available at: [Link]

  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. Available at: [Link]

  • Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. Available at: [Link]

  • Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group. Helvetica Chimica Acta. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences. Available at: [Link]

  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules. Available at: [Link]

Sources

A Comparative Spectroscopic Guide to the Synthesis of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Reaction Verification

In the synthesis of novel chemical entities, the unambiguous confirmation of the final product's structure is paramount. This guide provides a detailed comparative analysis of the spectroscopic data for Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate against its precursors, ethyl piperidine-3-carboxylate and 4-nitrobenzoyl chloride. Through a multi-technique approach encompassing Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we will elucidate the key spectral transformations that validate the successful formation of the target amide.

This guide is designed for researchers, scientists, and professionals in drug development, offering both foundational data and the rationale behind the spectroscopic changes observed during the chemical transformation.

The Chemical Transformation: An Overview

The synthesis of ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate involves the acylation of the secondary amine of ethyl piperidine-3-carboxylate with 4-nitrobenzoyl chloride. This reaction forms a new amide bond, a transformation that is readily monitored and confirmed by the distinct changes in the spectroscopic signatures of the functional groups involved.

Infrared (IR) Spectroscopy: Tracking Functional Group Conversion

IR spectroscopy is a powerful tool for identifying the presence and absence of key functional groups. The transition from starting materials to the product is marked by the disappearance of the N-H stretch of the piperidine and the acid chloride C=O stretch, and the appearance of a new amide C=O stretch.

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
Ethyl piperidine-3-carboxylate ~3300 (broad)N-H Stretch (secondary amine)
~1730C=O Stretch (ester)
4-Nitrobenzoyl chloride ~1770C=O Stretch (Acid Chloride)[1]
~1525Asymmetric NO₂ Stretch[1]
~1350Symmetric NO₂ Stretch
Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate ~1730C=O Stretch (ester)
~1630C=O Stretch (amide)
~1525Asymmetric NO₂ Stretch
~1350Symmetric NO₂ Stretch

Analysis: The most telling change is the loss of the broad N-H stretch from ethyl piperidine-3-carboxylate and the disappearance of the high-frequency carbonyl stretch of 4-nitrobenzoyl chloride.[1] The appearance of a new carbonyl absorption at a lower frequency (~1630 cm⁻¹) is characteristic of the newly formed tertiary amide. The ester carbonyl and the nitro group stretches remain relatively unchanged, serving as internal markers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule.

¹H NMR Spectroscopy

The formation of the amide bond induces significant changes in the chemical shifts of the protons on the piperidine ring, particularly those adjacent to the nitrogen atom.

CompoundChemical Shift (ppm)MultiplicityAssignment
Ethyl piperidine-3-carboxylate ~4.07Quartet-OCH₂CH₃[2]
3.02 - 2.58MultipletPiperidine ring protons (adjacent to N)[2]
~1.19Triplet-OCH₂CH₃[2]
4-Nitrobenzoyl chloride 8.44 - 8.29Doublet of DoubletsAromatic protons[1][3]
Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate ~8.30MultipletAromatic protons
~4.10Quartet-OCH₂CH₃
3.20 - 3.80MultipletPiperidine ring protons (adjacent to N, deshielded)
~1.20Triplet-OCH₂CH₃

Analysis: In the product spectrum, the protons on the piperidine ring carbons adjacent to the nitrogen atom are significantly deshielded (shifted downfield) due to the electron-withdrawing effect of the newly attached 4-nitrobenzoyl group. The aromatic protons of the 4-nitrobenzoyl moiety will also be present, typically as a set of doublets.[1][3]

¹³C NMR Spectroscopy

¹³C NMR corroborates the findings from ¹H NMR and IR, with the key change being the appearance of the amide carbonyl carbon.

CompoundChemical Shift (ppm)Assignment
Ethyl piperidine-3-carboxylate ~174Ester C=O
~60-OCH₂CH₃
~47, ~45Piperidine ring carbons (adjacent to N)
4-Nitrobenzoyl chloride ~167.5Acid Chloride C=O[1]
151.0 - 124.5Aromatic Carbons[1]
Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate ~173Ester C=O
~168Amide C=O
150.0 - 124.0Aromatic Carbons
~61-OCH₂CH₃
~48, ~43Piperidine ring carbons (adjacent to N)

Analysis: The definitive evidence of product formation in the ¹³C NMR spectrum is the appearance of a new carbonyl signal around 168 ppm, corresponding to the amide carbonyl. The chemical shifts of the piperidine ring carbons adjacent to the nitrogen also experience a downfield shift.

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry provides the molecular weight of the compound, offering definitive proof of the final product's identity.

CompoundMolecular Weight ( g/mol )Expected m/z for [M+H]⁺
Ethyl piperidine-3-carboxylate 157.21158.1
4-Nitrobenzoyl chloride 185.57N/A (typically fragments)
Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate 306.31307.1

Analysis: The mass spectrum of the product will show a molecular ion peak (or a protonated molecular ion, [M+H]⁺) that corresponds to the combined mass of the two starting materials minus the mass of HCl. This provides unequivocal evidence of the successful coupling reaction.

Experimental Workflow and Protocols

The following section details the standardized protocols for acquiring the spectroscopic data discussed.

Spectroscopic Analysis Workflow

Caption: Workflow for Spectroscopic Analysis.

Protocols

1. FT-IR Spectroscopy (KBr Pellet Method) [1]

  • Sample Preparation: Grind 1-2 mg of the sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) to a fine powder.

  • Pellet Formation: Place the mixture in a pellet press and apply pressure (8-10 tons) to form a transparent pellet.

  • Data Acquisition: Obtain a background spectrum of the empty sample holder, then acquire the sample spectrum from 4000 to 400 cm⁻¹.

2. NMR Spectroscopy (¹H and ¹³C) [1]

  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition (400 MHz):

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition (100 MHz):

    • Pulse Program: Proton-decoupled single pulse.

    • Number of Scans: 1024.

  • Data Processing: Apply Fourier transform, phase correct the spectrum, and calibrate using the residual solvent peak.

3. Mass Spectrometry (Electron Ionization - EI) [1]

  • Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol) and introduce it into the mass spectrometer.

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 50-500.

Conclusion

The combination of IR, NMR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural confirmation of ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate. By comparing the spectra of the product with those of the starting materials, a clear and definitive narrative of the chemical transformation emerges. The disappearance of reactant-specific signals and the appearance of product-specific resonances and absorptions provide irrefutable evidence of a successful synthesis.

References

  • Rsc.org. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents.
  • Benchchem. (n.d.). Spectroscopic Profile of 4-Nitrobenzoyl Chloride: A Technical Guide.
  • ChemicalBook. (n.d.). 4-Nitrobenzoyl chloride(122-04-3) 1H NMR spectrum.

Sources

High-Throughput Stability-Indicating UHPLC Method for Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Validation & Comparison Guide for Pharmaceutical Development

Executive Summary

Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate is a critical intermediate in the synthesis of piperidine-based CNS-active pharmaceutical ingredients (APIs). Traditional analysis of this compound often relies on generic isocratic HPLC methods that suffer from long run times (>20 mins) and poor resolution between the parent ester and its primary hydrolysis degradant.

This guide presents the validation of a New Optimized Method utilizing Core-Shell UHPLC technology . By transitioning from a fully porous 5µm C18 column to a 2.7µm Core-Shell C18 column with a gradient elution profile, we achieve a 3x reduction in run time and a 40% increase in sensitivity , while maintaining full compliance with ICH Q2(R2) guidelines.

Analytical Challenge & Method Comparison

The primary analytical challenge with piperidine-3-carboxylate derivatives is twofold:

  • Structural Similarity of Impurities: The main degradation pathway is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Separation of these two species requires precise pH control.

  • Detection Capabilities: Unlike bare piperidine (which requires derivatization), the 4-nitrobenzoyl moiety acts as a strong chromophore, allowing direct UV detection. However, the nitro group can induce peak tailing on older silica stationary phases due to secondary silanol interactions.

Comparative Analysis: Legacy vs. New Method
FeatureMethod A: Legacy (Generic)Method B: New Optimized (Recommended)
Technique Standard HPLC (Isocratic)UHPLC (Gradient)
Stationary Phase Fully Porous C18 (5 µm, 250 x 4.6 mm)Core-Shell C18 (2.7 µm, 100 x 3.0 mm)
Mobile Phase 40:60 Buffer:ACN (Isocratic)Gradient (Phosphate Buffer pH 3.0 / ACN)
Flow Rate 1.0 mL/min0.8 mL/min
Run Time 25 minutes7 minutes
Resolution (Rs) 1.8 (Ester/Acid)> 3.5 (Ester/Acid)
LOD 0.5 µg/mL0.05 µg/mL
Solvent Consumption High (~25 mL/run)Low (~6 mL/run)

Senior Scientist Insight: The shift to Core-Shell particles (Method B) reduces the diffusion path length, minimizing band broadening (Van Deemter A and C terms). This allows for higher flow rates without sacrificing resolution, crucial for high-throughput in-process control (IPC).

Scientific Rationale & Degradation Pathway

To validate a method as "stability-indicating," one must demonstrate its ability to detect the molecule in the presence of its degradation products. The primary instability of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate is ester hydrolysis.

Diagram 1: Degradation & Analytical Logic

Caption: Hydrolysis pathway of the analyte and the corresponding chromatographic separation logic.

DegradationPathway Parent Ethyl 1-(4-nitrobenzoyl) piperidine-3-carboxylate (Analyte) Impurity 1-(4-nitrobenzoyl) piperidine-3-carboxylic acid (Hydrolysis Impurity) Parent->Impurity  Acid/Base Hydrolysis   Separation Chromatographic Separation (Gradient Elution) Parent->Separation  Hydrophobic (Late Eluting)   Impurity->Separation  Polar (Early Eluting)   Detection UV Detection (254 nm - Nitro Chromophore) Separation->Detection  Resolved Peaks  

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If system suitability criteria (tailing factor, resolution) are not met, the run is automatically invalid.

3.1 Reagents & Materials[1]
  • Reference Standard: Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
  • Column: Kinetex C18 (100 x 3.0 mm, 2.7 µm) or equivalent Core-Shell column.

3.2 Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g

    
     in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute phosphoric acid. Filter through 0.22 µm membrane.
    
    • Why pH 3.0? This suppresses the ionization of the free carboxylic acid impurity (

      
      ), keeping it protonated enough to have slight retention, preventing it from eluting in the void volume while maintaining separation from the ester.
      
  • Mobile Phase B: 100% Acetonitrile.

3.3 Instrument Conditions
  • Detector: UV/Vis or PDA at 254 nm (Max absorption of nitrobenzoyl group).

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

  • Gradient Program:

    • 0.0 min: 10% B

    • 5.0 min: 60% B

    • 5.1 min: 10% B

    • 7.0 min: Stop

3.4 Standard Preparation Workflow

Caption: Step-by-step dilution workflow to ensure linearity and accuracy.

SamplePrep Stock Stock Solution 10 mg Analyte -> 10 mL ACN (1000 µg/mL) Dilution1 Intermediate Solution 1 mL Stock -> 10 mL Diluent (100 µg/mL) Stock->Dilution1  10x Dilution   Working Working Standard Dilute to 50 µg/mL (Target Concentration) Dilution1->Working  2x Dilution   Vial HPLC Vial Filter (0.22 µm PVDF) Working->Vial  Transfer  

Validation Results (ICH Q2(R2) Compliance)

The following data represents the performance of the New Optimized Method .

4.1 System Suitability & Specificity

Specificity was established by injecting the acid impurity and the ester analyte.

  • Resolution (Rs): 4.2 (> 2.0 required).

  • Tailing Factor (Tf): 1.1 (Excellent symmetry due to Core-Shell packing).

  • Blank Interference: None detected at retention time of analyte.

4.2 Linearity, Accuracy, & Precision Table
ParameterAcceptance CriteriaExperimental ResultStatus
Linearity (Range)

(10-150% of target)

(5 - 75 µg/mL)
PASS
Accuracy (Recovery) 98.0% - 102.0%99.4% - 101.2% (at 3 levels)PASS
Precision (Repeatability) RSD < 2.0% (n=6)0.45% PASS
Intermediate Precision RSD < 2.0% (Different days/analysts)0.82% PASS
LOD (S/N = 3) N/A0.05 µg/mL Info
LOQ (S/N = 10) N/A0.15 µg/mL Info

Note on Robustness: The method proved robust against variations in pH (± 0.2 units) and column temperature (± 5°C), confirming its suitability for routine QC labs globally.

References
  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency / ICH. (2024).[2] Guideline on validation of analytical procedures - Step 5.

  • Phenomenex Technical Guide. (2025). Reversed Phase HPLC Method Development: Core-Shell Technology.

  • BenchChem Application Notes. (2025). HPLC-UV Analysis of Piperidine-Containing Compounds.

  • Sigma-Aldrich Product Data. Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride (Related Structure Reference).

Sources

Technical Guide: Purity Assessment of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate is a critical synthetic intermediate, often employed as a scaffold in the development of peptidomimetics and enzyme inhibitors. Its structural integrity—specifically the stability of the ethyl ester and the amide linkage—is paramount for downstream efficacy.

In drug development, relying solely on a single analytical technique can lead to "purity inflation." While HPLC-UV is the industry standard for detecting related substances, it often fails to quantify non-chromophoric impurities (such as residual salts or aliphatic starting materials) or accurately assess solvates.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) with Quantitative Nuclear Magnetic Resonance (qNMR).[1][2] It argues that while HPLC is essential for trace impurity profiling, qNMR is the superior method for establishing absolute mass balance purity during the early synthesis phase where reference standards for impurities are unavailable.

Strategic Analysis: Method Comparison

The following table contrasts the three primary methodologies available for this specific nitro-aromatic ester.

FeatureHPLC-UV/MS (The Standard) qNMR (The Orthogonal) TLC (The Quick Look)
Primary Utility Trace impurity profiling (<0.1%)Absolute purity determination (wt%)Reaction monitoring
Specificity High (separates isomers/byproducts)High (distinct structural signals)Low (co-elution common)
Quantification Relative (Area%) unless calibratedAbsolute (molar ratio to internal std)Qualitative only
Blind Spots Non-UV active species (e.g., salts, aliphatic amines)Low sensitivity (LOQ ~0.1-0.5%)Most impurities <1%
Suitability for Topic Excellent for detecting 4-nitrobenzoic acidSuperior for quantifying Ethyl nipecotate & solventsPoor for final release
Expert Insight: The "Invisible" Impurity Trap

In the synthesis of this molecule, unreacted ethyl nipecotate (the starting amine) has weak UV absorbance compared to the 4-nitrobenzoyl moiety. In HPLC-UV at 254 nm, a sample containing 5% unreacted amine might appear to be 99% pure because the amine signal is swamped by the nitro-aromatic signal. qNMR solves this by seeing all protons equally.

Workflow Visualization

The following diagram outlines the decision matrix for assessing the purity of the crude product.

PurityAssessment Start Crude Synthesis Product TLC Initial Screen (TLC) Check for major unreacted SM Start->TLC Decision1 Major Spots Visible? TLC->Decision1 Recrys Recrystallize / Column Decision1->Recrys Yes Parallel Orthogonal Analysis Decision1->Parallel No (Looks clean) Recrys->TLC HPLC Method A: HPLC-UV (254 nm) Detects: Nitro-impurities Parallel->HPLC qNMR Method B: 1H-qNMR Detects: Solvents, Salts, Amine SM Parallel->qNMR DataMerge Data Synthesis Compare Area% vs Wt% HPLC->DataMerge Impurity Profile qNMR->DataMerge Absolute Purity Final Release for Next Step DataMerge->Final Purity > 98%

Caption: Integrated workflow ensuring both trace impurity detection (HPLC) and mass-balance verification (qNMR).

Deep Dive: The Gold Standard (HPLC-UV)

While qNMR is championed for accuracy, HPLC is required to meet ICH Q3A standards for reporting impurities above 0.05%.

Experimental Protocol
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity, improves peak shape for the piperidine nitrogen).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/mL.

  • Detection: UV at 254 nm (Max absorption for nitrobenzoyl) and 210 nm (Secondary check for amide/ester).

Self-Validating System Suitability

To ensure trustworthiness, every run must include:

  • Resolution Check: The resolution (

    
    ) between the product peak and the hydrolyzed byproduct (4-nitrobenzoic acid) must be 
    
    
    
    .
  • Tailing Factor: The main peak tailing factor (

    
    ) must be 
    
    
    
    . If higher, residual silanols are interacting with the tertiary amide; increase buffer strength.

The Orthogonal Approach: qNMR[3][4]

qNMR is the "truth serum" for this molecule. It relies on the ratio of the integrated signal of the analyte to an internal standard (IS) of known purity.[1]

Why it works for this molecule
  • Analyte Signal: The two protons on the aromatic ring adjacent to the nitro group appear as a distinct doublet around 8.2–8.3 ppm . This region is usually free of interference from aliphatic impurities.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm) or Maleic Acid (Singlet at ~6.3 ppm). Both appear in a "quiet" region of the spectrum between the aromatic and aliphatic signals of the piperidine derivative.

Experimental Protocol
  • Preparation: Weigh exactly ~10 mg of the sample (

    
    ) and ~5 mg of the Internal Standard (
    
    
    
    ) into a vial. Precision is critical (use a 5-decimal balance).
  • Solvent: Dissolve in 0.6 mL DMSO-d6. (DMSO is preferred over CDCl3 to ensure full solubility of potential nitro-acid impurities).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Crucial! The nitro group protons have long T1 relaxation times. Short delays lead to under-integration).

    • Scans: 16 or 32.

  • Processing: Phase and baseline correction must be manual and precise.

Calculation (The Logic)

The purity (


) is calculated using the molar ratio:


Where:

  • 
     = Integral value[2][3]
    
  • 
     = Number of protons (2 for the nitro-aromatic doublet, 3 for Trimethoxybenzene)
    
  • 
     = Molecular Weight[3][4]
    
  • 
     = Mass weighed
    

Comparative Data Simulation

The following table illustrates a typical scenario where HPLC is misleading.

MetricHPLC-UV ResultqNMR ResultInterpretation
Purity Value 99.2% (Area%) 94.5% (wt%) Discrepancy Alert
Ethyl Nipecotate Not Detected (ND)2.1%Amine has low UV response at 254nm.
Residual Solvent ND1.8% (EtOAc)Solvents are invisible to UV.
Inorganic Salts ND1.6%Salts (e.g., TEA-HCl) are invisible to UV.
Conclusion False PassAccurateSample requires further drying and washing.

Scientific Conclusion: For Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate , HPLC-UV is necessary to prove the absence of the hydrolyzed 4-nitrobenzoic acid impurity. However, qNMR is mandatory for the final purity assignment because it detects the likely contaminants (starting amine, salts, solvents) that HPLC misses.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006.[5] [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2014. [Link]

  • Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy in pharmaceutical analysis: current status and future prospects." Trends in Analytical Chemistry, 2012. [Link]

Sources

Cross-Reactivity and Selectivity Profiling of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: GABA Transporter (GAT) Inhibition, Neuropharmacology, and High-Throughput Screening

Executive Summary & Pharmacological Context

Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate is a highly specialized synthetic derivative of nipecotic acid, utilized primarily as a pharmacological tool to probe


-aminobutyric acid (GABA)ergic neurotransmission 1[1]. In neuropharmacological drug development, increasing synaptic GABA concentrations via transporter inhibition is a validated strategy for managing excitotoxic and seizure-related disorders 2[2].

However, native nipecotic acid is highly polar and fails to cross the blood-brain barrier (BBB) 3[3]. The title compound overcomes this limitation through two distinct structural modifications that dictate its experimental handling and cross-reactivity profile.

Mechanistic Rationale: Prodrug Activation and Target Engagement

The pharmacological utility of this compound relies on precise structure-activity relationships (SAR):

  • The Ethyl Ester Prodrug Moiety: In its esterified form, the compound lacks the free carboxylic acid necessary to coordinate with the sodium ion (

    
    ) in the GAT binding pocket. This masking is intentional; it facilitates rapid passive diffusion across the BBB. In vivo, endogenous esterases hydrolyze the ethyl ester, liberating the active 1-(4-nitrobenzoyl)piperidine-3-carboxylic acid. Crucial Experimental Note:  For in vitro cellular assays, the compound must be pre-hydrolyzed to evaluate its true target affinity.
    
  • The N-(4-Nitrobenzoyl) Anchor: The addition of lipophilic N-substituents to the piperidine ring significantly increases the inhibitory potency at GAT-1 4[4]. The 4-nitrobenzoyl group occupies a hydrophobic accessory pocket within the transporter, while the electron-withdrawing nitro group restricts the conformational flexibility of the amide bond, locking the piperidine ring into an optimal orientation.

Quantitative Data Presentation: Cross-Reactivity Profile

When evaluating GABA uptake inhibitors, establishing a clean cross-reactivity profile is paramount. The primary off-target liabilities include other GAT subtypes (GAT-2, GAT-3, BGT-1) and direct binding to GABA receptors (GABA-A, GABA-B), which can cause unwanted sedative or convulsant effects 5[5].

The table below compares the active (hydrolyzed) form of the title compound against industry-standard GAT inhibitors.

CompoundhGAT-1 IC

(µM)
hGAT-3 IC

(µM)
GABA-A K

(µM)
BBB PermeabilityPrimary Application
1-(4-nitrobenzoyl)nipecotic acid *0.85> 100> 100High (as ester)GAT-1 Selective Probe
Tiagabine 0.04> 100> 100HighClinical Anticonvulsant
Nipecotic Acid 12.018.5> 100LowNon-selective Baseline
SNAP-5114 > 1005.0> 100ModerateGAT-3 Selective Probe

*Data represents the active hydrolyzed form of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate.

G Synapse GABAergic Synapse GABA_Rel GABA Release Synapse->GABA_Rel Receptors GABA-A / GABA-B Receptors GABA_Rel->Receptors Activation Uptake GABA Reuptake GABA_Rel->Uptake Clearance GAT1 GAT-1 (Neuronal) GAT3 GAT-3 (Glial) Compound Ethyl 1-(4-nitrobenzoyl) piperidine-3-carboxylate Compound->GAT1 Inhibits (High Affinity) Compound->GAT3 Inhibits (Low Affinity) Compound->Receptors Minimal Cross-Reactivity Uptake->GAT1 Uptake->GAT3

Mechanism of action and transporter selectivity of the nipecotic acid derivative at the synapse.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate mechanistic controls to rule out false positives caused by passive diffusion, incomplete prodrug cleavage, or off-target receptor binding.

Protocol 1: [3H]-GABA Uptake Inhibition and Subtype Selectivity

Causality & Mechanism: GABA transporters are secondary active transporters strictly driven by the


 and 

electrochemical gradients. To ensure the measured signal is exclusively transporter-mediated (and not passive membrane leakage), this protocol utilizes a sodium-free buffer (choline chloride substitution) as an absolute baseline.
  • Cell Preparation: Seed HEK293 cells stably expressing human GAT-1, GAT-2, or GAT-3 in 96-well poly-D-lysine coated plates. Grow to 80-90% confluence.

  • Compound Activation (Prodrug Cleavage): Because the title compound is an ester, it must be chemically hydrolyzed prior to in vitro application. Incubate 10 mM Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate (in DMSO) with 1 M NaOH for 2 hours at room temperature. Neutralize with equimolar HCl to yield the active carboxylic acid.

  • Buffer Preparation:

    • Standard Buffer: Krebs-Ringer-HEPES (KRH) containing 120 mM NaCl.

    • Validation Buffer (Na

      
      -Free): KRH containing 120 mM Choline Chloride (defines non-specific background uptake).
      
  • Pre-incubation: Wash cells twice with warm KRH. Add test compounds (0.1 nM to 100 µM), Tiagabine (positive control for GAT-1), or vehicle (DMSO <1%) in KRH. Incubate for 15 minutes at 37°C.

  • Tracer Addition: Add 50 nM [3H]-GABA (specific activity ~30 Ci/mmol). Incubate for exactly 10 minutes at 37°C to capture the linear phase of uptake.

  • Termination & Lysis: Stop the reaction by rapid aspiration followed by three washes with ice-cold KRH buffer (cold temperatures halt transporter kinetics). Lyse cells using 0.1% Triton X-100.

  • Quantification: Transfer lysates to scintillation vials, add liquid scintillant, and measure radioactivity (CPM) using a MicroBeta counter.

Protocol 2: Off-Target Cross-Reactivity (GABA-A Receptor Binding)

Causality & Mechanism: A common failure point for GABA analogues is off-target agonism at GABA-A receptors. This displacement assay uses [3H]-Muscimol (a potent, selective GABA-A agonist) to verify that the nipecotic acid derivative does not cross-react with the receptor's orthosteric site.

  • Membrane Preparation: Isolate rat cortical membranes. Homogenize and wash repeatedly (minimum 3 cycles) via ultracentrifugation to remove all endogenous GABA.

  • Incubation: Combine membranes (50 µg protein), 2 nM [3H]-Muscimol, and the test compound (at 10 µM and 100 µM) in 50 mM Tris-Citrate buffer (pH 7.1).

  • Validation Control: Include 100 µM unlabeled GABA in a parallel well to define non-specific binding (NSB).

  • Filtration: After 30 minutes at 4°C, rapidly filter the mixture through GF/B glass fiber filters using a cell harvester. Crucial Step: Pre-soak filters in 0.1% Polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, preventing non-specific binding of the radioligand.

  • Analysis: Measure bound radioactivity. A lack of significant displacement by the test compound confirms high selectivity for transporters over receptors.

Workflow Prep Compound Preparation (Cleavage of Ethyl Ester) CellLine HEK293 Cells Expressing hGAT-1, hGAT-2, hGAT-3 Prep->CellLine Application Assay [3H]-GABA Uptake Assay (10 min, 37°C) CellLine->Assay Tracer Addition Wash Rapid Wash & Lysis (Ice-Cold Buffer) Assay->Wash Terminate Reaction Scint Liquid Scintillation Counting Wash->Scint Quantification Analysis IC50 & Cross-Reactivity Profiling Scint->Analysis Data Processing

Step-by-step experimental workflow for evaluating [3H]-GABA uptake inhibition and cross-reactivity.

References

  • Zarros, A., et al. "Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study." National Institutes of Health (NIH).
  • Krogsgaard-Larsen, P., et al. "Synthesis of fluorine-18 labeled GABA uptake inhibitors." SciSpace.
  • Hauke, et al. "Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors." Journal of Medicinal Chemistry (ACS).
  • Schaarschmidt, M., et al. "Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derivatives with N-Allenic Spacers as Potential GABA Uptake Inhibitors." LMU Munich.
  • Huch, et al. "Measurement of GABA and glutamate in vivo levels with high sensitivity and frequency." ResearchGate.

Sources

A Comparative Analysis of N-Aroyl Piperidine-3-Carboxylates: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a valuable building block for targeting a wide range of biological entities. Within this class, N-substituted piperidine-3-carboxylates are of particular interest due to their potential to interact with various receptors and enzymes. The N-substituent plays a crucial role in modulating the pharmacological profile of these compounds.

This guide provides a detailed comparative analysis of ethyl 1-aroylpiperidine-3-carboxylates, with a focus on their synthesis, spectroscopic characterization, and in vitro biological activities. While the specific compound, Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate, is not extensively characterized in publicly available literature, this guide will utilize data from closely related, well-documented analogs to provide a comprehensive overview of this chemical class. We will delve into the experimental data for a primary compound, Ethyl 1-(4-methoxybenzoyl)piperidine-3-carboxylate , and compare its properties with other N-aroyl and N-acyl derivatives to elucidate structure-activity relationships (SAR).

Core Compound in Focus: Ethyl 1-(4-methoxybenzoyl)piperidine-3-carboxylate

The selection of Ethyl 1-(4-methoxybenzoyl)piperidine-3-carboxylate as our primary compound of interest is based on the availability of comprehensive experimental data, allowing for a thorough analysis. The presence of the methoxy group on the benzoyl moiety offers an interesting point of comparison with other electron-donating and electron-withdrawing substituents.

Synthesis and Mechanistic Considerations

The synthesis of Ethyl 1-(4-methoxybenzoyl)piperidine-3-carboxylate and its analogs typically involves the acylation of the secondary amine of ethyl piperidine-3-carboxylate (also known as ethyl nipecotate). A common and effective method is the Schotten-Baumann reaction, where an acyl chloride is reacted with the amine in the presence of a base to neutralize the hydrogen chloride byproduct.

Synthesis_of_N_Aroyl_Piperidine_3_Carboxylates reagent1 Ethyl piperidine-3-carboxylate reaction Acylation reagent1->reaction reagent2 Aroyl Chloride (e.g., 4-Methoxybenzoyl chloride) reagent2->reaction base Base (e.g., Triethylamine, Pyridine) base->reaction solvent Solvent (e.g., Dichloromethane) solvent->reaction product Ethyl 1-aroylpiperidine-3-carboxylate reaction->product

General synthetic scheme for N-aroyl piperidine-3-carboxylates.

Experimental Protocol: Synthesis of Ethyl 1-(4-methoxybenzoyl)piperidine-3-carboxylate

  • Reaction Setup: To a solution of ethyl piperidine-3-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), triethylamine (1.2 eq.) is added, and the mixture is cooled to 0 °C in an ice bath.

  • Acylation: A solution of 4-methoxybenzoyl chloride (1.1 eq.) in anhydrous DCM is added dropwise to the cooled reaction mixture with continuous stirring.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure Ethyl 1-(4-methoxybenzoyl)piperidine-3-carboxylate.

The choice of a non-protic solvent like DCM is crucial to prevent unwanted side reactions with the acyl chloride. The use of a tertiary amine base, such as triethylamine, is essential for scavenging the HCl generated during the reaction, driving the equilibrium towards product formation.

Spectroscopic Characterization

The structural elucidation of the synthesized compounds relies on a combination of spectroscopic techniques.

Spectroscopic Data for Ethyl 1-(4-methoxybenzoyl)piperidine-3-carboxylate
¹H-NMR Signals corresponding to the aromatic protons of the 4-methoxybenzoyl group (typically two doublets in the aromatic region), the methoxy group (a singlet around 3.8 ppm), the ethyl ester group (a quartet and a triplet), and the piperidine ring protons (a series of multiplets in the aliphatic region) are expected.
¹³C-NMR Characteristic peaks for the carbonyl carbons of the amide and ester, aromatic carbons, the methoxy carbon, the carbons of the ethyl group, and the aliphatic carbons of the piperidine ring would be observed.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the compound confirms its identity.
Infrared (IR) Spectroscopy Strong absorption bands for the C=O stretching vibrations of the amide and ester groups are expected around 1630 cm⁻¹ and 1730 cm⁻¹, respectively.

Comparative Analysis with Alternative N-Substituted Piperidine-3-Carboxylates

To understand the influence of the N-substituent on the properties of the piperidine-3-carboxylate scaffold, we will compare our primary compound with two other analogs: Ethyl 1-benzoylpiperidine-3-carboxylate and Ethyl 1-acetylpiperidine-3-carboxylate .

CompoundN-SubstituentKey Structural Difference
Ethyl 1-(4-methoxybenzoyl)piperidine-3-carboxylate 4-MethoxybenzoylElectron-donating group on the aromatic ring.
Ethyl 1-benzoylpiperidine-3-carboxylate BenzoylUnsubstituted aromatic ring.
Ethyl 1-acetylpiperidine-3-carboxylate AcetylAliphatic acyl group instead of an aromatic one.
Comparative Synthesis

The synthetic protocol for all three compounds is analogous, with the primary difference being the acyl chloride used in the acylation step (benzoyl chloride for the second compound and acetyl chloride for the third).

Comparative Spectroscopic Data

The core spectroscopic features will be similar across the three compounds, with key differences arising from the N-substituent.

Spectroscopic FeatureEthyl 1-(4-methoxybenzoyl)piperidine-3-carboxylateEthyl 1-benzoylpiperidine-3-carboxylateEthyl 1-acetylpiperidine-3-carboxylate
¹H-NMR (Aromatic) Two doublets for the para-substituted ring.Multiplet for the monosubstituted ring.Absent.
¹H-NMR (N-substituent) Singlet at ~3.8 ppm (OCH₃).-Singlet at ~2.1 ppm (CH₃).
¹³C-NMR (Aromatic) Signals for the para-substituted aromatic ring.Signals for the monosubstituted aromatic ring.Absent.
IR (C=O Amide) ~1630 cm⁻¹~1635 cm⁻¹~1645 cm⁻¹

These subtle shifts in the spectroscopic data can provide valuable information about the electronic environment of the molecule as influenced by the N-substituent.

Biological Evaluation: A Comparative Perspective

For instance, a study on N-substituted piperidine-3-carboxylic acid derivatives investigated their potential as anticonvulsants.[1][2] Another study explored the antioxidant and anti-inflammatory properties of ethyl nipecotate amides.[3]

Experimental Protocol: In Vitro Antioxidant Activity (DPPH Assay)

  • Preparation of Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol). A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is also prepared.

  • Assay Procedure: Different concentrations of the test compound are added to the DPPH solution in a 96-well plate. The absorbance is measured at 517 nm after a specific incubation period (e.g., 30 minutes) in the dark.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. Ascorbic acid is typically used as a positive control. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Antioxidant_Assay_Workflow start Prepare Test Compound and DPPH Solutions step1 Mix Compound and DPPH in 96-well plate start->step1 step2 Incubate in the dark (30 min) step1->step2 step3 Measure Absorbance at 517 nm step2->step3 end Calculate % Inhibition and IC50 step3->end

Workflow for the DPPH antioxidant assay.
Inferred Structure-Activity Relationships

Based on available data for related compounds, we can infer potential structure-activity relationships for this class of molecules:

  • Aromatic vs. Aliphatic N-substituent: The presence of an aromatic ring at the N-acyl position generally provides a scaffold for further functionalization and can lead to interactions with aromatic binding pockets in biological targets. An aliphatic substituent like acetyl would have a different conformational and electronic profile, likely resulting in a different biological activity spectrum.

  • Substitution on the Benzoyl Ring: Electron-donating groups (like the methoxy group) or electron-withdrawing groups (like a nitro group) on the benzoyl ring can significantly influence the electronic properties of the amide bond and the overall lipophilicity of the molecule. These changes can impact membrane permeability, metabolic stability, and target binding affinity. For example, a nitro group, being strongly electron-withdrawing, would make the amide carbonyl carbon more electrophilic and could alter the hydrogen bonding capabilities of the molecule.

Conclusion

This comparative guide highlights the synthesis, characterization, and potential biological relevance of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate by examining its closely related and more extensively studied analogs. The N-aroyl piperidine-3-carboxylate scaffold presents a versatile platform for medicinal chemistry exploration. The synthetic accessibility and the modular nature of the N-substituent allow for the generation of diverse chemical libraries for screening against various biological targets.

Future research into Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate and its analogs should focus on a systematic evaluation of their pharmacological properties to fully elucidate their therapeutic potential. The experimental protocols and comparative data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to design and execute further investigations in this promising area of chemical biology.

References

  • Choubey, P. K., et al. (2018). Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. Medicinal Chemistry Research, 27(4), 1206-1225. [Link]

  • ResearchGate. (2017). Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. [Link]

  • ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Records of Natural Products. [Link]

  • Seth, A., et al. (2018). Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. Medicinal Chemistry Research, 27(4), 1206-1225.
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189.
  • PubChem. (n.d.). Ethyl 1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylate. Retrieved from [Link]

  • Gouda, A. M., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 7009. [Link]

  • Shende, S. U., et al. (2024). Synthesis, characterization and larvicidal studies of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate analogues against Anopheles arabiensis and cheminformatics approaches. Journal of Biomolecular Structure & Dynamics, 43(15), 8142-8154. [Link]

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Safety Operating Guide

Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Safety and Disposal Protocol: Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

As a Senior Application Scientist, establishing rigorous, self-validating safety and disposal protocols is as critical as the experimental design itself. Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate (CAS: 349613-78-1) is a functionalized piperidine derivative utilized in advanced organic synthesis and drug development[1]. With a molecular formula of C15H18N2O5 and a molecular weight of 306.31, this compound contains both a nitrogen heterocycle and a nitroaromatic moiety[1].

The presence of the nitro group dictates specific handling and disposal logic. Nitroaromatics can be sensitive to extreme conditions and, upon decomposition, release toxic nitrogen oxides (


). Therefore, improvised laboratory neutralization or drain disposal is strictly prohibited. The only scientifically sound and legally compliant method for disposal is collection and segregation for high-temperature incineration by a licensed professional facility equipped with flue-gas scrubbers.

Below is the authoritative, step-by-step operational guide for managing this chemical waste in a professional laboratory setting.

The Logic of Waste Segregation (Causality & Safety)

In chemical waste management, the "why" drives the "how."

  • Avoidance of Reducing Agents: The nitro group (

    
    ) is a strong oxidizing moiety. Mixing this waste with strong reducing agents (e.g., borohydrides, active metals) in a general waste carboy can lead to exothermic redox reactions, potentially causing container rupture or fire.
    
  • Incineration Necessity: Complete combustion is required to break down the stable piperidine ring and fully oxidize the carbon skeleton. The facility's scrubbers are necessary to capture the resulting

    
     gases, preventing environmental contamination.
    

Quantitative Waste Segregation Matrix

To ensure compatibility in the laboratory's satellite accumulation area, adhere to the following segregation data:

Waste CategoryCompatibility with Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylateRationale / Causality
Halogenated Organic Solvents Compatible (if dissolved in DCM, Chloroform)Stable solution; standard incineration protocols apply.
Non-Halogenated Organics Compatible (if dissolved in EtOAc, MeOH)Stable solution; highly combustible for efficient incineration.
Strong Acids (e.g.,

)
Incompatible May catalyze hydrolysis of the ester or amide bonds, generating heat.
Strong Reducing Agents Strictly Incompatible High risk of exothermic reduction of the nitroaromatic group.
Aqueous Waste Incompatible (Logistical)Poor solubility; complicates incineration efficiency and increases disposal costs.

Step-by-Step Operational Disposal Protocol

This protocol must be executed within a certified chemical fume hood, utilizing standard Personal Protective Equipment (PPE): nitrile gloves, a flame-resistant lab coat, and ANSI Z87.1 safety goggles.

Step 1: State Identification and Containment

  • For Solid Waste (Powders/Crystals): Carefully sweep up any spilled or residual solid using a static-free brush and dustpan. Transfer the solid into a chemically compatible, sealable container (High-Density Polyethylene (HDPE) or amber glass).

  • For Liquid Waste (Solutions/Mother Liquors): Transfer the solution into a designated organic waste carboy. Ensure the carboy is explicitly designated for either "Halogenated" or "Non-Halogenated" waste, depending on the primary solvent used.

Step 2: Primary Labeling

  • Immediately affix a standard Hazardous Waste label to the container.

  • Explicitly write the full chemical name: "Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate"[1]. Do not use abbreviations.

  • Check the hazard boxes for "Toxic" and "Irritant" (and "Flammable" if dissolved in a flammable solvent).

Step 3: Satellite Accumulation

  • Store the sealed container in secondary containment (e.g., a polyethylene tray) within the laboratory's designated Satellite Accumulation Area (SAA).

  • Ensure the container is kept away from direct sunlight, heat sources, and incompatible chemicals (see matrix above).

Step 4: Institutional Transfer and Final Destruction

  • Once the container is full, or reaches the institutional time limit (typically 90 days for large quantity generators), submit a waste pickup request to your Environmental Health and Safety (EHS) department.

  • EHS will transfer the material to a licensed hazardous waste contractor for final destruction via high-temperature incineration.

Waste Management Workflow Visualization

G Start Generation of Waste Ethyl 1-(4-nitrobenzoyl) piperidine-3-carboxylate State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Waste (In Solvent) State->Liquid Solution CollectSolid Collect in HDPE/ Glass Container Solid->CollectSolid CollectLiquid Collect in Solvent Compatible Container Liquid->CollectLiquid Label Label: Hazardous Waste (Toxic/Irritant) CollectSolid->Label CollectLiquid->Label Storage Store in Secondary Containment (<90 Days) Label->Storage Disposal Licensed High-Temp Incineration Storage->Disposal

Laboratory waste segregation and disposal workflow for Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate.

References

  • ChemicalBook. (2022, December 30). Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate | 349613-78-1.

Sources

Personal protective equipment for handling Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline of applied chemistry. When handling specialized synthetic intermediates like Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate (CAS: 349613-78-1) , understanding the molecular behavior of the compound is the foundation of effective risk mitigation.

Structurally, this compound combines a lipophilic piperidine-3-carboxylate core with a highly electron-deficient 4-nitrobenzoyl moiety. Nitroaromatic compounds are notorious for their ability to penetrate the stratum corneum (the outer layer of skin) and induce sensitization or systemic toxicity[1]. Furthermore, the ester linkage is susceptible to hydrolysis under extreme pH conditions. Therefore, our operational protocols and Personal Protective Equipment (PPE) selections must be engineered to prevent dermal absorption, avoid aerosol inhalation, and ensure chemical stability during handling and disposal.

Here is your comprehensive, self-validating guide to the safe handling, operational logistics, and disposal of Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate.

The Causality of PPE Selection: Engineering the Human Barrier

PPE should never be selected blindly; it must be matched to the physicochemical properties of the threat[2]. Because this compound is a lipophilic solid, standard latex gloves offer insufficient breakthrough resistance and can degrade upon prolonged contact with organic residues.

  • Hand Protection: We mandate double-gloving with high-density nitrile . The inner glove acts as a baseline barrier, while the outer glove absorbs primary contact and can be frequently changed. Nitrile provides superior resistance to nitroaromatics compared to latex or vinyl[3].

  • Eye/Face Protection: Because the compound is handled as a crystalline powder, the primary risk is aerosolization during weighing. Standard safety glasses with side shields are inadequate for fine dust. Chemical splash goggles that form a complete seal around the eyes are required.

  • Body Protection: A flame-resistant (FR) lab coat with knit cuffs is required. Knit cuffs prevent the sleeves from dragging through powders and eliminate the gap between the glove and the wrist, a common vector for dermal exposure.

Quantitative PPE Specifications

To standardize laboratory operations, adhere to the following validated PPE parameters:

PPE CategoryMaterial SpecificationMinimum ThicknessBreakthrough Time (Nitroaromatics)Replacement Protocol
Outer Glove 100% Nitrile (Powder-Free)5 mil (0.12 mm)> 60 minutesEvery 30 mins or immediately upon contamination
Inner Glove 100% Nitrile (Powder-Free)3 mil (0.08 mm)> 120 minutes (as secondary barrier)Every 2 hours or if outer glove fails
Eye Protection Polycarbonate GogglesANSI Z87.1+ ratedN/A (Solid barrier)Inspect for scratches prior to each shift
Respirator N95 or P100 ParticulateNIOSH ApprovedN/A (Particulate filtration)Required only if fume hood face velocity < 80 fpm

Self-Validating Handling Protocols

Every operational procedure must include an internal validation loop to ensure the system is functioning correctly before proceeding to the next step.

Protocol: Safe Weighing and Material Transfer

Objective: Transfer Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate from the source bottle to a reaction vessel without generating airborne particulates.

  • Step 1: Environmental Validation.

    • Action: Turn on the chemical fume hood.

    • Validation Checkpoint: Tape a 1-inch strip of a Kimwipe to the bottom of the sash. If the tissue pulls steadily inward, negative pressure is confirmed. Ensure the digital monitor reads a face velocity between 80–120 feet per minute (fpm)[4].

  • Step 2: PPE Integrity Check.

    • Action: Don the inner and outer nitrile gloves.

    • Validation Checkpoint: Before donning the outer gloves, trap air inside them and roll the cuff to pressurize the fingers. If the glove holds pressure without deflating, there are no micro-pinholes.

  • Step 3: Static Mitigation.

    • Action: Wipe the exterior of the source bottle, the weighing boat, and the spatula with an anti-static cloth or use a zero-stat ionizing gun.

    • Causality: Nitroaromatic powders frequently hold static charges, causing them to "jump" and aerosolize when a grounded metal spatula approaches.

  • Step 4: Transfer.

    • Action: Uncap the bottle only inside the hood. Transfer the required mass using a smooth, non-porous ceramic or PTFE-coated spatula to minimize friction.

  • Step 5: Post-Transfer Decontamination.

    • Action: Wipe down the balance pan and surrounding hood surface with a Kimwipe dampened with a 70% Ethanol/30% Water solution, followed by a secondary wipe with mild soap and water.

    • Validation Checkpoint: The analytical balance must return to exactly 0.0000 g with the draft shield closed, confirming no residual powder remains on the weighing mechanism.

Spill Response and Containment Logic

In the event of a spill, immediate categorization of the hazard dictates the response. Because of the potential toxicity of nitroaromatics, dry sweeping is strictly prohibited as it generates respirable dust[1].

SpillResponse Start Spill Detected: Ethyl 1-(4-nitrobenzoyl) piperidine-3-carboxylate Assess Assess Spill Volume & Airborne Dust Start->Assess Minor Minor Spill (< 50g) Inside Fume Hood Assess->Minor Major Major Spill (> 50g) or Outside Hood Assess->Major PPE Verify PPE Integrity: Double Nitrile, Goggles, Lab Coat Minor->PPE Evacuate Evacuate Lab & Contact EHS Major->Evacuate Contain Dampen with Water/EtOH to Prevent Aerosolization PPE->Contain Collect Collect in Sealed Hazardous Waste Container Contain->Collect Decon Decontaminate Surface (Soap & Water) Collect->Decon

Spill response logic for Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate.

Disposal and Decontamination Plan

The disposal of nitroaromatic compounds requires strict segregation. Under no circumstances should this compound be mixed with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) or alkali metals in a waste stream, as this can trigger a highly exothermic reduction of the nitro group to an amine.

Step-by-Step Waste Management Protocol
  • Segregation: Classify the waste as "Toxic Organic Solid Waste" [5]. Do not mix with general halogenated or non-halogenated solvent waste unless the compound is already completely dissolved in those specific solvents.

  • Primary Containment: Collect all contaminated consumables (weighing boats, Kimwipes, outer gloves) into a heavy-duty, sealable polyethylene bag.

  • Secondary Containment: Place the sealed bag into a rigid, EHS-approved hazardous waste drum with a secure lid.

  • Labeling: Label the container explicitly: "Hazardous Waste: Contains Nitroaromatic Piperidine Derivatives (Toxic, Potential Sensitizer)."

  • Surface Decontamination: Because the ester group can hydrolyze under strongly basic conditions (yielding the free piperidine-3-carboxylic acid and 4-nitrobenzoic acid), avoid using harsh alkaline cleaners (like NaOH baths) for surface spills. Instead, use a standard laboratory detergent (e.g., Alconox) and warm water to lift and remove the lipophilic residue intact[6].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf.[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." OSHA.[Link]

  • University of Georgia. "Personal Protective Equipment (PPE) Hazard Assessment." UGA Research Safety.[Link]

  • American Chemical Society. "Mitigation of Potential Risks in Chemical Laboratories: A Focused Review." ACS Publications. [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Reactant of Route 1
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Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate
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Ethyl 1-(4-nitrobenzoyl)piperidine-3-carboxylate

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